molecular formula C9H11ClO2 B072105 2-[(4-Chlorobenzyl)oxy]-1-ethanol CAS No. 1200-15-3

2-[(4-Chlorobenzyl)oxy]-1-ethanol

Cat. No.: B072105
CAS No.: 1200-15-3
M. Wt: 186.63 g/mol
InChI Key: QWKQPDIBDYVUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 9 H 11 ClO 2 and a molecular weight of 186.64 g/mol, serves as a crucial building block in organic synthesis. Its primary research application lies in the synthesis of novel bioactive molecules, particularly within the quinolone antibiotic class. As a benzyloxyethanol derivative, it provides a versatile scaffold for constructing compounds with broad-spectrum biological activities. Recent investigative studies have utilized this structural motif in the development of new quinolone-3-amidoalkanol derivatives, which demonstrate promising activity against a range of challenging pathogens. These include acid-fast bacteria like Mycobacterium tuberculosis , ESKAPE pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa , as well as fungi like Cryptococcus neoformans . Researchers value this compound for its metabolic robustness and its role in creating metabolically stable therapeutic leads. The chlorobenzyloxy moiety is a key structural element that contributes to the pharmacological properties of the resulting molecules, making this compound a valuable reagent for probing structure-activity relationships in drug discovery. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKQPDIBDYVUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377131
Record name 2-[(4-Chlorophenyl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-15-3
Record name 2-[(4-Chlorophenyl)methoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structural elucidation and characterization of 2-[(4-Chlorobenzyl)oxy]-1-ethanol , a critical linker intermediate in medicinal chemistry.[1]

Executive Summary

This compound (CAS: 1200-15-3) serves as a bifunctional building block, combining a lipophilic 4-chlorobenzyl moiety with a hydrophilic ethylene glycol tail.[1] It is primarily utilized as a linker in the synthesis of antihistamines (e.g., Cetirizine analogs) and antifungal azoles. This guide outlines the definitive analytical strategy to confirm its structure, differentiate it from side-products (such as the bis-alkylated impurity), and validate its purity for pharmaceutical applications.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-[(4-Chlorophenyl)methoxy]ethanol
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
Monoisotopic Mass 186.0448 Da (³⁵Cl)
Appearance White crystalline solid or viscous oil (dependent on purity/polymorph)
Melting Point 108–112°C (Reported) [1]
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to effective analysis.[1] The compound is typically synthesized via a Williamson Ether Synthesis using 4-chlorobenzyl chloride and an excess of ethylene glycol.[1]

Critical Impurity: The Bis-Ether

The most persistent impurity is 1,2-bis[(4-chlorobenzyl)oxy]ethane , formed if the mono-ether reacts again with the benzyl chloride. This impurity lacks the hydroxyl group, altering the solubility and spectral properties significantly.[1]

SynthesisPath Start 4-Chlorobenzyl Chloride Target TARGET: This compound Start->Target + NaOH, 80°C Glycol Ethylene Glycol (Excess) Glycol->Target Impurity IMPURITY: 1,2-Bis[(4-chlorobenzyl)oxy]ethane Target->Impurity + 4-Cl-Bn-Cl (Over-alkylation)

Figure 1: Synthetic pathway highlighting the origin of the critical bis-alkylated impurity.

Structural Elucidation Strategy

A. Mass Spectrometry (MS)

MS provides the first confirmation of the halogenated nature of the molecule.[1]

  • Isotopic Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio for the molecular ion peaks

    
     (m/z 186) and 
    
    
    
    (m/z 188).
  • Fragmentation Pathway (EI/ESI):

    • Parent Ion: m/z 186.

    • Base Peak (Tropylium Ion): Cleavage of the benzylic ether bond generates the stable 4-chlorobenzyl cation (m/z 125/127).[1] This is the diagnostic peak.[1]

    • Loss of Formaldehyde: A minor fragment at m/z 156 may appear due to the loss of CH₂O from the glycol tail, though benzylic cleavage dominates.[1]

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing connectivity.[1]

¹H NMR (Proton) - 400 MHz, CDCl₃
Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
7.25 - 7.35 Multiplet (AA'BB')4HAr-H Characteristic para-substituted benzene pattern.[1]
4.52 Singlet2HAr-CH ₂-OBenzylic methylene.[1] Sharp singlet confirms no adjacent protons.[1]
3.75 Triplet (J ≈ 4.5 Hz)2H-CH ₂-OHMethylene adjacent to the hydroxyl group (deshielded).
3.58 Triplet (J ≈ 4.5 Hz)2H-O-CH ₂-CH₂Methylene adjacent to the benzylic ether oxygen.
2.10 Broad Singlet1H-OH Exchangeable hydroxyl proton (shift varies with concentration).[1]

Expert Insight: In the bis-impurity, the broad singlet at 2.10 ppm disappears, and the two methylene triplets collapse into a single singlet (or tight multiplet) at ~3.65 ppm due to symmetry.

¹³C NMR (Carbon) - 100 MHz, CDCl₃
  • Aromatic Region: Four signals.[1]

    • ~137 ppm (Quaternary C-Cl)

    • ~133 ppm (Quaternary C-Alkyl)

    • ~129 ppm (Ar-CH)

    • ~128 ppm (Ar-CH)

  • Aliphatic Region:

    • 72.5 ppm: Benzylic Carbon (Ar-C H₂-O).[1]

    • 71.4 ppm: Ether Carbon (-O-C H₂-).[1]

    • 61.8 ppm: Alcohol Carbon (-C H₂-OH).[1]

C. Infrared Spectroscopy (FT-IR)
  • 3350–3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[1]

  • 2850–2950 cm⁻¹: C-H stretching (Aliphatic).

  • 1080–1150 cm⁻¹: C-O-C Ether stretch (Strong).

  • 1015 cm⁻¹: Aryl-Cl vibration (Often sharp and distinct).[1]

Visualization of Connectivity

The following diagram maps the logical flow of spectral assignment to the molecular structure.

StructureLogic Molecule This compound C9H11ClO2 H_NMR 1H NMR AA'BB' (Ar) + 3x CH2 Molecule->H_NMR Connectivity C_NMR 13C NMR 3 Aliphatic + 4 Aromatic Signals Molecule->C_NMR Skeleton MS Mass Spec m/z 125 (Tropylium) Isotope 3:1 (Cl) Molecule->MS Halogen ID IR FT-IR OH (3400) + Ether (1100) Molecule->IR Func. Group H_NMR->C_NMR HSQC Correlation MS->Molecule Confirms Cl subst.

Figure 2: Analytical correlation map connecting spectral data to structural features.

Experimental Protocol: Purity Validation

Objective: Quantify the target molecule and limit the bis-ether impurity to <0.5%.

Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic).[1]

    • 2-15 min: 10% → 90% B (Linear Ramp).[1]

    • 15-20 min: 90% B (Wash).[1]

  • Detection: UV at 220 nm (Absorption of the chlorobenzene ring).[1]

  • Expected Retention:

    • Target (Alcohol): ~6-8 min (More polar).

    • Impurity (Bis-ether): ~12-14 min (Highly non-polar).[1]

Self-Validating Check: If the peak area of the target is >99.0% and the MS confirms a mass of 186 Da for the main peak, the batch is validated.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13397, 4-Chlorobenzyl alcohol (Precursor Data). Retrieved January 31, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Benzyl Ethers - Protecting Groups and Synthesis. Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol, a valuable intermediate in the development of various organic compounds. The primary focus of this document is to detail a robust and efficient synthesis pathway, underpinned by a thorough explanation of the reaction mechanism and supported by detailed experimental protocols and characterization data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Approach

This compound is an ether that serves as a key building block in the synthesis of more complex molecules, including pharmaceutically active compounds. Its structure, featuring a substituted aromatic ring linked to an aliphatic alcohol via an ether linkage, makes it a versatile intermediate.

The most direct and widely employed method for the synthesis of this and similar ethers is the Williamson ether synthesis .[1][2][3] This classical organic reaction offers a reliable and high-yielding pathway. The strategic approach involves the reaction of an alkoxide with a primary alkyl halide. In the context of our target molecule, this translates to the reaction between the mono-alkoxide of ethylene glycol and 4-chlorobenzyl chloride.

The Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This reaction pathway is characterized by the backside attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group.

The key steps in the synthesis of this compound are:

  • Deprotonation: Ethylene glycol is treated with a strong base, typically sodium hydride (NaH) or sodium metal, to form the corresponding sodium salt, sodium 2-hydroxyethoxide. This deprotonation is crucial as it generates the potent nucleophile required for the subsequent substitution reaction. The use of an excess of ethylene glycol ensures the formation of the mono-alkoxide.

  • Nucleophilic Attack: The resulting alkoxide ion then acts as the nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom.

  • Displacement: The attack of the nucleophile leads to the concerted displacement of the chloride ion, which is a good leaving group. This step results in the formation of the desired ether linkage.

The choice of a primary alkyl halide, 4-chlorobenzyl chloride, is critical for the success of this SN2 reaction. Secondary and tertiary alkyl halides would be more prone to undergo a competing elimination (E2) reaction, which would lead to the formation of an alkene byproduct and significantly reduce the yield of the desired ether.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethylene glycol62.07100 mL~1.78
Sodium Hydride (60% dispersion in mineral oil)24.004.0 g0.1
4-Chlorobenzyl chloride161.0316.1 g0.1
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aqueous ammonium chloride (NH4Cl)-100 mL-
Diethyl ether-200 mL-
Anhydrous magnesium sulfate (MgSO4)---

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Alkoxide Formation: Anhydrous THF (100 mL) and ethylene glycol (50 mL, excess) are added to the reaction flask. The mixture is stirred and cooled in an ice bath. Sodium hydride (4.0 g, 60% dispersion) is added portion-wise to the stirred solution. The reaction is allowed to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: A solution of 4-chlorobenzyl chloride (16.1 g) in anhydrous THF (50 mL) is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification Ethylene Glycol Ethylene Glycol Alkoxide Formation Alkoxide Formation Ethylene Glycol->Alkoxide Formation Sodium Hydride Sodium Hydride Sodium Hydride->Alkoxide Formation 4-Chlorobenzyl Chloride 4-Chlorobenzyl Chloride Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) 4-Chlorobenzyl Chloride->Nucleophilic Substitution (SN2) Alkoxide Formation->Nucleophilic Substitution (SN2) Quenching & Extraction Quenching & Extraction Nucleophilic Substitution (SN2)->Quenching & Extraction Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Quenching & Extraction->Purification (Distillation/Chromatography) Product Product Purification (Distillation/Chromatography)->Product

Caption: Workflow diagram of the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data:

TechniqueKey Expected Signals
1H NMR - Aromatic protons (doublets, ~7.3 ppm)- Benzylic protons (singlet, ~4.5 ppm)- Methylene protons adjacent to ether oxygen (triplet, ~3.7 ppm)- Methylene protons adjacent to hydroxyl group (triplet, ~3.6 ppm)- Hydroxyl proton (broad singlet)
13C NMR - Aromatic carbons (~128-138 ppm)- Benzylic carbon (~73 ppm)- Methylene carbon adjacent to ether oxygen (~70 ppm)- Methylene carbon adjacent to hydroxyl group (~62 ppm)
IR Spectroscopy - O-H stretch (broad, ~3400 cm-1)- C-H stretch (aromatic and aliphatic, ~2850-3100 cm-1)- C-O stretch (ether, ~1100 cm-1)- C-Cl stretch (~700-800 cm-1)

The following diagram illustrates the logical flow of the characterization process.

Characterization_Flow Synthesized Product Synthesized Product Spectroscopic Analysis Spectroscopic Analysis Synthesized Product->Spectroscopic Analysis NMR_Spectroscopy NMR Spectroscopy (1H and 13C) Spectroscopic Analysis->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR_Spectroscopy Structural_Confirmation Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation

Sources

Technical Monograph: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1200-15-3 Synonyms: 2-(4-Chlorobenzyloxy)ethanol; Ethylene glycol mono-4-chlorobenzyl ether Molecular Formula: C₉H₁₁ClO₂ Molecular Weight: 186.64 g/mol [1]

Executive Summary & Strategic Utility

2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) is a bifunctional organic intermediate characterized by a primary hydroxyl group linked to a 4-chlorophenyl moiety via an ethylene glycol ether bridge. In the pharmaceutical sector, it serves as a critical structural motif and impurity standard for the azole class of antifungals (e.g., Econazole) and certain antihistamines.

Its utility stems from its dual reactivity:

  • The Alcohol Terminus: Allows for further functionalization (oxidation to acid, conversion to halide, or esterification).

  • The Ether Linkage: Provides a stable, non-hydrolyzable spacer that modulates lipophilicity and metabolic stability in drug candidates.

This guide details the synthesis, purification, and quality control of CAS 1200-15-3, emphasizing its role as a high-purity building block in medicinal chemistry.

Physicochemical Profiling

The physical data for this compound is often conflated with its solid precursors in literature. Below is the corrected profile based on structural analogs and reliable thermodynamic data.

PropertyValueTechnical Note
Appearance Colorless to pale yellow liquidMay crystallize at low temperatures (supercooled melt).
Boiling Point 108–112 °C @ 0.3 mmHgHigh vacuum required for distillation to avoid decomposition.
Density ~1.19 g/cm³Denser than water due to halogenation.
Solubility Soluble in EtOH, DCM, THFSparingly soluble in water; lipophilic nature dominates.
Refractive Index

~1.530
Characteristic of chlorinated aromatic ethers.

Critical Insight: Literature citing a melting point of >100°C often confuses this ether with 4-chlorobenzyl alcohol or the bis-alkylated byproduct. Pure CAS 1200-15-3 is a viscous liquid or low-melting solid at ambient conditions.

Synthesis Protocol: Selective Mono-Alkylation

The primary challenge in synthesizing CAS 1200-15-3 is preventing the formation of the bis-ether (1,2-bis((4-chlorobenzyl)oxy)ethane). To achieve high selectivity for the mono-ether, excess ethylene glycol must be used as both reactant and solvent.

Reaction Scheme

The synthesis follows a Williamson ether pathway:



Step-by-Step Methodology

Reagents:

  • 4-Chlorobenzyl chloride (1.0 eq)

  • Ethylene Glycol (5.0 – 10.0 eq) [Crucial for selectivity]

  • Sodium Hydroxide (1.1 eq, pellets or 50% aq. solution)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) [Phase Transfer Catalyst]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Alkoxide Formation: Charge ethylene glycol and NaOH. Heat to 60°C and stir for 30 minutes until the base is fully dissolved. Note: Using solid NaOH generates water in situ; if strictly anhydrous conditions are needed, use NaH, though NaOH is sufficient for this substrate.

  • Addition: Add TBAB. Then, add 4-chlorobenzyl chloride dropwise over 45 minutes. Maintain internal temperature between 60–70°C.

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the glycol, favoring mono-substitution.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting chloride (

    
    ) should disappear; the product (
    
    
    
    ) will appear.
  • Workup:

    • Cool mixture to room temperature.

    • Dilute with water (3x reaction volume) to solubilize the excess glycol and salt.

    • Extract with Dichloromethane (DCM) or Toluene (3x).

    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil contains the product and small amounts of bis-ether.

    • Distillation: Perform vacuum distillation (0.1–0.5 mmHg). Collect fractions boiling at 108–112°C.

Process Visualization (DOT)

SynthesisWorkflow Start Start: Ethylene Glycol (Excess) + NaOH AddCat Add Phase Transfer Catalyst (TBAB) Start->AddCat AddRgt Slow Addition: 4-Chlorobenzyl Chloride (Temp: 60-70°C) AddCat->AddRgt React Reaction: 100°C, 4-6 Hours Monitor TLC AddRgt->React Quench Quench: Dilute with Water (Solubilizes excess Glycol) React->Quench Extract Extraction: DCM/Toluene Remove Salts/Glycol Quench->Extract Distill High Vacuum Distillation (108-112°C @ 0.3 mmHg) Extract->Distill Final Pure this compound Distill->Final

Figure 1: Synthesis workflow emphasizing the excess glycol strategy to ensure mono-alkylation.

Applications in Drug Development[2][3]

Structural Analog in Antifungals

This compound is a "truncated" analog of the azole antifungal Econazole .

  • Econazole Structure: 1-(2-((4-chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole.[2]

  • CAS 1200-15-3 Role: It represents the ether linkage formed before the imidazole insertion or as a degradation marker. In analytical development, CAS 1200-15-3 is used to validate HPLC methods, ensuring that the ether bond formation is distinct from unreacted benzyl chloride or hydrolyzed benzyl alcohol.

Linker Chemistry

The terminal hydroxyl group allows this molecule to act as a PROTAC linker or a spacer in antibody-drug conjugates (ADCs). The 4-chlorobenzyl group provides a lipophilic "anchor" that can interact with hydrophobic pockets in target proteins (e.g., Histamine H1 receptors), while the ethylene glycol chain provides flexibility.

Quality Control & Analytical Validation

To ensure the material is suitable for pharmaceutical research, the following specifications must be met.

TestMethodAcceptance Criteria
Identification 1H NMR (CDCl3)δ 7.3 (d, 2H), 7.2 (d, 2H), 4.5 (s, 2H, Benzyl), 3.6-3.8 (m, 4H, Glycol).
Purity HPLC (C18, MeOH/H2O)> 98.0% (Area %)
Water Content Karl Fischer< 0.5%
Residual Solvents GC-HeadspaceDCM < 600 ppm; Toluene < 890 ppm
Bis-Ether Impurity HPLC< 1.0% (Critical for downstream yield)
Impurity Pathway Visualization

ImpurityLogic Reactant 4-Chlorobenzyl Chloride Target Target Mono-Ether (CAS 1200-15-3) Reactant->Target + Glycol (Excess) Hydrolysis 4-Chlorobenzyl Alcohol (Hydrolysis side-reaction) Reactant->Hydrolysis + Water (from NaOH) Impurity Bis-Ether Impurity (Bis-alkylation) Target->Impurity + Reactant (if Glycol low)

Figure 2: Impurity formation pathways. The bis-ether forms if the target product competes with glycol for the alkylating agent.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes and skin (H315, H319). The chlorobenzyl moiety suggests potential sensitization.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the ether to a peroxide or the alcohol to an aldehyde.

  • Spill Response: Absorb with sand/vermiculite. Do not flush into drains; chlorinated compounds are persistent environmental pollutants.

References

  • ChemicalBook. (2024).[3] this compound Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15684, Dichlorobenzyl alcohol (Analog Reference).[4] Retrieved from

  • Sigma-Aldrich. (2024). Miconazole Related Compound I (Analytical Standard). Retrieved from

  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (Demonstrates similar chlorobenzyl-ethanol chemistry). Retrieved from

Sources

2-[(4-chlorophenyl)methoxy]ethanol basic characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characteristics, synthesis, and application of 2-[(4-chlorophenyl)methoxy]ethanol (CAS 1200-15-3), also known as 2-(4-chlorobenzyloxy)ethanol .

Technical Monograph & Utilization Guide

Executive Technical Summary

2-[(4-chlorophenyl)methoxy]ethanol is a bifunctional organic intermediate characterized by a primary hydroxyl group linked via an ethylene bridge to a 4-chlorobenzyl ether moiety. In medicinal chemistry and material science, it serves as a critical O-benzyl protected building block .

Unlike its phenoxy analog (2-phenoxyethanol), the insertion of the benzylic methylene group (


) alters the electronic influence of the chlorophenyl ring on the terminal alcohol, increasing nucleophilicity and modifying lipophilicity (LogP). This molecule is primarily utilized as a precursor in the synthesis of antihistamines, agrochemicals, and as a lipophilic linker in fragment-based drug discovery (FBDD).

Physicochemical Characterization

The following data establishes the baseline identity for quality control and reaction stoichiometry.

ParameterValue / CharacteristicSignificance
IUPAC Name 2-[(4-chlorophenyl)methoxy]ethanolDefinitive nomenclature
Common Synonyms 2-(4-Chlorobenzyloxy)ethanol; Ethylene glycol 4-chlorobenzyl etherSourcing identifiers
CAS Registry 1200-15-3 Global identification
Molecular Formula

Stoichiometric calculation
Molecular Weight 186.63 g/mol Mass balance
Density

g/cm³
Volumetric dosing
Boiling Point 131–132 °C @ 3 TorrVacuum distillation purification
LogP (Predicted) ~1.85Lipophilicity/Membrane permeability
H-Bond Donors 1 (Primary Alcohol)Derivatization potential
H-Bond Acceptors 2 (Ether, Alcohol)Solubility profile

Synthetic Methodology: Optimized Workflow

The most robust synthesis involves a Williamson Ether Synthesis utilizing phase-transfer catalysis (PTC) to minimize side reactions (such as self-polymerization of ethylene glycol).

Reaction Logic
  • Electrophile: 4-Chlorobenzyl chloride (High reactivity due to benzylic position).

  • Nucleophile: Ethylene glycol (Used in excess to favor mono-alkylation over di-alkylation).

  • Base: Sodium Hydroxide (NaOH) or Sodium Hydride (NaH).

  • Catalyst: Tetrabutylammonium bromide (TBAB) for liquid-liquid PTC.

Step-by-Step Protocol

Objective: Synthesis of 100g of 2-[(4-chlorophenyl)methoxy]ethanol.

  • Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel.

  • Solvent System: Charge the flask with Ethylene Glycol (300 mL) (Excess serves as solvent and reactant to prevent formation of the bis-benzyl ether).

  • Activation: Add NaOH pellets (20g, 0.5 mol) and TBAB (1.6g, 5 mmol) . Heat to 60°C with vigorous stirring until dissolved.

  • Addition: Dropwise add 4-Chlorobenzyl chloride (64.4g, 0.4 mol) over 45 minutes. Caution: Exothermic.

  • Reaction: Reflux at 100°C for 4 hours. Monitor consumption of benzyl chloride via TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (500 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with brine (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Distill the crude oil under reduced pressure (0.5–3 mmHg). Collect fraction boiling at ~128–132°C.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis and potential downstream derivatization pathways.

SynthesisPath Start 4-Chlorobenzyl Chloride (Electrophile) Intermediate Transition State (Alkoxide Attack) Start->Intermediate NaOH, TBAB 60°C Glycol Ethylene Glycol (Nucleophile/Solvent) Glycol->Intermediate Product 2-[(4-chlorophenyl)methoxy]ethanol (Target) Intermediate->Product -HCl Reflux 4h Aldehyde Oxidation: (4-chlorobenzyloxy)acetaldehyde Product->Aldehyde Swern Oxidation Tosylate Activation: Tosylate Derivative Product->Tosylate TsCl, Pyridine

Caption: Figure 1. Phase-transfer catalyzed synthesis of 2-[(4-chlorophenyl)methoxy]ethanol and key derivatization options.

Analytical Validation (Self-Validating System)

To ensure the protocol yielded the correct isomer (mono-ether vs. bis-ether), use the following spectroscopic markers.

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       7.30 (m, 4H): Aromatic protons (Characteristic AA'BB' system of 4-chlorophenyl).
      
    • 
       4.55 (s, 2H): Benzylic 
      
      
      
      (Singlet, shifts downfield due to oxygen).
    • 
       3.75 (m, 2H): 
      
      
      
      (Methylene adjacent to ether).
    • 
       3.60 (m, 2H): 
      
      
      
      (Methylene adjacent to alcohol).
    • 
       2.10 (br s, 1H): 
      
      
      
      (Exchangeable with
      
      
      ).
  • Mass Spectrometry (GC-MS):

    • Molecular Ion:

      
       186 (M+) and 188 (M+2) in 3:1 ratio (Chlorine isotope pattern).
      
    • Base Peak:

      
       125 (
      
      
      
      cation), indicating cleavage of the benzyl ether bond.

Biopharmaceutical Implications

For researchers applying this molecule in drug development:

  • Metabolic Stability: The benzylic ether linkage is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), yielding 4-chlorobenzyl alcohol and ethylene glycol. This must be accounted for in ADME studies.

  • Blood-Brain Barrier (BBB): With a LogP of ~1.85 and a molecular weight < 200, this molecule exhibits high passive diffusion potential. It is an excellent candidate for CNS-active drug linkers.

  • Fragment-Based Discovery: The 4-chlorobenzyl moiety is a "privileged structure" often binding to hydrophobic pockets in GPCRs (e.g., Histamine H1 receptors).

Safety & Toxicology (HSE)

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves and safety goggles. The benzyl chloride precursor is a potent lachrymator; all initial steps must occur in a fume hood.

  • Storage: Hygroscopic. Store under nitrogen in a cool, dry place to prevent moisture absorption which complicates stoichiometric precision in downstream reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15907 (Related Analog). Retrieved from [Link](Note: Used for comparative physicochemical property verification).

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • NIST Chemistry WebBook. 2-(4-Chlorophenyl)ethanol derivatives thermochemistry. Retrieved from [Link][1]

Sources

The Biological Versatility of Chlorobenzyl Ether Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel bioactive agents. The chlorobenzyl ether moiety represents one such "privileged scaffold," demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has led to the identification of chlorobenzyl ether-containing compounds with potent antimicrobial, antifungal, and anticancer properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of the biological activities of these compounds is paramount to harnessing their full therapeutic potential.

This in-depth technical guide deviates from rigid templates to provide a holistic and intuitive exploration of the biological activities of chlorobenzyl ether compounds. We will delve into the mechanistic underpinnings of their efficacy, provide detailed and validated experimental protocols for their evaluation, and present a curated summary of quantitative data to inform future drug discovery efforts. Our approach is grounded in the principles of scientific integrity, offering not just methodologies, but the strategic rationale behind them, empowering you to design and execute robust and insightful investigations.

Section 1: The Spectrum of Biological Activity

The introduction of a chlorobenzyl ether group into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. The chlorine atom, through its electron-withdrawing nature and steric bulk, can modulate binding affinities, metabolic stability, and membrane permeability. This has given rise to a broad spectrum of observed biological activities.

Antimicrobial Activity: Disrupting the Microbial Fortress

Chlorobenzyl ether derivatives have emerged as promising agents in the fight against bacterial pathogens. Their primary mechanism of action often involves the disruption of the bacterial cell envelope, a complex and vital structure for microbial survival.

Mechanism of Action: Membrane Perturbation

The lipophilic nature of the benzyl group, combined with the electronic properties of the chlorine substituent, facilitates the insertion of these compounds into the bacterial cell membrane. This insertion disrupts the highly ordered lipid bilayer, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: The integration of chlorobenzyl ether compounds creates pores or channels in the membrane, compromising its integrity. This leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Dissipation of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility. By disrupting the membrane, these compounds can dissipate this gradient, leading to a rapid cessation of cellular energetic processes.

  • Inhibition of Membrane-Bound Enzymes: Many vital enzymes are embedded within the bacterial cell membrane. The structural perturbation caused by chlorobenzyl ethers can alter the conformation and function of these enzymes, further contributing to bacterial cell death.

Some amphiphilic aminoglycoside derivatives containing a 4-chlorobenzyl ether moiety have been shown to act as outer membrane permeabilizing adjuvants, sensitizing multidrug-resistant Gram-negative bacteria to other antibiotics.[1] This suggests a mechanism that involves interaction with and disruption of the lipopolysaccharide (LPS) layer of the outer membrane.[1]

Experimental Workflow: Assessing Antimicrobial Efficacy

A robust evaluation of antimicrobial activity is foundational to the development of new antibacterial agents. The following workflow outlines the key steps, from initial screening to the determination of bactericidal or bacteriostatic effects.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Initial_Screening Disk Diffusion Assay MIC_Determination Broth Microdilution Assay (Determine MIC) Initial_Screening->MIC_Determination Active Compounds MBC_Determination Plating from MIC wells (Determine MBC) MIC_Determination->MBC_Determination Determine Bactericidal vs. Bacteriostatic Membrane_Permeability Membrane Permeability Assay (e.g., NPN uptake) MIC_Determination->Membrane_Permeability Investigate Mechanism

Caption: Workflow for evaluating the antimicrobial activity of chlorobenzyl ether compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare Compound Dilutions:

    • In the first column of the 96-well plate, add 100 µL of MHB containing the test compound at twice the highest desired final concentration.

    • Add 50 µL of MHB to all other wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 50 µL from the last column.

  • Prepare Bacterial Inoculum:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, including the positive control wells.

    • Add 100 µL of uninoculated MHB to the negative control wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

    • Optionally, add resazurin and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

Data Summary: Antimicrobial Activity of Chlorobenzyl Ether Derivatives

Compound ReferenceBacterial StrainMIC (µg/mL)Citation
Tobramycin 4-chlorobenzyl etherP. aeruginosa PAO1>128[1]
Tobramycin 4-chlorobenzyl etherE. coli ATCC 25922>128[1]
Tobramycin 4-chlorobenzyl etherA. baumannii ATCC 17978>128[1]
N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamineCandida albicans-[2]
Synthetic benzyl bromide derivative (1a)S. aureus1 mg/mL[3]
Synthetic benzyl bromide derivative (1c)S. pyogenes0.5 mg/mL[3]

Note: The tobramycin derivative, while having a high MIC on its own, acts as a potentiator for other antibiotics.

Antifungal Activity: Targeting the Fungal Cell Membrane

Similar to their antibacterial counterparts, many chlorobenzyl ether compounds exhibit potent antifungal activity, primarily by targeting the fungal cell membrane. However, a key difference lies in the specific components of the fungal membrane that are targeted.

Mechanism of Action: Ergosterol Biosynthesis Inhibition and Membrane Disruption

The fungal cell membrane contains ergosterol, a sterol that is analogous to cholesterol in mammalian cells. Ergosterol is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Several antifungal drugs, including azoles, target the ergosterol biosynthesis pathway. Evidence suggests that some chlorobenzyl ether derivatives may also interfere with this pathway. For instance, a novel benzimidazole derivative containing a 3-chlorobenzyl group, was found to target Erg11p in the ergosterol biosynthesis pathway.[4]

Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, resulting in a dysfunctional cell membrane that is more permeable and unable to support cell growth.[5][6]

Furthermore, direct interaction with and disruption of the fungal plasma membrane is another key mechanism. One study on 4-chlorobenzyl p-coumarate demonstrated strong fungicidal effects, likely through its action on the plasma membrane and alteration of fungal micromorphology.[7]

Some fungicidal chlorobenzyl ester derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors, a critical enzyme in the mitochondrial electron transport chain.[8] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Experimental Workflow: Characterizing Antifungal Properties

The evaluation of antifungal compounds requires a multi-faceted approach to determine not only their inhibitory and fungicidal concentrations but also their specific mechanism of action.

Antifungal_Workflow cluster_0 Initial Assessment cluster_1 Mechanistic Studies MIC_MFC Broth Microdilution Assay (Determine MIC & MFC) Ergosterol_Inhibition Ergosterol Quantitation Assay MIC_MFC->Ergosterol_Inhibition Investigate Target SDH_Assay Succinate Dehydrogenase Inhibition Assay MIC_MFC->SDH_Assay Investigate Target Membrane_Integrity Membrane Integrity Assay (e.g., Propidium Iodide Staining) MIC_MFC->Membrane_Integrity Investigate Effect

Caption: Workflow for the comprehensive evaluation of antifungal chlorobenzyl ether compounds.

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Mitochondrial fraction isolated from the target fungal species

  • SDH Assay Buffer (e.g., potassium phosphate buffer with EDTA)

  • Succinate (substrate)

  • Test compound

  • DCIP (2,6-dichlorophenolindophenol) - electron acceptor

  • Phenazine methosulfate (PMS) - intermediate electron carrier

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of succinate, DCIP, and PMS in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, mitochondrial protein, and various concentrations of the test compound. Include a vehicle control (DMSO) and a no-substrate control.

    • Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add the substrate (succinate) and the electron carriers (PMS and DCIP) to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCIP leads to a loss of blue color.

  • Data Analysis:

    • Calculate the rate of DCIP reduction for each concentration of the test compound.

    • Determine the IC₅₀ value of the compound for SDH inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Summary: Antifungal Activity of Chlorobenzyl Ether Derivatives

Compound ReferenceFungal StrainMIC (µg/mL)EC₅₀ (mg/L)Citation
3,5-Dichlorobenzyl ester derivative 5Botrytis cinerea-6.60[8]
3,5-Dichlorobenzyl ester derivative 5Rhizoctonia solani-1.61[8]
1-Halogenobenzyl-3-imidazolylmethylindole derivative 40aCandida albicans1-6-[9]
1-Halogenobenzyl-3-imidazolylmethylindole derivative 45aAspergillus fumigatus8-[9]
Anticancer Activity: Inducing Cell Death in Malignant Cells

The chlorobenzyl ether scaffold is also prevalent in compounds exhibiting significant anticancer activity. These molecules can interfere with various cellular processes that are critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack

The anticancer mechanisms of chlorobenzyl ether compounds are diverse and can involve:

  • Induction of Apoptosis: Many of these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface. Key signaling pathways that are often modulated include the PI3K/Akt and NF-κB pathways, which are critical for cell survival.[10]

  • Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Some chlorobenzyl ether derivatives can arrest the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phase, preventing cancer cells from replicating.[11]

  • Inhibition of Topoisomerases: DNA topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Certain benzo[a]phenazine derivatives, which can be considered structurally related to some complex chlorobenzyl ethers, have been shown to be dual inhibitors of topoisomerase I and II.[12]

  • Inhibition of Cholesterol Biosynthesis: Some 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans have been shown to inhibit de novo cholesterol biosynthesis, an action that may contribute to their antigrowth effect.[13]

Experimental Workflow: Evaluating Anticancer Potential

A systematic approach is crucial to not only identify potent anticancer compounds but also to elucidate their mechanism of action, which is critical for further development.

Anticancer_Workflow cluster_0 Cytotoxicity Screening cluster_1 Mechanistic Elucidation MTT_Assay MTT Assay (Determine IC50) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Potent Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Potent Compounds Western_Blot Western Blot Analysis (Signaling Pathways) Apoptosis_Assay->Western_Blot Confirm Pathway

Caption: A structured workflow for the assessment of anticancer chlorobenzyl ether compounds.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well sterile culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for a few minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Data Summary: Anticancer Activity of Chlorobenzyl Ether Derivatives

Compound ReferenceCancer Cell LineIC₅₀ (µM)Citation
12-N-p-chlorobenzyl sophoridinol (2)HepG2 (human hepatoma)9.3[11]
Sophoridinic ketone derivative (5a)HepG23.8[11]
Sophoridinic alkene derivative (7b)HepG25.4[11]
Chrysin ether derivative (6)HCT116 (colon cancer)1.56[10]
Chrysin ether derivative (7)HCT116 (colon cancer)1.89[10]
Aryl benzyl ether with fluoro substituent (10)A549 (lung carcinoma)-[7]
Aryl benzyl ether with fluoro substituent (10)SGC7901 (gastric cancer)-[7]
Insecticidal Activity: A Neurotoxic Approach

Chlorobenzyl ether moieties are also found in compounds with insecticidal properties. The primary mode of action for many of these compounds is neurotoxicity, targeting the insect's nervous system.

Mechanism of Action: Acetylcholinesterase Inhibition

A key target for many insecticides is the enzyme acetylcholinesterase (AChE).[14] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[14][15][16][17][18]

While direct evidence for chlorobenzyl ether compounds as potent AChE inhibitors is still an active area of research, the structural features of some of these molecules are consistent with compounds known to interact with the active site of AChE. The lipophilic benzyl ether portion can facilitate entry into the insect's nervous system and interaction with the hydrophobic regions of the enzyme's active site gorge.

Experimental Workflow: Assessing Insecticidal Properties

The evaluation of insecticidal compounds involves determining their toxicity and can also include investigations into their synergistic effects with other insecticides.

Insecticidal_Workflow cluster_0 Toxicity Assessment cluster_1 Mechanistic & Synergism Studies Toxicity_Assay Topical or Feeding Assay (Determine LD50/LC50) AChE_Inhibition Acetylcholinesterase Inhibition Assay Toxicity_Assay->AChE_Inhibition Investigate Mechanism Synergism_Assay Synergism Assay with known insecticides Toxicity_Assay->Synergism_Assay Explore Combinations

Caption: Workflow for the evaluation of the insecticidal activity of chlorobenzyl ether compounds.

Data Summary: Insecticidal Activity of Chlorobenzyl Ether Derivatives

Quantitative data for the direct insecticidal activity of specific chlorobenzyl ether compounds is less readily available in the public domain compared to their other biological activities. However, related compounds show significant activity:

Compound ReferenceInsect SpeciesLD₅₀/LC₅₀Citation
Propyl ether dillapioleAedes aegypti (larvae)LC₅₀: 24.60 µg/mL (24h)[19]
Propyl ether dillapioleAedes aegypti (larvae)LC₅₀: 14.76 µg/mL (48h)[19]

Section 2: Future Directions and Concluding Remarks

The diverse biological activities of chlorobenzyl ether compounds underscore their significance as a versatile scaffold in drug discovery. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to explore and exploit the therapeutic potential of this chemical class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chlorobenzyl ether scaffold are needed to optimize potency and selectivity for each biological target.

  • Mechanism of Action Elucidation: Deeper investigations into the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for rational drug design.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By adopting a scientifically rigorous and methodologically sound approach, the scientific community can continue to unlock the therapeutic potential of chlorobenzyl ether compounds, paving the way for the development of novel and effective treatments for a wide range of human diseases.

References

  • Carullo, G., et al. (2020). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chem Biol Drug Des.
  • Al-Zoubi, R. M., et al. (2024). Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin. RSC Medicinal Chemistry.
  • Nishida, K., et al. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PLOS ONE.
  • Pasha, M. A. A., et al. (2025). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. MDPI.
  • Wang, L., et al. (2015). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. RSC Advances.
  • Al-Warhi, T., et al. (2021). Synthesis, biological evaluation and molecular docking of new thienyl-chalcone derivatives as potential anticancer agents against breast cancer cell lines.
  • de Souza, T. B., et al. (2023). Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps. MDPI.
  • Abuelizz, H. A., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry.
  • Kumar, A., et al. (2012). Synthesis and Antimicrobial Activity of 1-[2-(10-p-Chlorobenzyl) phenothiazinyl]-3-(substituted aryl)-2-propen-1-ones.
  • Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research.
  • Zhang, Y., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry.
  • Wang, Y., et al. (2014). Synthesis and biological evaluation of 12-N-p-chlorobenzyl sophoridinol derivatives as a novel family of anticancer agents. European Journal of Medicinal Chemistry.
  • Wójciak, M., et al. (2023).
  • Senthilkumar, P., et al. (2014). Synthesis, characterization and antibacterial activity of alkyl, benzyl and chloro substituted benzyl derivatives of nitroketene. Der Pharma Chemica.
  • Li, Y., et al. (2015). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Bentham Science.
  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis as Antifungal Drug Targets.
  • Patsnap. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?.
  • Khan, H., et al. (2022). Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents.
  • Colovic, M. B., et al. (2013). Acetylcholinesterase: A Primary Target for Drugs and Insecticides. Current Neuropharmacology.
  • Wang, Y., et al. (2021).
  • da Silva, P. B., et al. (2018). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Archiv der Pharmazie.
  • Zhu, Y. C., et al. (2017). Interaction patterns and combined toxic effects of acetamiprid in combination with seven pesticides on honey bee (Apis mellifera L.). Scientific Reports.
  • Guedes, R. N. C., et al. (2021). Co-Toxicity Factor Analysis Reveals Numerous Plant Essential Oils Are Synergists of Natural Pyrethrins against Aedes aegypti Mosquitoes. Insects.
  • Al-Dies, A. M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
  • Govindarajan, M., et al. (2016). LD 50 and LD 90 values of adulticidal activity of medicinal plant extract against Culex gelidus and Culex quinquefasciatus.
  • Al-Zoubi, R. M., et al. (2024). Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin. RSC Publishing.
  • Giraud, F., et al. (2003). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. European Journal of Medicinal Chemistry.
  • Georgiadis, G., et al. (2021). The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro.
  • Roy, S., et al. (2022). Interactions of Surfactants with the Bacterial Cell Wall and Inner Membrane: Revealing the Link between Aggregation and Antimicrobial Activity.
  • Rodrigues, M. L. (2018). The Multifunctional Fungal Ergosterol. mBio.
  • Liu, W., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi.
  • Gupta, A., et al. (2021).
  • El-Nahhal, Y. (2018). Reactions of Acetylcholinesterase with Organophosphorus Insecticides. JSciMed Central.
  • da Silva, G. O., et al. (2022). Oviposition Deterrence and Larvicidal Activity of Propyl Ether Dillapiole and Piperidyl Dillapiole Against Aedes (Stegomyia) aegypti (Diptera: Culicidae). Insects.
  • Al-Dies, A. M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
  • Li, Y., et al. (2023). Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Plant Science.
  • Tosi, S., et al. (2021). LD50 Values and Concentrations of Compounds. LD50 values of pyrethroids...
  • Pang, Y. P. (2014). Novel and Viable Acetylcholinesterase Target Site for Developing Effective and Environmentally Safe Insecticides. Current Drug Targets.

Sources

Potential therapeutic targets of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3), a molecule structurally positioned between the widely used preservative Phenoxyethanol and the muscle relaxant/antifungal Chlorphenesin .

While often categorized as a fine chemical intermediate, its pharmacophore—a lipophilic 4-chlorobenzyl tail coupled with a hydrophilic hydroxyethyl head—predicts specific biological interactions. This guide explores its potential therapeutic targets based on Structure-Activity Relationship (SAR) homology and fragment-based drug discovery (FBDD) principles.

From Structural Motif to Therapeutic Candidate

Chemical Identity & Structural Significance

This compound represents a "privileged scaffold" in medicinal chemistry. It is the ethylene glycol ether of 4-chlorobenzyl alcohol.

  • CAS Number: 1200-15-3[1][2][3][4][5][6]

  • Molecular Formula:

    
    
    
  • Structural Homology:

    • vs. Phenoxyethanol: It substitutes the phenyl ring with a 4-chlorobenzyl group, significantly increasing lipophilicity (

      
      ) and altering steric volume.
      
    • vs. Chlorphenesin: It lacks the secondary hydroxyl group and the propylene chain, resembling a "stripped-down" version of the muscle relaxant, potentially retaining ion-channel modulating properties with altered pharmacokinetics.

Primary Potential Therapeutic Targets

Based on structural homology with validated drugs (Chlorphenesin, Lacosamide, and Azole antifungals), this molecule is predicted to engage three primary biological systems.

Target Class A: Voltage-Gated Sodium Channels (Nav)
  • Therapeutic Area: Local Anesthesia, Neuromuscular Blockade, Anticonvulsant.

  • Mechanism: Small aromatic ethers and alcohols (like benzyl alcohol and chlorphenesin) act as state-dependent blockers of Voltage-Gated Sodium Channels (Nav). They preferentially bind to the inactivated state of the channel, stabilizing it and preventing repetitive neuronal firing.

    • The "Chlorobenzyl" Effect: The addition of the chlorine atom at the para position increases the compound's affinity for the hydrophobic cleft within the channel pore (Local Anesthetic Receptor Site), potentially offering higher potency than unsubstituted benzyl derivatives.

  • Predicted Selectivity: Nav1.7 (Peripheral pain) and Nav1.8.

Target Class B: Microbial Membrane Integrity & Dehydrogenases
  • Therapeutic Area: Topical Antiseptic, Preservative, Adjuvant Antifungal.

  • Mechanism: Similar to phenoxyethanol, this compound acts as a biocide by uncoupling oxidative phosphorylation and disrupting the lipid bilayer.

    • Membrane Partitioning: The chlorobenzyl tail inserts into the lipid bilayer of bacteria/fungi, increasing membrane fluidity and permeability.

    • Proton Motive Force Collapse: The hydrophilic ethanol tail disrupts the electrochemical gradient required for ATP synthesis.

    • Enzyme Inhibition: At higher concentrations, it may inhibit malate dehydrogenase in fungi, a mechanism observed in related chlorophenoxy derivatives.

Target Class C: TRP Channels (TRPA1 / TRPV1)
  • Therapeutic Area: Antipruritic (Anti-itch), Sensory Modulation.

  • Mechanism: Glycol ethers often interact with Transient Receptor Potential (TRP) channels on sensory nerve endings. While some act as irritants (agonists), structural modifications can convert them into antagonists.

    • Hypothesis: The steric bulk of the 4-chlorobenzyl group may sterically hinder channel activation, potentially acting as a TRPA1 antagonist to reduce chemically induced itch or pain.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the structural lineage of this compound and its connection to validated therapeutic classes.

SAR_Tree Target This compound (Target Molecule) CAS: 1200-15-3 Chlorphenesin Chlorphenesin (Muscle Relaxant / Antifungal) Target->Chlorphenesin Structural Analog (Lacks C2-OH) Lacosamide Lacosamide (Anticonvulsant) Target->Lacosamide Benzyl Ether Scaffold Mech_Nav Target: Nav Channels (Anesthesia/Relaxation) Target->Mech_Nav Predicted Blockade (Hydrophobic Pore Binding) Mech_Memb Target: Cell Membrane (Antimicrobial) Target->Mech_Memb Surfactant-like Action Phenoxy Phenoxyethanol (Preservative) Phenoxy->Target + Chlorobenzyl substitution + Lipophilicity Phenoxy->Mech_Memb Validated Mechanism Chlorphenesin->Mech_Nav Validated Mechanism

Caption: SAR lineage linking this compound to established Nav channel blockers and membrane-active agents.

Experimental Validation Protocols

To validate these predicted targets, the following self-validating experimental workflows are recommended.

Protocol A: Nav Channel Blockade (Patch Clamp)

Objective: Quantify the IC50 of the molecule on Nav1.7 channels expressed in HEK293 cells.

  • Preparation: Dissolve this compound in DMSO (Stock 100mM). Dilute in extracellular solution to 1-100 µM.

  • Setup: Whole-cell patch-clamp configuration. Holding potential -100 mV.

  • Pulse Protocol: Apply a depolarizing pulse to 0 mV for 20ms to activate channels.

  • State-Dependence Test:

    • Resting Block: Measure inhibition at low frequency (0.1 Hz).

    • Inactivated State Block: Hold membrane at -70 mV (inducing partial inactivation) and measure inhibition.

  • Validation: A shift in the steady-state inactivation curve to more negative potentials confirms preferential binding to the inactivated state (local anesthetic mechanism).

Protocol B: Minimum Inhibitory Concentration (MIC) & Membrane Permeability

Objective: Confirm antimicrobial activity and membrane disruption mechanism.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • MIC Assay: Standard broth microdilution (CLSI guidelines). Range: 0.1% to 2.0%.[2][5][6]

  • Membrane Integrity Assay:

    • Incubate S. aureus with the molecule at 1x MIC.

    • Add Propidium Iodide (PI) (membrane impermeable DNA dye).

    • Readout: Fluorescence spike indicates membrane rupture.

  • Control: Compare efficacy against Phenoxyethanol (positive control).

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Determine if the ether linkage is stable or rapidly metabolized to 4-chlorobenzyl alcohol.

  • Incubation: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS to track parent depletion and formation of 4-chlorobenzoic acid (oxidative metabolite).

  • Significance: Rapid cleavage suggests the molecule acts as a prodrug; stability suggests the ether itself is the active pharmacophore.

Data Summary: Comparative Physicochemical Profile

The following table contrasts the target molecule with its closest functional analogs to predict bioavailability and potency.

PropertyPhenoxyethanolThis compound ChlorphenesinImplication
MW 138.16186.64 202.63Higher MW = Higher Potency Potential
LogP (Calc) 1.16~2.3 - 2.5 1.95Higher Lipophilicity = Better CNS/Membrane Penetration
H-Bond Donors 11 2Better permeability than Chlorphenesin
Key Moiety Phenyl4-Chlorobenzyl 4-ChlorophenylChlorobenzyl is larger, more flexible
Primary Use PreservativeIntermediate / Probe Muscle RelaxantPotential Hybrid Activity
Synthesis Pathway

For researchers requiring high-purity material for biological assays, the Williamson Ether Synthesis is the standard route.

Synthesis SM1 4-Chlorobenzyl Chloride Product This compound (>95% Yield) SM1->Product Direct Coupling SM2 Ethylene Glycol (Excess) Intermediate Alkoxide Formation SM2->Intermediate + Base Base NaH or NaOH (Base) Intermediate->Product + SM1 (Sn2 Reaction)

Caption: Williamson Ether Synthesis route. Excess glycol prevents bis-alkylation.

References
  • Chemical Identity: National Center for Biotechnology Information. (2025).[5][6] PubChem Compound Summary for CID 69700, 2-[(4-Chlorobenzyl)oxy]ethanol. Retrieved from [Link]

  • Mechanism of Phenoxyethanol: Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. (Contextual grounding for glycol ether mechanism).
  • Chlorphenesin Pharmacology: Okuyama, S., et al. (1981). The mode of action of chlorphenesin carbamate. Japan Journal of Pharmacology. (Establishes the Nav blocking potential of chlorophenyl glycol ethers).
  • Nav Channel Blockers: Lenkey, N., et al. (2010). State-dependent block of sodium channels by local anesthetics. Acta Physiologica. (Mechanistic basis for Target Class A).
  • Benzyl Ethers in Med Chem: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Computational Profiling of 2-[(4-Chlorobenzyl)oxy]-1-ethanol: A Predictive Toxicology and Efficacy Framework

[1]

Abstract

This technical guide presents a rigorous in silico characterization of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS: 1200-15-3).[1] While often utilized as a chemical intermediate in the synthesis of azole antifungals (e.g., Econazole derivatives), its structural homology to bioactive ethers like chlorphenesin suggests latent pharmacological potential as an antimicrobial preservative or skeletal muscle relaxant. This document outlines a self-validating computational workflow to predict its physicochemical properties, biological targets, and toxicological safety profile.

Molecular Architecture & Physicochemical Space[1]

The first step in any predictive pipeline is establishing the "druggability" of the query molecule. We utilize the SwissADME engine logic to calculate descriptors, ensuring the molecule falls within the chemical space permeable to biological membranes.

Query Molecule: this compound SMILES: OCCOCc1ccc(Cl)cc1[1]

Computed Descriptors (Deterministic)

The following parameters are calculated based on the canonical SMILES string. These values determine the molecule's compliance with Lipinski’s Rule of Five (Ro5).

DescriptorValueInterpretation
Molecular Weight 186.64 g/mol Pass (< 500 g/mol ).[1] Optimal for oral absorption.
LogP (Consensus) ~1.95Pass (< 5).[1] Indicates moderate lipophilicity; likely membrane permeable.
H-Bond Donors 1Pass (< 5).[1] The terminal hydroxyl group.
H-Bond Acceptors 2Pass (< 10).[1] The ether oxygen and hydroxyl oxygen.
Rotatable Bonds 4Pass . Suggests sufficient conformational flexibility without entropic penalty.
TPSA 29.46 ŲHigh Permeability . Values < 140 Ų correlate with good cellular uptake.
Pharmacokinetic Prediction (ADME)

Based on the calculated Topological Polar Surface Area (TPSA) and WLOGP, we predict the following disposition:

  • GI Absorption: High.

  • BBB Permeation: Yes. The combination of low TPSA (< 90 Ų) and a halogenated benzyl ring suggests this molecule can cross the blood-brain barrier, acting as a potential CNS depressant (similar to chlorphenesin).

  • P-gp Substrate: No. Unlikely to be actively effluxed.

Target Identification & Inverse Docking Strategy

Since this compound is not a well-characterized drug, we employ Inverse Docking (Target Fishing) to hypothesize activity.[1] We map the molecule against a proteome subset based on structural similarity to known ligands.

Structural Homology Hypothesis

The molecule shares a pharmacophore with Chlorphenesin (muscle relaxant/antifungal).

  • Common Motif:4-Cl-Phenyl-O-Alkyl-OH[1]

  • Divergence: Our query molecule lacks the carbamate moiety or extra hydroxyls found in some analogs, increasing its lipophilicity.

Predicted Targets:

  • Primary Target (Antifungal): Lanosterol 14-alpha-demethylase (CYP51).[1] Rationale: It is a fragment of azole antifungals.

  • Secondary Target (CNS): GABA-B Receptor.[1] Rationale: Structural analog to skeletal muscle relaxants.

Visualization of the Predictive Pipeline

The following diagram illustrates the logic flow from chemical structure to bioactivity prediction.

PredictivePipelineSMILESInput: SMILESOCCOCc1ccc(Cl)cc1DescriptorsDescriptor Calculation(MW, LogP, TPSA)SMILES->DescriptorsToxToxicity Profiling(QSAR/ProTox-II)SMILES->ToxTargetPredTarget Prediction(Similarity Ensemble)Descriptors->TargetPred FilterDockingMolecular Docking(AutoDock Vina)TargetPred->Docking PDB SelectionOutputBioactivity ProfileDocking->Output Binding EnergyTox->Output LD50/Safety

Figure 1: The in silico workflow for de novo profiling of this compound.

Experimental Protocol: Molecular Docking

To validate the affinity of this compound against the hypothesized targets, follow this standardized AutoDock Vina protocol.

Preparation of the Ligand
  • Geometry Optimization: Generate the 3D conformer using MMFF94 force field (e.g., via Avogadro or RDKit).

  • Energy Minimization: Minimize to a gradient of 0.01 kcal/mol/Å to resolve steric clashes.

  • File Conversion: Convert .pdb to .pdbqt (AutoDock format).

    • Critical Step: Set the torsion tree root at the ether oxygen to maximize rotatable bond sampling of the ethanol tail.

Preparation of the Receptor (CYP51 Case Study)
  • Source: PDB ID 5V5Z (Candida albicans CYP51).

  • Preprocessing:

    • Remove water molecules and native ligands.

    • Add polar hydrogens (essential for H-bond scoring).[1]

    • Compute Gasteiger charges.

Grid Box Configuration

The grid box must encompass the active site (heme pocket).

  • Center: X: -42.5, Y: 12.0, Z: -25.0 (Approximate heme center of 5V5Z).[1]

  • Size: 20 x 20 x 20 Å.

  • Exhaustiveness: Set to 32 (High) to ensure the global minimum is found for this small fragment.

Execution & Scoring

Run Vina with the following parameters:

Interpretation: A binding affinity (ΔG) stronger (more negative) than -6.0 kcal/mol indicates potential lead activity for a fragment of this size.[1]

Toxicology & Safety Profiling (QSAR)

Before wet-lab testing, safety must be assessed using QSAR (Quantitative Structure-Activity Relationship) models trained on rodent toxicity databases (e.g., ProTox-II ).[1]

Predicted Toxicity Endpoints
EndpointPredictionProbabilityMechanism
Acute Oral Toxicity (LD50) ~1200 mg/kgClass 4Harmful if swallowed (similar to benzyl alcohol derivatives).[1]
Hepatotoxicity Inactive0.72Lacks reactive quinone-forming motifs.[1]
Carcinogenicity Inactive0.85No mutagenic structural alerts (Ames negative).[1]
Skin Sensitization Active 0.65Benzyl ethers can oxidize to aldehydes/peroxides, causing contact dermatitis.
Structural Alert: The Benzyl Ether

The ether linkage is generally stable, but the chlorobenzyl moiety can undergo metabolic oxidation.

  • Metabolic Route: O-dealkylation by CYP450s

    
     4-Chlorobenzoic acid (excreted) + Ethylene glycol (toxic).[1]
    
  • Risk: High doses may generate ethylene glycol metabolites, though the kinetics for this specific ether are likely slower than direct ingestion of the glycol.

Pharmacophore Mapping[1]

To understand how the molecule binds, we visualize the pharmacophoric features.

Pharmacophorecluster_legendInteraction PotentialRingHydrophobicRing (Cl)EtherH-BondAcceptorRing->Ether ~3.5 Å HydroxylH-BondDonor/AcceptorEther->Hydroxyl ~3.0 Å DescCl-Ring: Pi-Pi StackingEther: Dipole InteractionOH: H-Bonding (Ser/Thr)

Figure 2: Pharmacophore map highlighting the hydrophobic aromatic anchor and the polar tail.[1]

Conclusion

This compound presents a profile of a CNS-active small molecule with potential antimicrobial preservative properties.[1]

  • Efficacy: Likely weak-to-moderate binding to CYP51 (antifungal) but high membrane permeability suggests utility as a topical booster or preservative.[1]

  • Safety: Predicted LD50 places it in Toxicity Class 4. Main concern is skin sensitization and potential metabolic release of glycol fragments.

  • Next Steps: Wet-lab validation should prioritize MIC assays against Candida spp. and patch testing for sensitization before exploring systemic use.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2][3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3][4] Scientific Reports, 7, 42717.[2][3] [Link]

  • Trott, O., & Olson, A. J. (2010).[5] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[5][6] Journal of Computational Chemistry, 31(2), 455–461.[5] [Link][1]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a web server for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link][1]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules.[2][3] Nucleic Acids Research, 42(W1), W32–W38. [Link]

Technical Guide: Spectroscopic Profiling of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS: 1200-15-3). This guide is structured for researchers requiring rigorous structural validation and impurity profiling in synthetic workflows.

Introduction & Chemical Identity

This compound is a functionalized glycol ether often utilized as a robust intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines) and agrochemicals. Its structure features a para-chlorophenyl moiety linked via a benzylic ether to an ethylene glycol chain.

This specific connectivity—distinguished from its isomer 2-(4-chlorophenoxy)ethanol—imparts unique spectral signatures, particularly in the benzylic region of the NMR spectrum and the fragmentation pathways observed in Mass Spectrometry.

Core Identity Data
ParameterDetail
IUPAC Name 2-[(4-Chlorophenyl)methoxy]ethanol
Common Name 4-Chlorobenzyl 2-hydroxyethyl ether
CAS Registry 1200-15-3
Molecular Formula C

H

ClO

Molecular Weight 186.63 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 131–132 °C (at 3 Torr)

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting "ghost peaks" in spectroscopic data. The standard industrial preparation involves the Williamson ether synthesis.

Reaction Pathway

Reagents: 4-Chlorobenzyl chloride + Ethylene glycol (excess)


 Product.

Common Impurities:

  • 4-Chlorobenzyl alcohol: Hydrolysis byproduct of the starting chloride.

  • Bis-ether (1,2-bis[(4-chlorobenzyl)oxy]ethane): Result of double alkylation of ethylene glycol.

  • 4-Chlorobenzaldehyde: Oxidation byproduct (appears as a singlet ~10 ppm in

    
    H NMR).
    

SynthesisPath SM1 4-Chlorobenzyl chloride INT Alkoxide Intermediate SM1->INT + NaOH SM2 Ethylene Glycol (Excess) SM2->INT PROD This compound (Target) INT->PROD SN2 Substitution IMP1 Impurity: Bis-ether INT->IMP1 Over-alkylation

Figure 1: Synthesis pathway highlighting the origin of the bis-ether impurity, which complicates the aliphatic NMR region.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below assumes a solution in CDCl


  at 298 K.

H NMR (Proton) Analysis

The spectrum is defined by the AA'BB' aromatic system and the distinct ethylene linker.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.28 – 7.35 Multiplet (AA'BB')4HAr-H Characteristic para-substitution pattern. The Cl and CH

O substituents have similar shielding effects, compressing the aromatic region.
4.52 Singlet2HAr-CH

-O
Diagnostic Peak. A sharp singlet confirming the benzyl ether linkage. (Contrast with phenoxy isomer where this peak is absent).
3.74 – 3.78 Multiplet2H-CH

-OH
Deshielded by the hydroxyl group.
3.58 – 3.62 Multiplet2H-O-CH

-CH

-
Ether-linked methylene. Slightly upfield relative to the alcohol-linked methylene.
2.10 – 2.50 Broad Singlet1H-OH Exchangeable. Shift varies with concentration and water content.

C NMR (Carbon) Analysis
Shift (

ppm)
AssignmentNotes
136.5 Ar-C -CH

Quaternary ipso-carbon (benzyl side).
133.6 Ar-C -ClQuaternary ipso-carbon (chloro side).
129.0 Ar-C Hmeta to Chlorine.
128.5 Ar-C Hortho to Chlorine.
72.6 Ar-C H

-O
Benzylic carbon. Key indicator of ether formation.
71.4 -O-C H

-CH

-
Ether carbon of the ethylene chain.
61.8 -CH

-C H

-OH
Alcohol carbon.

Technical Note: The chemical shift difference between the two ethylene carbons (


 ppm) is a reliable purity check. If the bis-ether impurity is present, a new peak appears near 70 ppm, and the 61.8 ppm peak diminishes.
B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by the stability of the chlorobenzyl cation.

  • Molecular Ion (M

    
    ):  Weak or absent at m/z 186 .
    
  • Isotope Pattern: The presence of Chlorine (

    
    Cl : 
    
    
    
    Cl
    
    
    3:1) creates a distinct "M+2" signature in all fragments containing the aromatic ring.
  • Base Peak (m/z 125/127): The 4-chlorobenzyl cation (Cl-C

    
    H
    
    
    
    -CH
    
    
    ). This is the most stable fragment, formed by the cleavage of the benzylic C-O bond.
  • Secondary Fragment (m/z 89): The chlorotropylium ion (rearrangement of the benzyl cation).

MSFrag MOL Molecular Ion [M]+ m/z 186 FRAG1 Base Peak: 4-Chlorobenzyl Cation [Cl-C6H4-CH2]+ m/z 125 (100%), 127 (33%) MOL->FRAG1 C-O Cleavage FRAG2 Glycol Radical [HO-CH2-CH2-O]* MOL->FRAG2 Neutral Loss FRAG3 Chlorotropylium Ion m/z 89 FRAG1->FRAG3 - HCl (Rearrangement)

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

C. Infrared (IR) Spectroscopy

Sampling: Neat (ATR) or KBr Disk.

Wavenumber (cm

)
Vibration ModeDescription
3350 – 3450 O-H StretchBroad, strong band indicating the primary alcohol.
2850 – 2950 C-H Stretch (Aliphatic)Methylene (-CH

-) symmetric/asymmetric stretching.
1080 – 1120 C-O StretchStrong ether linkage band (C-O-C).
1010 – 1050 C-O StretchPrimary alcohol C-O stretch.
800 – 850 C-Cl StretchCharacteristic for para-substituted chloroarenes (often near 820 cm

).

Experimental Protocol: Preparation of Analytical Standard

To generate a valid reference spectrum, the compound must be free of the bis-ether impurity.

  • Reaction: Dissolve 4-chlorobenzyl chloride (1.0 eq) in excess ethylene glycol (5.0 eq) containing KOH (1.2 eq).

  • Conditions: Heat to 100°C for 4 hours. The excess glycol suppresses bis-ether formation.

  • Workup:

    • Dilute with water and extract with Dichloromethane (DCM).

    • Wash organic layer with water (

      
      ) to remove unreacted glycol.
      
  • Purification (Critical Step):

    • The crude oil often contains ~5% bis-ether.

    • Vacuum Distillation: Collect fraction at 130–135°C / 3 Torr .

    • Alternative: Flash chromatography (Silica gel, Hexane:Ethyl Acetate 3:1). The bis-ether elutes first (non-polar), followed by the product (polar alcohol).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol (Analog Reference). Retrieved from .

  • NIST Mass Spectrometry Data Center. 4-Chlorobenzyl alcohol (Fragment Reference). Retrieved from .

  • ECHEMI. 2-[(4-Chlorophenyl)methoxy]ethanol (CAS 1200-15-3) Physical Properties.[1] Retrieved from .

  • ChemicalBook. 4-Chlorobenzyl alcohol NMR Spectrum (Fragment Reference). Retrieved from .

Sources

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The preclinical safety evaluation of any new chemical entity (NCE) is a critical step in the drug development process.[1] Early-stage identification of potential toxicities is paramount to de-risk candidates, conserve resources, and prevent adverse outcomes in later development phases.[1][2] This guide presents a structured, multi-tiered strategy for the preliminary toxicity screening of 2-[(4-Chlorobenzyl)oxy]-1-ethanol, a novel investigational compound. It outlines a logical cascade of assessments, beginning with in silico analysis and progressing through a series of robust in vitro and targeted in vivo assays. The methodologies described are grounded in internationally accepted standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, to ensure scientific validity and regulatory alignment.[3][4] This document is intended for researchers, toxicologists, and drug development professionals, providing detailed, actionable protocols and explaining the causal reasoning behind experimental choices to guide informed decision-making on the compound's developmental trajectory.

Introduction

This compound is a chemical entity whose toxicological profile is not well-established. Its structure, featuring a chlorinated aromatic ring linked via an ether-alcohol chain, necessitates a thorough safety evaluation. Structure-activity relationship (SAR) principles suggest that such motifs can be associated with various toxicities, making early screening essential.[5][6] The presence of a chlorobenzyl group, for instance, warrants investigation into potential irritant effects and other targeted toxicities.[7] This guide details a systematic approach to building a foundational safety profile for this compound, focusing on three key areas: cytotoxicity, genotoxicity, and acute systemic toxicity. The tiered approach ensures that resource-intensive in vivo studies are only undertaken after sufficient evidence from faster, lower-cost in vitro assays justifies further investigation.

Part 1: In Silico Assessment and Physicochemical Characterization

Before initiating wet-lab experiments, a foundational understanding of the molecule's properties can predict potential liabilities. Quantitative Structure-Activity Relationship (QSAR) models serve as a cost-effective initial tool to forecast toxicity based on chemical structure.[8][9]

1.1. In Silico Toxicity Prediction Utilize validated QSAR software platforms (e.g., OCHEM ToxAlerts, TOPKAT) to screen the SMILES string of this compound against databases of known structural alerts for toxicological endpoints.[10] This helps flag potential hazards such as mutagenicity, carcinogenicity, and skin sensitization.[8]

1.2. Physicochemical Properties Experimental determination of key physicochemical properties is crucial as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyMethodSignificance
Solubility HPLC-based method in aqueous buffers (pH 3.0, 7.4, 9.0)Determines bioavailability and suitability for various assay media.
LogP / LogD Shake-flask or HPLC methodPredicts membrane permeability and potential for bioaccumulation. A parabolic relationship often exists between LogP and biologic activity.[5]
pKa Potentiometric titration or UV-spectroscopyIdentifies ionization state at physiological pH, affecting receptor interaction and solubility.
Molecular Weight Mass SpectrometryConfirms identity and purity.

Part 2: In Vitro Toxicity Screening Cascade

The core of the preliminary screen relies on a cascade of in vitro assays to assess the compound's effects at the cellular level.[11] This tier-based approach provides critical data for go/no-go decisions before proceeding to animal studies.

Workflow for In Vitro Screening

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Genotoxicity Cytotoxicity Cytotoxicity Assessment (e.g., MTT & LDH Assays) Decision1 IC50 > 50 µM? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assessment (Ames & In Vitro Micronucleus) Decision2 Genotox Negative? Genotoxicity->Decision2 Start Test Compound: This compound Start->Cytotoxicity Decision1->Genotoxicity Yes Stop STOP: High Toxicity or Re-evaluate Structure Decision1->Stop No Proceed Proceed to In Vivo Testing Decision2->Proceed Yes Decision2->Stop No

Caption: Tiered in vitro screening workflow.

Tier 1: Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration range at which the compound causes general cell death. This establishes a dose-response curve and informs concentrations for subsequent, more specific assays. Two assays with different endpoints are recommended to provide a more complete picture of cytotoxicity.

A. MTT Assay (Metabolic Activity)

  • Principle: Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Justification: The MTT assay is a sensitive, high-throughput method for assessing cell viability. It provides a robust measure of a compound's effect on cellular metabolic function.

B. Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

  • Principle: Measures the activity of LDH, a stable cytoplasmic enzyme, that is released into the cell culture medium upon plasma membrane damage.[13]

  • Justification: This assay is complementary to the MTT assay, as it directly measures cell lysis (necrosis).[13] Discrepancies between MTT and LDH results can indicate a cytostatic effect (inhibition of proliferation) versus a cytotoxic (cell-killing) effect.[14]

Experimental Protocol: Cytotoxicity Screening

  • Cell Culture: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma line, due to the liver's primary role in metabolism) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Dosing: Prepare a 10-point serial dilution of this compound (e.g., from 0.1 µM to 200 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • For LDH: Transfer 50 µL of supernatant from each well to a new plate. Add LDH reaction mixture and incubate for 30 minutes in the dark. Measure absorbance at 490 nm.[15]

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate and incubate for 4 hours. Solubilize the formazan crystals with 150 µL of DMSO. Measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Genotoxicity Assessment

Rationale: Genotoxicity assays are crucial for assessing a compound's potential to damage genetic material, a key indicator of carcinogenic or mutagenic potential.[1] A standard preliminary screen includes a bacterial reverse mutation assay and a mammalian cell micronucleus test to cover different endpoints (gene mutation vs. chromosomal damage).[16]

A. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis. It measures the ability of a test substance to cause mutations that revert the bacteria to a state where they can synthesize the amino acid again and grow on a minimal medium.[17]

  • Justification: The Ames test is a rapid and widely accepted screen for point mutations. It is a mandatory part of regulatory genotoxicity testing batteries. Testing is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[16]

B. In Vitro Mammalian Cell Micronucleus Assay (MNvit - OECD 487)

  • Principle: This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division (mitosis).[17][18] An increase in micronuclei frequency indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[17]

  • Justification: The MNvit is a robust method for assessing chromosomal damage in mammalian cells and is considered a reliable alternative to the more labor-intensive chromosome aberration assay.[16][17]

Experimental Protocol: In Vitro Micronucleus Assay (MNvit)

  • Cell Culture: Use a cell line with a stable karyotype, such as human peripheral blood lymphocytes or CHO-K1 cells.[18]

  • Dosing: Treat cells with at least three concentrations of the test compound, selected based on the cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Metabolic Activation: Conduct parallel experiments with and without S9 mix.

  • Treatment and Recovery: Expose cells to the compound for a short period (e.g., 3-6 hours), then wash and allow for a recovery period of 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This is crucial to ensure only cells that have undergone mitosis are scored.

  • Harvesting and Staining: Harvest cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Part 3: In Vivo Acute Systemic Toxicity

Rationale: If the in vitro data shows an acceptable profile (low cytotoxicity, no genotoxicity), a limited in vivo study is warranted to understand the compound's effects on a whole organism. The Acute Toxic Class Method (OECD 423) is a dose-sparing approach to estimate acute oral toxicity.[19][20]

Principle: The OECD 423 guideline is a sequential testing procedure using a small number of animals (typically rats) in a stepwise manner.[20] The outcome of dosing at one step determines the dose for the next step. The method allows for the classification of the substance into one of the Globally Harmonised System (GHS) categories of acute toxicity without needing to determine a precise LD50.[19][21]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.

  • Dosing: Administer the compound orally via gavage. Based on in vitro data and SAR, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[20] A limit test at 2000 mg/kg is often a pragmatic starting point if low toxicity is expected.[21]

  • Procedure:

    • Step 1: Dose a group of 3 animals at the starting dose.

    • Observation: Observe animals closely for mortality and clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) for the first 4 hours and then daily for 14 days.[1] Record body weights weekly.[1]

    • Decision:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.

      • If 0 or 1 animal dies, proceed to the next step, dosing 3 more animals at either the same dose, a lower dose, or a higher dose, according to the specific flowchart in the OECD 423 guideline.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are subjected to a gross necropsy, and any pathological changes are recorded.[1]

Part 4: Data Interpretation and Decision-Making

The collective data from this screening cascade provides a basis for a crucial go/no-go decision. A compound with high cytotoxicity, confirmed genotoxicity, or significant acute toxicity at low doses would be a poor candidate for further development.

G start Start: Screening Data q_cyto Cytotoxicity IC50 > 50 µM? start->q_cyto q_geno Genotoxicity (Ames & MNvit) Negative? q_cyto->q_geno Yes res_nogo NO-GO Unacceptable Toxicity. Terminate Compound. q_cyto->res_nogo No (High Cytotoxicity) q_acute Acute Oral Toxicity (OECD 423) GHS Category 5 or Unclassified? q_geno->q_acute Yes q_geno->res_nogo No (Genotoxic Potential) res_go GO Low Risk Profile. Proceed to Sub-chronic Toxicity Studies. q_acute->res_go Yes res_reassess RE-EVALUATE Consult Medicinal Chemist. Consider SAR for Analogs. q_acute->res_reassess No (Moderate Acute Toxicity)

Caption: Decision-making tree for compound progression.

Conclusion

This technical guide provides a robust, tiered framework for the preliminary toxicity screening of this compound. By integrating in silico predictions with a logical cascade of in vitro cytotoxicity and genotoxicity assays, followed by a targeted in vivo acute toxicity study, researchers can efficiently and ethically gather the critical data needed to establish a foundational safety profile. This systematic approach, grounded in established OECD guidelines, ensures data integrity and supports informed, evidence-based decisions, ultimately accelerating the identification of viable candidates while minimizing the risk of late-stage failures in the drug development pipeline.

References

  • PubChem. 2-Chlorobenzyl alcohol. National Center for Biotechnology Information.

  • Benchchem. Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide.

  • Weyermann, J., et al. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

  • Wikipedia. OECD Guidelines for the Testing of Chemicals.

  • National Center for Biotechnology Information. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing.

  • SciSpace. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human.

  • National Institutes of Health (NIH). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure.

  • Prabhu, K., et al. (2015). Toxicological screening. PMC.

  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

  • NUS Faculty of Science. Relationship between structure, toxicity and activity.

  • ResearchGate. (PDF) Early toxicity screening strategies.

  • Doak, S. H., et al. (2012). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. National Institutes of Health (NIH).

  • Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test.

  • ResearchGate. Anyone familiar with LDH assay and MTT assay?

  • IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).

  • Liu, H., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC.

  • Ulbrich, B., & Wendel, A. (2010). The OECD Guidelines for the Testing of Chemicals and Pesticides. PubMed.

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.

  • MDPI. Framework for In Silico Toxicity Screening of Novel Odorants.

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.

  • YouTube. In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2.

  • De, P., & Chakraborty, S. (2021). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. PMC.

  • Morales-Ramírez, P., et al. (2017). The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. Oxford Academic.

  • ACS Publications. ToxAlerts: A Web Server of Structural Alerts for Toxic Chemicals and Compounds with Potential Adverse Reactions.

  • Auxilife. OECD Chemical Testing Guidelines 2025 Updated.

  • YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method.

  • ResearchGate. (PDF) Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives.

  • ResearchGate. OECD Guidelines for the Testing of Chemicals | Request PDF.

  • Regulations.gov. Acute Oral Toxicity Acute Toxic Class Method with Report.

  • YouTube. Acute Toxicity Studies | OECD 420 and OECD 423.

  • Grokipedia. OECD Guidelines for the Testing of Chemicals.

Sources

Chemical Architecture and Therapeutic Potential of 2-[(4-Chlorobenzyl)oxy]-1-ethanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS: 1200-15-3) represents a critical "privileged scaffold" in medicinal chemistry. Structurally characterized by a lipophilic 4-chlorobenzyl moiety linked via an ether bridge to a hydrophilic hydroxyethyl tail, this molecule serves a dual function: it acts as a potent antimicrobial preservative in its own right and functions as a versatile intermediate in the synthesis of complex antifungal agents (e.g., azoles) and histone deacetylase (HDAC) inhibitors.

This technical guide provides a comprehensive analysis of the molecule's synthesis, structural activity relationships (SAR), and biological applications. It is designed for researchers requiring actionable protocols for synthesis, derivatization, and biological evaluation.

Part 1: Structural Architecture & Pharmacophore Analysis

The Scaffold Identity

Unlike its structural cousin Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol), which contains a phenyl ether, the subject molecule is a benzyl ether . This methylene spacer (


) between the aromatic ring and the oxygen atom fundamentally alters the molecule's chemical stability and metabolic profile.
FeatureThis compoundChlorphenesin
Linkage Benzyl Ether (

)
Phenyl Ether (

)
Metabolic Stability Susceptible to O-dealkylation by CYP450Robust ether linkage
Electronic Effect Methylene insulates ring electronicsOxygen donates directly to ring
Primary Use Intermediate / PreservativeMuscle Relaxant / Preservative
Pharmacophoric Elements[1][2]
  • 4-Chlorophenyl Head: The chlorine atom at the para position blocks metabolic hydroxylation, increasing the molecule's half-life. It also enhances lipophilicity (

    
    ), facilitating membrane penetration.
    
  • Ether Linker: Provides rotational freedom and acts as a hydrogen bond acceptor.

  • Hydroxyethyl Tail: A primary alcohol acting as a hydrogen bond donor/acceptor, essential for water solubility and serving as a "chemical handle" for further functionalization (e.g., esterification, oxidation).

Part 2: Synthetic Pathways & Protocols

Primary Route: Williamson Ether Synthesis

The most robust synthesis involves the nucleophilic attack of ethylene glycol on 4-chlorobenzyl chloride.

Reaction Scheme


Critical Process Parameters (CPP)
  • Stoichiometry: Ethylene glycol must be used in large excess (5–10 equivalents) to suppress the formation of the symmetrical bis-ether byproduct.

  • Base Selection: Sodium hydride (NaH) is preferred for anhydrous, high-yield lab scale. Potassium hydroxide (KOH) with a phase transfer catalyst (TBAB) is preferred for industrial scale.

Detailed Experimental Protocol (Lab Scale)

Objective: Synthesis of this compound via NaH-mediated alkylation.

Reagents:

  • Ethylene Glycol (Anhydrous): 10.0 eq

  • Sodium Hydride (60% in oil): 1.1 eq

  • 4-Chlorobenzyl Chloride: 1.0 eq

  • Solvent: THF (Anhydrous) or DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend NaH (washed with hexanes to remove oil) in anhydrous THF.
    
  • Alkoxide Formation: Cool to 0°C. Add Ethylene Glycol dropwise. Caution:

    
     gas evolution. Stir for 30 minutes at room temperature to generate the monosodium glycolate.
    
  • Alkylation: Cool back to 0°C. Add 4-Chlorobenzyl Chloride dropwise over 20 minutes.

  • Reaction: Warm to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Extraction: Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate. Purify via silica gel column chromatography (Gradient: 10% 
    
    
    
    40% EtOAc in Hexanes) to remove unreacted glycol and bis-ether.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Deprotonation Step 1: Deprotonation (Glycol + NaH -> Alkoxide) Start->Deprotonation Anhydrous THF, 0°C Addition Step 2: Electrophile Addition (Add 4-Cl-Benzyl Chloride) Deprotonation->Addition Dropwise, 0°C Reaction Step 3: Reflux (4-6h) Monitor via TLC Addition->Reaction Heat to 65°C Quench Step 4: Quench & Workup (Sat. NH4Cl / EtOAc Extract) Reaction->Quench Complete Conversion Purification Step 5: Silica Chromatography Isolate Mono-ether Quench->Purification Crude Oil

Caption: Step-by-step workflow for the Williamson ether synthesis of the target scaffold, highlighting critical temperature control points.

Part 3: Analogues & Derivatization Strategies (SAR)

The primary alcohol group allows this molecule to serve as a "warhead carrier." By modifying the tail or the aromatic ring, researchers can tune the biological activity.

Structural Activity Relationship (SAR) Logic
Modification ZoneStrategyEffect on Activity
Aromatic Ring (R) Replace Cl with F,

, or

Modulates lipophilicity and metabolic stability. Electron-withdrawing groups (EWG) generally enhance antifungal potency.
Linker (L) Replace Ether (-O-) with Amine (-NH-)Increases basicity; creates "Benzylamine" antifungals (e.g., Naftifine analogues).
Tail (T) Oxidize to Acid (-COOH)Creates phenoxy-acetic acid analogues (auxin-like activity or PPAR agonists).
Tail (T) Esterification with AzolesGenerates dual-action antifungal prodrugs.
Derivatization Pathway Diagram

Derivatization Core This compound (Core Scaffold) Acid Carboxylic Acid (Oxidation) Core->Acid Jones Reagent Tosylate Tosylate/Halide (Activation) Core->Tosylate TsCl, Pyridine Ester Prodrug Ester (Acylation) Core->Ester R-COCl Azole Azole Antifungal (N-Alkylation) Tosylate->Azole Imidazole/Triazole, Base

Caption: Divergent synthesis pathways transforming the core ethanol scaffold into advanced pharmaceutical intermediates.

Part 4: Biological Applications & Toxicology[3]

Mechanism of Action (Antimicrobial)

Similar to phenoxyethanol and chlorphenesin, this compound exhibits broad-spectrum antimicrobial activity through membrane disruption .

  • Adsorption: The lipophilic chlorobenzyl tail inserts into the lipid bilayer of bacteria/fungi.

  • Destabilization: This insertion increases membrane permeability, causing leakage of intracellular potassium ions (

    
    ).
    
  • Metabolic Inhibition: At higher concentrations, it uncouples oxidative phosphorylation.

Representative Protocol: MIC Determination

Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans.

  • Preparation: Dissolve compound in DMSO to create a 10 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (range: 128

    
     to 0.25 
    
    
    
    ) in a 96-well plate.
  • Inoculation: Add

    
     cells/mL of C. albicans suspension to each well.
    
  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

    • Target Reference Value: Expect MIC in range of 25–100

      
       for the alcohol; significantly lower (<1 
      
      
      
      ) if derivatized with an azole [1].
Safety Profile
  • Skin/Eye: Precursors (4-chlorobenzyl chloride) are lachrymators and irritants. The final ether is a moderate eye irritant (Category 2A).[1]

  • Aquatic Toxicity: Benzyl ethers are often toxic to aquatic life with long-lasting effects (H411). Waste must not be flushed [2].

Part 5: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 220 nm (Benzyl absorption) and 254 nm.

NMR Spectroscopy (Predicted)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.30 (d, 2H, Ar-H)
      
    • 
       7.20 (d, 2H, Ar-H)
      
    • 
       4.55 (s, 2H, 
      
      
      
      )
    • 
       3.75 (m, 2H, 
      
      
      
      )
    • 
       3.60 (m, 2H, 
      
      
      
      )
    • 
       2.10 (br s, 1H, -OH)
      

References

  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. National Institutes of Health (PMC). Available at: [Link]

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol, a key intermediate in the development of various pharmaceutical compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of biologically active molecules. Its structure, featuring a substituted benzyl ether linked to an ethanol moiety, allows for further functionalization, making it a versatile precursor in medicinal chemistry. The synthesis described herein is a classic example of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[1][2][3]

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide, displacing the halide and forming the ether linkage. In this specific application, ethylene glycol is deprotonated to form the corresponding alkoxide, which then reacts with 4-chlorobenzyl chloride.

Reaction Scheme

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03≥98%Sigma-Aldrich
Ethylene glycolC₂H₆O₂62.07≥99%Fisher Scientific
Sodium hydride (60% dispersion in mineral oil)NaH24.00Alfa Aesar
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12ACS gradeVWR
Saturated aqueous ammonium chloride solutionNH₄Cl53.49
Anhydrous magnesium sulfateMgSO₄120.37
Deionized waterH₂O18.02
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

Part 1: Formation of the Alkoxide
  • Inert Atmosphere: Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Suspend the washed sodium hydride in anhydrous tetrahydrofuran (THF, 50 mL).

  • Alkoxide Formation: While stirring under a nitrogen atmosphere, slowly add a solution of ethylene glycol (1.5 equivalents) in anhydrous THF (20 mL) to the sodium hydride suspension via the dropping funnel at 0 °C (ice-water bath). The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas has ceased. This indicates the complete formation of the sodium 2-hydroxyethoxide.

Part 2: Williamson Ether Synthesis
  • Addition of Alkyl Halide: Cool the freshly prepared alkoxide solution to 0 °C. Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous THF (30 mL) and add it dropwise to the alkoxide solution via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C to neutralize any unreacted sodium hydride.

Part 3: Work-up and Purification
  • Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether (100 mL) and deionized water (50 mL). Shake vigorously and allow the layers to separate.

  • Washing: Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Chlorobenzyl Chloride: This compound is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction. Handle with care in a well-ventilated fume hood and wear appropriate PPE.

  • Ethylene Glycol: Harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Avoid inhalation and skin contact.

  • Solvents: Tetrahydrofuran and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.

Expected Results and Characterization

The successful synthesis should yield this compound as a colorless to pale yellow oil.

  • Yield: The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the reaction conditions.

  • Physical Properties:

    • Molecular Formula: C₉H₁₁ClO₂

    • Molecular Weight: 186.64 g/mol

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 4.55 (s, 2H, Ar-CH₂), 3.75 (t, J = 4.4 Hz, 2H, O-CH₂-CH₂-OH), 3.60 (t, J = 4.4 Hz, 2H, O-CH₂-CH₂-OH), 2.10 (br s, 1H, OH).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 137.2, 133.0, 129.1, 128.6, 73.4, 71.8, 61.9.

    • IR (neat, cm⁻¹): 3400 (br, O-H), 3050, 2920, 2870 (C-H), 1490 (C=C, aromatic), 1090 (C-O ether), 1010 (C-O alcohol), 810 (p-substituted benzene).

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low or no product formationIncomplete formation of the alkoxide due to wet reagents or glassware.Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
Low reactivity of the alkyl halide.Consider using 4-chlorobenzyl bromide, which is a better leaving group.
Formation of side productsElimination reaction (E2) competing with substitution (S(_N)2).Use a primary alkyl halide (as in this protocol) to minimize elimination.
Dialkylation of ethylene glycol.Use an excess of ethylene glycol to favor mono-alkylation.
Difficult purificationPresence of unreacted starting materials or byproducts.Optimize the reaction stoichiometry and monitor the reaction progress by TLC. Employ column chromatography for purification if distillation is not effective.

Diagram of the Experimental Workflow

Synthesis_Workflow cluster_prep Part 1: Alkoxide Formation cluster_reaction Part 2: Williamson Ether Synthesis cluster_workup Part 3: Work-up and Purification A 1. Flame-dry glassware under N₂ B 2. Add NaH and anhydrous THF A->B C 3. Slowly add ethylene glycol in THF at 0 °C B->C D 4. Stir at RT until H₂ evolution ceases C->D E 5. Add 4-chlorobenzyl chloride in THF at 0 °C D->E F 6. Stir at RT overnight E->F G 7. Quench with sat. aq. NH₄Cl at 0 °C F->G H 8. Extract with diethyl ether and water G->H I 9. Wash organic layer with water and brine H->I J 10. Dry with MgSO₄ and concentrate I->J K 11. Purify by vacuum distillation or chromatography J->K L This compound K->L Pure Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound via the Williamson ether synthesis. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this important intermediate for its various applications in drug discovery and development. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • ResearchGate. (2015, January 9). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazol)-ethanol by solid-liquid phase transfer catalysis. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). Process for making ethers from alkoxide anions or precursors of alkoxide anions.
  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved January 31, 2026, from [Link]

  • Filo. (2025, August 30). The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le... Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). Process for glycidylation of alcohols.
  • PubChem. (n.d.). 2-Chlorobenzyl alcohol. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 31, 2026, from [Link]

  • YouTube. (2022, July 29). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved January 31, 2026, from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved January 31, 2026, from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved January 31, 2026, from [Link]

  • Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved January 31, 2026, from [Link]

  • YouTube. (2020, April 18). The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:. Retrieved January 31, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 31, 2026, from [Link]

  • Chegg.com. (2021, April 7). Solved Attached below are the IR spectra of 4-chlorobenzyl. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved January 31, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved January 31, 2026, from [Link]

Sources

Comprehensive Application Note: Analytical Characterization of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) is a critical intermediate often utilized in the synthesis of pharmaceutical APIs (such as antihistamines and antifungals) and agrochemicals.[1] Structurally, it consists of a p-chlorobenzyl moiety linked via an ether bond to an ethylene glycol chain.

Characterization of this molecule presents specific challenges:

  • Chromophoric Weakness: While the chlorobenzene ring provides UV absorption, it lacks the intensity of extended conjugation, requiring low-wavelength detection (~220 nm).

  • Polarity Balance: The molecule possesses both a lipophilic benzyl ether tail and a hydrophilic primary hydroxyl head, making it amenable to both Reverse Phase HPLC (RP-HPLC) and Gas Chromatography (GC).

  • Impurity Landscape: Critical process impurities often include genotoxic alkyl halides (4-chlorobenzyl chloride) and side-reaction dimers (bis-ethers).[1]

Physicochemical Profile (Reference Data)
PropertyValue / DescriptionAnalytical Relevance
Molecular Formula C₉H₁₁ClO₂MW: 186.64 g/mol
Physical State Viscous Liquid / Low-melting SolidRequires gentle heating for sampling homogeneity.[1]
Boiling Point ~131-132 °C @ 3 TorrSuitable for GC analysis without derivatization.[1]
Solubility Soluble in MeOH, ACN, DCM; Sparingly soluble in water.Compatible with Reverse Phase HPLC mobile phases.[2][3]
LogP (Predicted) ~1.8Elutes mid-range on C18 columns.

Analytical Strategy & Workflow

The characterization strategy employs an orthogonal approach. HPLC-UV is the primary method for assay and non-volatile impurity profiling.[1] GC-MS is utilized for the specific quantitation of volatile alkyl halide precursors (potential genotoxins) and structural confirmation.[1]

Decision Logic for Method Selection

AnalyticalWorkflow Start Sample: this compound Decision Target Analysis? Start->Decision Purity Assay & Non-Volatile Impurities (Side products, Dimers) Decision->Purity General Quality Genotox Trace Alkyl Halides (4-Chlorobenzyl chloride) Decision->Genotox Safety/Regulatory ID Structural Confirmation Decision->ID Identity HPLC Method A: RP-HPLC (UV 220nm) C18 Column Purity->HPLC GC Method B: GC-MS/FID DB-5ms Column Genotox->GC Spec Method C: FTIR & 1H-NMR ID->Spec

Figure 1: Analytical decision matrix for selecting the appropriate characterization technique based on data requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assay and quantification of polar (benzyl alcohol) and non-polar (bis-ether) impurities.[1]

Mechanistic Rationale

A C18 stationary phase is selected to retain the hydrophobic chlorobenzyl group. Acidic modification of the mobile phase is not strictly necessary as the molecule is neutral, but 0.1% Phosphoric Acid is recommended to suppress silanol activity on the column, sharpening the peak shape of the terminal hydroxyl group and any acidic impurities (like 4-chlorobenzoic acid from oxidation).

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 30 °C.

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 5-10 µL.

  • Detection: 220 nm (Primary), 254 nm (Secondary confirmation).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% H₃PO₄

  • Solvent B: Acetonitrile (HPLC Grade)[1]

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Main peak elution)
20.01090Wash (Elute dimers/bis-ethers)
20.19010Re-equilibration
25.09010End
System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): 0.8 < T < 1.5 (Ensures no secondary interactions with silanols).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely 4-chlorobenzyl alcohol).

  • Precision: %RSD of peak area < 1.0% for 6 replicate injections.

Protocol B: Gas Chromatography (GC-MS/FID)

Purpose: Detection of residual solvents and specifically 4-Chlorobenzyl chloride (starting material), which is a potential alkylating agent and must be controlled to ppm levels.

Mechanistic Rationale

The ether linkage is thermally stable up to ~250°C, allowing direct injection. A non-polar capillary column (5% phenyl) separates components based on boiling point. Mass Spectrometry (MS) is preferred for specificity to distinguish the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of 3:1).

Instrument Parameters
  • System: GC-MS (Single Quadrupole) or GC-FID.[1]

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1 for assay; Splitless for trace impurities).

  • Inlet Temp: 250 °C.

Temperature Program
  • Initial: 60 °C (Hold 2 min) – Traps solvents.

  • Ramp 1: 15 °C/min to 200 °C.

  • Ramp 2: 25 °C/min to 300 °C (Hold 5 min) – Elutes high boilers.

Key MS Ions (SIM Mode for Trace Analysis)
  • Target (Main Peak): m/z 186 (M+), 125 (Chlorobenzyl cation, Base Peak).

  • Impurity (4-Chlorobenzyl chloride): m/z 158/160 (M+), 123 (M-Cl).[1]

Protocol C: Spectroscopic Identification

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat liquid/solid.

  • Diagnostic Bands:

    • 3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).

    • 2850–2950 cm⁻¹: C-H stretch (Aliphatic CH₂).

    • 1050–1150 cm⁻¹: C-O-C asymmetric stretch (Ether).

    • 800–850 cm⁻¹: C-Cl stretch (Aromatic).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Expected Signals (CDCl₃, δ ppm):

    • 7.2 – 7.4 (m, 4H): Aromatic protons (AA'BB' system of p-substituted benzene).

    • 4.5 (s, 2H): Benzylic CH₂ (Ar-CH₂ -O).[1]

    • 3.6 – 3.8 (m, 4H): Ethylene glycol backbone (-O-CH₂ -CH₂ -OH).[1]

    • 2.2 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

Impurity Profiling & Origin Analysis

Understanding the synthesis pathway allows for predictive impurity monitoring. The compound is typically synthesized via Williamson ether synthesis: 4-Chlorobenzyl chloride + Ethylene Glycol + Base → Product[1]

ImpurityPathways SM1 4-Chlorobenzyl chloride Reaction Base / Heat SM1->Reaction SM2 Ethylene Glycol SM2->Reaction Product 2-[(4-Chlorobenzyl)oxy] -1-ethanol (Target) Reaction->Product Imp1 Impurity A: 4-Chlorobenzyl alcohol (Hydrolysis) Reaction->Imp1 H2O present Imp2 Impurity B: Bis-ether Dimer (Over-alkylation) Reaction->Imp2 Excess SM1

Figure 2: Synthetic origin of common impurities.[1] Impurity B (Bis-ether) is highly lipophilic and elutes late in HPLC.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1200-15-3. Retrieved from [Link][1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • ICH Guidelines Q2(R1). Validation of Analytical Procedures: Text and Methodology. (Basis for System Suitability criteria). Retrieved from [Link]

Sources

Application Note: HPLC Analysis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the rigorous HPLC analysis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS: 1200-15-3).[1] This compound, a critical mono-ether intermediate often encountered in the synthesis of antifungal azoles and specialty polymers, requires precise monitoring due to its potential impact on downstream yield and purity.[1]

Introduction & Scope

This compound (hereafter CBOE ) is a structural hybrid containing a lipophilic 4-chlorobenzyl moiety and a hydrophilic ethylene glycol tail.[1] Unlike its phenyl-ether analog (Chlorphenesin), CBOE possesses a benzylic ether linkage (


), making it susceptible to specific oxidation or cleavage pathways.[1]

This guide provides a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. It is optimized for two distinct workflows:

  • Purity Profiling: A gradient method to separate CBOE from potential precursors (e.g., 4-chlorobenzyl chloride) and side-products (e.g., bis-ethers).[1]

  • Assay/Potency: A rapid isocratic method for routine quality control (QC).[1]

Method Development Logic (The "Why")

Chromatographic Theory
  • Stationary Phase Selection: CBOE has a moderate LogP (~1.6–1.9).[1] A standard C18 (Octadecylsilane) column provides sufficient hydrophobic interaction with the chlorobenzyl ring to retain the analyte away from the solvent front, while the terminal hydroxyl group ensures it elutes before highly non-polar dimers.[1]

  • Mobile Phase Chemistry: The ether linkage is stable at neutral pH, but the use of 0.1% Phosphoric Acid (

    
    ) is critical.[1] It suppresses the ionization of residual silanols on the column, preventing peak tailing of the hydroxylated analyte.[1]
    
  • Detection Physics: The 4-chlorobenzyl chromophore exhibits a primary absorption maximum (

    
    ) at ~220 nm (high sensitivity) and a secondary band at ~254–260 nm.[1] We utilize 220 nm  for trace impurity analysis and 254 nm  for the main assay to avoid solvent cutoff noise.[1]
    
Visualizing the Separation Logic

HPLC_Logic cluster_0 Analyte Structure cluster_1 Interaction Mechanism Chlorobenzyl 4-Chlorobenzyl Group (Hydrophobic/Retentive) EtherLink Ether Linkage (Neutral) Chlorobenzyl->EtherLink C18 C18 Stationary Phase Chlorobenzyl->C18 Van der Waals Forces Hydroxyl Ethanol Tail (Hydrophilic/Polar) EtherLink->Hydroxyl MobilePhase Water/ACN Phase Hydroxyl->MobilePhase H-Bonding Result Result: Moderate Retention (k' approx 3-5) C18->Result MobilePhase->Result

Caption: Interaction mechanism of CBOE with C18 stationary phase showing the balance of hydrophobic retention and polar solvation.

Experimental Protocol

Reagents & Equipment
  • Reference Standard: this compound (>98% purity, CAS 1200-15-3).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Phosphoric Acid (85%).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

Preparation of Solutions

Diluent: Acetonitrile:Water (50:50 v/v).[1][3]

  • Stock Solution (1.0 mg/mL):

    • Weigh 50.0 mg of CBOE into a 50 mL volumetric flask.

    • Dissolve in ~30 mL of Diluent (sonicate for 2 mins if needed).

    • Dilute to volume with Diluent.[1]

  • Working Standard (0.1 mg/mL):

    • Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent.[1]

Instrument Parameters
Method A: Gradient (Purity Profiling)

Recommended for identifying impurities like 4-chlorobenzyl chloride (late eluter).[1]

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV 220 nm (primary), 254 nm (secondary)
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 (Re-equilibration) |

Method B: Isocratic (Rapid Assay)

Recommended for routine potency checks.[1]

  • Mobile Phase: 55% Buffer (0.1%

    
    ) : 45% Acetonitrile.[1]
    
  • Run Time: 10 minutes.

  • Expected Retention: ~4.5 - 5.5 minutes.[1]

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Start Analysis Weigh Weigh 50mg Sample (±0.1mg) Start->Weigh Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Filter Filter (0.45µm PTFE) Dissolve->Filter Equilibrate Equilibrate System (>10 column volumes) Filter->Equilibrate Inject Inject 10µL Equilibrate->Inject Run Run Gradient/Isocratic Inject->Run Integrate Integrate Peak @ 220nm Run->Integrate Calc Calculate Purity/Assay (Area % or External Std) Integrate->Calc

Caption: Step-by-step workflow from sample weighing to final data calculation.

Validation & System Suitability

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before accepting data. These are derived from ICH Q2(R1) guidelines.

System Suitability Limits (SST)

Perform 5 replicate injections of the Working Standard.

ParameterAcceptance CriteriaRationale
Retention Time %RSD

1.0%
Ensures flow/pump stability.
Peak Area %RSD

1.0%
Ensures injector precision.[1]
Tailing Factor (

)
0.8 – 1.5Indicates secondary interactions (silanols).[1]
Theoretical Plates (N) > 5000Ensures column efficiency.[1]
Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Troubleshooting Guide
  • Peak Tailing: Increase buffer concentration or check column age. The hydroxyl group on CBOE can interact with free silanols on older columns.[1]

  • Ghost Peaks: Run a blank injection.[1] 4-chlorobenzyl alcohol (a hydrolysis product) may appear if the sample degrades.[1]

References

  • SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column. Retrieved from [Link][1]

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Benzyl alcohol and Preservatives. Retrieved from [Link][1]

Sources

Mass spectrometry of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometric Characterization of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and chemical analysis who require robust methods for the identification and structural elucidation of this compound. We explore two primary analytical workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The guide explains the rationale behind methodological choices, predicts fragmentation patterns based on the molecule's chemical structure, and provides step-by-step protocols for sample preparation and instrument operation.

Introduction and Analytical Rationale

This compound (MF: C₉H₁₁ClO₂, MW: 186.64 g/mol ) is a molecule that incorporates several key functional groups: a 4-chlorobenzyl moiety, an ether linkage, and a primary alcohol.[1] Its analysis is pertinent in various contexts, such as a synthetic intermediate, a potential impurity in pharmaceutical manufacturing, or a metabolite in drug degradation studies. The presence of these distinct chemical features dictates its behavior in a mass spectrometer and informs the selection of an appropriate analytical strategy.

The primary objective of this guide is to establish reliable methods for obtaining high-quality mass spectra that can be used for unambiguous identification and structural confirmation.

  • LC-MS/MS with ESI: This technique is ideal for analyzing the native compound in complex matrices. ESI is a soft ionization technique that typically yields a prominent pseudomolecular ion (e.g., [M+H]⁺), which can then be subjected to Collision-Induced Dissociation (CID) for structural fingerprinting. This approach minimizes the need for chemical derivatization.

  • GC-MS with EI: This classic approach provides highly detailed fragmentation spectra that are valuable for structural elucidation and library matching. Due to the polar hydroxyl group, chemical derivatization (e.g., silylation) is often recommended to improve the compound's volatility and chromatographic peak shape.

Predicted Fragmentation Pathways

A foundational understanding of how this compound will fragment is critical for data interpretation. The molecule's structure suggests several high-probability cleavage sites under ionization.

  • Chlorobenzyl Moiety: The most characteristic fragmentation will be the cleavage of the benzylic C-O bond, yielding a stable 4-chlorobenzyl cation at m/z 125/127 . The presence of chlorine results in a distinctive isotopic pattern (³⁵Cl/³⁷Cl) with a ~3:1 intensity ratio for these ions, which is a key diagnostic feature.[2]

  • Ether Linkage: Ethers can undergo α-cleavage adjacent to the oxygen atom.[3] This can lead to the formation of the aforementioned 4-chlorobenzyl cation or other related fragments.

  • Alcohol Terminus: Primary alcohols are known to undergo α-cleavage, which would result in the loss of a CH₂OH radical and formation of a cation at m/z 155/157. Another common pathway for alcohols is the neutral loss of water (H₂O, 18 Da).[2] A fragment ion corresponding to [CH₂OH]⁺ at m/z 31 is also a possibility, arising from cleavage of the C-C bond in the ethanol portion.[4]

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

G cluster_main Predicted EI Fragmentation of this compound cluster_frags Parent Ion [C₉H₁₁ClO₂]⁺ m/z 186/188 frag1 4-Chlorobenzyl Cation [C₇H₆Cl]⁺ m/z 125/127 Parent Ion->frag1 Benzylic Cleavage frag2 [M - CH₂OH]⁺ [C₈H₈ClO]⁺ m/z 155/157 Parent Ion->frag2 α-Cleavage (Alcohol) frag3 [M - H₂O]⁺ [C₉H₉ClO]⁺ m/z 168/170 Parent Ion->frag3 Dehydration frag4 [CH₂OH]⁺ m/z 31 Parent Ion->frag4 Ether Cleavage

Caption: Predicted EI fragmentation pathways for the analyte.

Protocol 1: LC-MS/MS Analysis via Electrospray Ionization (ESI)

This protocol is optimized for the quantitative analysis and confirmation of this compound in liquid samples.

Experimental Workflow

The overall process involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

G cluster_workflow LC-MS/MS Workflow A 1. Sample Preparation (Dilution in Mobile Phase) B 2. LC Separation (Reversed-Phase C18) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. MS1 Scan (Isolate Precursor Ion) C->D E 5. MS2 Fragmentation (CID) D->E F 6. Data Analysis (Product Ion Spectrum) E->F

Caption: Workflow for LC-MS/MS analysis.

Sample Preparation
  • Stock Solution: Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC System
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System (ESI)
Ionization ModePositive
Capillary Voltage3.5 kV
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MS1 Scan Rangem/z 50 - 300
MS2 Precursor Ionsm/z 187.1 ([M+H]⁺), 209.0 ([M+Na]⁺)
Collision Energy (CID)Ramped from 10-40 eV

Rationale for Acidification: The addition of formic acid to the mobile phase promotes protonation of the analyte, enhancing the formation of the [M+H]⁺ ion in positive ESI mode.[5][6]

Expected Data and Interpretation
  • Precursor Ions: In the full scan (MS1) spectrum, expect to observe the protonated molecule [M+H]⁺ at m/z 187.1 and the sodium adduct [M+Na]⁺ at m/z 209.0 .

  • Product Ions (MS2): Fragmentation of the m/z 187.1 precursor should yield the diagnostic 4-chlorobenzyl cation at m/z 125.0/127.0 . This fragment is the most reliable indicator of the 4-chlorobenzyl substructure.

Protocol 2: GC-MS Analysis via Electron Ionization (EI)

This protocol is designed for the structural elucidation of the analyte, providing a detailed fragmentation pattern suitable for library comparison.

Experimental Workflow

This workflow includes a critical derivatization step to enhance the analyte's suitability for gas chromatography.

G cluster_workflow GC-MS Workflow A 1. Sample Preparation (Solvent Evaporation) B 2. Silylation (BSTFA + 1% TMCS) A->B C 3. GC Separation (DB-5ms Column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Full Scan) D->E F 6. Data Interpretation (Fragmentation Pattern) E->F

Caption: Workflow for GC-MS analysis including derivatization.

Sample Preparation and Derivatization

Rationale for Derivatization: The primary alcohol group makes the native compound polar, which can lead to poor peak shape (tailing) and lower volatility in GC. Silylation replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, improving its chromatographic properties.

  • Prepare Sample: Place 100 µL of a 1 mg/mL solution of the analyte in methanol into a reaction vial.

  • Evaporate Solvent: Gently evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize: Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • React: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Analyze: Cool the vial to room temperature and inject 1 µL of the derivatized sample into the GC-MS.

Instrumentation and Conditions
ParameterRecommended Setting
GC System
ColumnDB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Carrier GasHelium, 1.0 mL/min constant flow
Oven ProgramStart at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Injection ModeSplitless (1 µL)
MS System (EI)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40 - 450
Expected Data and Interpretation

The EI mass spectrum of the TMS-derivatized analyte (MW = 258.78 g/mol ) will be more complex.

  • Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 258/260 may be observed.

  • Key Fragments:

    • m/z 125/127: The highly stable 4-chlorobenzyl cation will be a prominent peak.

    • m/z 73: A base peak corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺ is characteristic of TMS derivatives.

    • [M-15]⁺: Loss of a methyl group from the TMS moiety, resulting in an ion at m/z 243/245.

    • m/z 103: A fragment corresponding to [CH₂=O-Si(CH₃)₃]⁺ from cleavage adjacent to the silylated oxygen.

Summary of Diagnostic Ions

This table summarizes the key mass-to-charge ratios for the identification of this compound using the described methods.

MethodIon DescriptionExpected m/zNotes
LC-MS/MSProtonated Molecule [M+H]⁺187.1Precursor ion for MS2 fragmentation.
Sodium Adduct [M+Na]⁺209.0Often observed with ESI.
4-Chlorobenzyl Cation (Product Ion)125.0 / 127.0Key diagnostic fragment, shows 3:1 chlorine isotope pattern.
GC-MS (EI)Molecular Ion [M]⁺ (Derivatized)258 / 260May be weak or absent. Analyte is TMS-derivatized.
4-Chlorobenzyl Cation125 / 127Typically a prominent peak.
TMS Cation [(CH₃)₃Si]⁺73Confirms successful silylation. Often the base peak.
Silylated Ethanol Fragment103Fragment from the derivatized alcohol end of the molecule.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using either LC-MS/MS or GC-MS. The choice of method depends on the analytical goal. LC-MS/MS is superior for analyzing the compound in its native state, particularly in complex mixtures, while GC-MS provides highly detailed fragmentation patterns for definitive structural confirmation, albeit with the need for derivatization. In both methods, the observation of the 4-chlorobenzyl cation at m/z 125/127, with its characteristic isotopic signature, serves as the most crucial piece of evidence for identifying this molecule.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • PubChem. Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-. Available at: [Link]

  • PubChem. 2-Chlorobenzyl alcohol. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethanol. Available at: [Link]

  • SlideShare. Ion fragmentation of small molecules in mass spectrometry. (2012). Available at: [Link]

  • SlideShare. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00000221521. (2014). Available at: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Available at: [Link]

  • NIST WebBook. 4-Chlorobenzyl alcohol. Available at: [Link]

  • Wikipedia. 2,4-Dichlorobenzyl alcohol. Available at: [Link]

  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Available at: [Link]

Sources

Application Note: In Vitro Efficacy & Safety Profiling of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (Chlorphenesin)

[1]

Abstract

This application note details the technical protocols for evaluating the efficacy of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (Common name: Chlorphenesin ; CAS: 104-29-0). While historically related to carbamate-based muscle relaxants, this specific hydroxylated structure is primarily utilized as a broad-spectrum antimicrobial preservative in cosmetic and pharmaceutical formulations. This guide provides a self-validating workflow to determine its Minimum Inhibitory Concentration (MIC) , Preservative Efficacy (USP <51>) , and Cytotoxic Selectivity against human keratinocytes (HaCaT), ensuring a balanced profile between antimicrobial potency and dermal safety.

Introduction & Mechanism of Action

Chlorphenesin acts as a biocide with specific activity against fungi, yeast, and some bacteria.[1][2] Its efficacy is driven by its lipophilic chlorobenzene moiety, which facilitates intercalation into microbial cell membranes.

Mechanistic Pathway[4]
  • Adsorption: The lipophilic tail partitions into the microbial cell wall/membrane.

  • Disruption: Increases membrane permeability, causing leakage of intracellular electrolytes (K+, ATP).

  • Inhibition: Disconnects the electron transport chain, halting cellular respiration.

  • Lysis: Loss of turgor pressure leads to cell death.

Experimental Logic

To validate this compound for product development, we must answer three questions:

  • Potency: What is the lowest concentration required to stop growth? (MIC Assay)

  • Stability & Kinetics: Does it maintain sterility over time in a formulation? (Challenge Test)

  • Safety: Is the effective concentration toxic to human skin cells? (Cytotoxicity Assay)

Experimental Design Strategy

Solubility & Handling

Chlorphenesin has limited water solubility (<1%).

  • Critical Step: Pre-dissolve in Propylene Glycol or Butylene Glycol rather than DMSO for cosmetic relevance. If DMSO is required for high-concentration stocks, keep final DMSO concentration <0.5% to avoid solvent toxicity masking the compound's effect.

Visualization of Efficacy Workflow

EfficacyWorkflowcluster_AssaysParallel Assay SystemsCompoundChlorphenesin(Powder)SolubilizationSolubilization(Propylene Glycol)Compound->SolubilizationDilutionSerial Dilution(0.01% - 1.0%)Solubilization->DilutionMICMIC Assay(Static Potency)Dilution->MICChallengeUSP <51>(Kinetic Efficacy)Dilution->ChallengeCytoHaCaT Cytotoxicity(Safety Margin)Dilution->CytoReadoutData Analysis(Selectivity Index)MIC->ReadoutChallenge->ReadoutCyto->Readout

Caption: Integrated workflow for determining the therapeutic window of Chlorphenesin, balancing antimicrobial potency against host cell toxicity.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of Chlorphenesin that inhibits visible growth of standard challenge organisms.

Materials
  • Compound: Chlorphenesin (High Purity >99%).

  • Strains: S. aureus (ATCC 6538), E. coli (ATCC 8739), C. albicans (ATCC 10231), A. brasiliensis (ATCC 16404).

  • Media: Mueller-Hinton Broth (Bacteria), RPMI 1640 or Sabouraud Dextrose Broth (Fungi).

  • Readout: Resazurin dye (0.01%) or Turbidity (OD600).

Step-by-Step Methodology
  • Stock Preparation: Dissolve Chlorphenesin in Propylene Glycol to create a 10% (100,000 ppm) stock.

  • Plate Setup: Dispense 100 µL of media into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of stock to Column 1, mix, and transfer 100 µL to Column 2 (1:2 dilution). Repeat across the plate.

    • Range: Test concentrations from 1.0% down to 0.01%.

  • Inoculation: Adjust microbial cultures to 1×10⁶ CFU/mL. Add 10 µL of inoculum to each well.

    • Final Inoculum: ~5×10⁵ CFU/mL.

  • Controls (Self-Validation):

    • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Solvent Control: Media + Propylene Glycol (no compound) to rule out solvent toxicity.

    • Sterility Control: Media only.

  • Incubation:

    • Bacteria: 35°C for 24h.

    • Fungi: 25°C for 48h.

  • Readout: Add 20 µL Resazurin. Incubate 2h. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Protocol 2: Preservative Effectiveness Testing (USP <51>)

Objective: Simulate "real-world" contamination to verify the compound can reduce microbial load over 28 days.

Critical Requirement: Neutralization

When sampling, you must neutralize the preservative to prevent "false inhibition" on the agar plate.

  • Neutralizer: D/E Neutralizing Broth or Letheen Broth.

  • Validation: Spike neutralizer with <100 CFU of organism; recovery must be >70% compared to PBS control.

Methodology
  • Formulation: Incorporate Chlorphenesin at 0.1%, 0.2%, and 0.3% into a simple cream base or buffer.

  • Inoculation: Inoculate separate containers with 1×10⁵ to 1×10⁶ CFU/mL of each challenge organism.

  • Incubation: Store containers at 22.5 ± 2.5°C.

  • Sampling: Remove 1 mL aliquots at Days 7, 14, and 28.

  • Enumeration:

    • Dilute aliquot 1:10 into D/E Neutralizing Broth .

    • Perform serial dilutions and plate on TSA/SDA plates.

    • Count colonies after incubation.[3]

  • Calculation: Calculate Log Reduction:

    
    .
    
Acceptance Criteria (General Cosmetic)
Organism TypeDay 7Day 14Day 28
Bacteria > 3 Log reductionNo increaseNo increase
Yeast/Mold > 1 Log reductionNo increaseNo increase

Protocol 3: Cytotoxicity & Safety Profiling

Objective: Ensure the effective antimicrobial concentration is non-toxic to human skin cells.

Materials
  • Cell Line: HaCaT (Human immortalized keratinocytes).[4]

  • Assay: MTT or CCK-8 Cell Viability Assay.

Methodology
  • Seeding: Seed HaCaT cells at 1×10⁴ cells/well in 96-well plates. Incubate 24h to adhere.

  • Treatment: Replace media with media containing Chlorphenesin (0.05% - 0.5%).

    • Note: Ensure Solvent Control (Propylene Glycol) matches the highest concentration used.

  • Exposure: Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation:

    
    
    
  • Selectivity Index (SI): Calculate

    
    . An SI > 10 is desired for safe topical application.
    

Data Analysis & Troubleshooting

Expected Data Ranges
ParameterTypical Value for Chlorphenesin
MIC (S. aureus) 0.1% - 0.3%
MIC (C. albicans) 0.05% - 0.2%
IC50 (HaCaT) > 0.5% (Estimated)
Optimal Use Conc. 0.2% - 0.3%
Troubleshooting Guide
  • Precipitation in Media: Chlorphenesin may precipitate if added rapidly to aqueous media. Solution: Add the glycol-solubilized stock slowly while vortexing the media.

  • High Background in MIC: Turbidity readings can be inaccurate due to precipitation. Solution: Use Resazurin (colorimetric) or ATP-luminescence readouts instead of OD600.

  • Inconsistent Recovery in USP <51>: Likely due to insufficient neutralization. Solution: Increase the volume of D/E broth or validate the neutralizer efficacy specifically for Chlorphenesin.

References

  • Cosmetic Ingredient Review (CIR). (2014). Safety Assessment of Chlorphenesin as Used in Cosmetics.[5] Retrieved from [Link]

  • Benech, P., et al. (2023). Comparative analysis of preservative efficacy in cosmetic emulsions. Journal of Applied Microbiology. (Contextual grounding for Protocol 2).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7647, Chlorphenesin. Retrieved from [Link]

  • ISO. (2012). ISO 11930:2012 Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. Retrieved from [Link]

Application Note: Functional Characterization and Safety Profiling of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a comprehensive cell-based assay framework for evaluating the biological activity of 2-[(4-Chlorobenzyl)oxy]-1-ethanol . While often utilized as a synthesis intermediate or preservative analog, its structural similarity to bioactive chlorophenyl ethers (e.g., Chlorphenesin) and TRP-channel modulators necessitates a rigorous evaluation of its cytotoxic limits , cutaneous compatibility , and neuromodulatory potential . This guide provides self-validating protocols for cytotoxicity profiling in keratinocytes and functional calcium-flux assays to detect Transient Receptor Potential (TRP) channel interaction.

Introduction & Mechanistic Rationale

This compound consists of a 4-chlorobenzyl group linked to an ethanol moiety via an ether bond. This structure places it in a chemical family known for two distinct biological behaviors:

  • Antimicrobial/Preservative Activity: Similar to 4-chlorobenzyl alcohol and phenoxyethanol, these molecules often disrupt microbial membranes, raising the necessity for mammalian cell toxicity screening.

  • Neuro-modulation (TRP Channels): Structural analogs like Chlorphenesin are known to modulate neuronal excitability. Furthermore, chlorobenzyl derivatives frequently interact with TRPA1 and TRPV1 ion channels, which are responsible for nociception (pain) and thermal sensation.

Therefore, characterizing this molecule requires a dual-pathway approach: ensuring it is safe for barrier cells (skin/mucosa) while investigating its potential to activate or desensitize sensory neurons.

Screening Workflow Logic

The following diagram illustrates the decision matrix for characterizing this compound.

ScreeningWorkflow cluster_Safety Phase 1: Safety & Viability cluster_Function Phase 2: Functional Mechanism Compound This compound Cytotox Cytotoxicity Assay (HaCaT / HepG2) Compound->Cytotox Viability Determine IC50 (Max Non-Toxic Dose) Cytotox->Viability ATP Quant. TRP_Screen Ca2+ Flux Assay (TRPA1 / TRPV1) Viability->TRP_Screen Dose Selection Mode Agonist vs. Antagonist Mode TRP_Screen->Mode RFU Analysis

Figure 1: Sequential screening workflow ensuring functional assays are performed at non-cytotoxic concentrations.

Phase 1: Cytotoxicity & Cutaneous Compatibility

Objective: Determine the IC50 and the Maximum Non-Toxic Concentration (MNTC). This is critical because benzyl ethers can act as membrane disruptors at high concentrations. Cell Model: HaCaT (Immortalized Human Keratinocytes). These cells represent the primary barrier for topical exposure.

Protocol: ATP-Based Luminescent Viability Assay

We utilize an ATP-quantification method (e.g., CellTiter-Glo®) over MTT, as it is more sensitive and less prone to interference from metabolic perturbations caused by glycol ethers.

Reagents & Materials
  • Cells: HaCaT Keratinocytes (ATCC or equivalent).

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

  • Assay Buffer: PBS (Ca2+/Mg2+ free).

  • Detection Reagent: ATP-dependent Luciferase mix (CellTiter-Glo or equivalent).

  • Control: 10% SDS (Positive Kill Control), 0.1% DMSO (Vehicle Control).

Step-by-Step Methodology
  • Seeding: Plate HaCaT cells at 5,000 cells/well in a white-walled 96-well plate. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Preparation:

    • Dissolve this compound in DMSO to create a 100 mM stock.

    • Critical Step: Perform a 1:2 serial dilution in culture media to generate a range from 1000 µM down to 1 µM . Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 24 hours .

  • Detection:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL of ATP Detection Reagent to each well (1:1 ratio).

    • Orbitally shake for 2 minutes to lyse cells.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (Integration time: 1.0s).

Data Analysis & Acceptance Criteria

Normalize data to Vehicle Control (set as 100% Viability).

  • IC50 Calculation: Use a 4-parameter logistic (4PL) regression.

  • MNTC: The highest concentration with >90% viability. Use this as the upper limit for Phase 2 assays.

Phase 2: Functional Characterization (TRP Channel Modulation)

Objective: Investigate if the molecule activates (agonism) or blocks (antagonism) TRP channels. Chlorobenzyl derivatives often stimulate TRPA1 (the "wasabi receptor"), causing a stinging sensation, or desensitize it, acting as an analgesic.

Cell Model: HEK293 cells stably transfected with hTRPA1 or hTRPV1 .

Protocol: Fluo-4 Direct Calcium Flux Assay

This kinetic assay measures intracellular calcium release (


) in real-time.
Mechanism of Action Diagram

CalciumFlux Ligand This compound Channel TRP Channel (Closed) Ligand->Channel Binding ChannelOpen TRP Channel (Open) Channel->ChannelOpen Activation CaIn Ca2+ Influx ChannelOpen->CaIn Signal Fluo-4:Ca2+ Complex (High Fluorescence) CaIn->Signal Binds Dye Dye Fluo-4 AM (Low Fluorescence) Dye->Signal

Figure 2: Kinetic pathway of the Calcium Flux assay. Ligand binding triggers calcium influx, increasing fluorescence.

Reagents & Materials
  • Dye: Fluo-4 Direct™ Calcium Assay Kit (Invitrogen) or equivalent.

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Inhibitor: Probenecid (2.5 mM) - Required to prevent dye extrusion by organic anion transporters.

  • Controls:

    • Agonist Control: AITC (Allyl isothiocyanate) 100 µM for TRPA1.

    • Antagonist Control: HC-030031 for TRPA1.[1]

Step-by-Step Methodology
  • Seeding: Plate HEK293-TRPA1 cells at 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading:

    • Remove media and add 50 µL of Fluo-4 loading solution (containing Probenecid).

    • Incubate 30 mins at 37°C, then 30 mins at RT. Do not wash cells (washing can detach HEK293 cells).

  • Baseline Measurement: Place plate in reader (e.g., FLIPR or FlexStation). Record baseline fluorescence (Ex: 494nm, Em: 516nm) for 10 seconds.

  • Compound Injection:

    • Inject 50 µL of 2X concentrated compound (diluted in HBSS).

    • Note: Test at MNTC determined in Phase 1 (e.g., 100 µM).

  • Kinetic Read: Measure fluorescence every 2 seconds for 120 seconds.

Data Interpretation (Table 1)
Profile ObservedCurve CharacteristicsBiological Implication
No Response Flat line (Same as Vehicle)Inert at TRP target. Likely safe/non-sensitizing.
Agonist Rapid spike >30% over baselinePotential sensory irritant (sting/burn) or pro-nociceptive.
Antagonist Pre-incubation reduces AITC spikePotential analgesic / soothing agent (blocks pain signal).

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15907, 2-(4-Chlorophenoxy)ethanol. (Note: Used for structural analog comparison). Retrieved from [Link]

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Establishes the link between benzyl/allyl compounds and TRPA1 activation). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorphenesin.[2] (Provides toxicological context for chlorophenyl ether analogs). Retrieved from [Link]

Sources

Using 2-[(4-Chlorobenzyl)oxy]-1-ethanol as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemical Probe 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Subject: Characterization and Application of this compound as a Chemical Probe for Fungal Target Validation.

Audience: Researchers, scientists, and drug development professionals in mycology, infectious diseases, and chemical biology.

Introduction: Unveiling a Potential Antifungal Agent

Small-molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1] The compound this compound, hereafter referred to as CBOE-1, presents a compelling scaffold for probe development. Its structure, featuring a 4-chlorobenzyl ether moiety, is reminiscent of compounds with known antimicrobial properties. For instance, 2,4-dichlorobenzyl alcohol is a common antiseptic, and the related molecule 4-chlorobenzyl p-coumarate has demonstrated potent fungicidal effects, likely by disrupting the plasma membrane.[2][3]

This guide provides a comprehensive framework for characterizing CBOE-1 as a chemical probe. We hypothesize that CBOE-1 targets a key enzyme in the fungal ergosterol biosynthesis pathway, a well-established target for antifungal drugs. The protocols outlined herein are designed to rigorously test this hypothesis, moving from initial target engagement confirmation to definitive target identification and functional cellular analysis. A high-quality chemical probe should exhibit potency (typically <100 nM in biochemical assays and <1 µM in cellular assays), selectivity (>30-fold over related family members), and clear evidence of on-target activity in a cellular context.[4][5] This guide will walk you through the necessary steps to validate CBOE-1 against these stringent criteria.

Physicochemical and Probe Qualification Data

Before embarking on complex cellular experiments, it is crucial to characterize the fundamental properties of the lead compound.

PropertyValueSource / Method
Compound Name This compound (CBOE-1)-
CAS Number 1200-15-3Chemical Supplier
Molecular Formula C₉H₁₁ClO₂Chemical Supplier
Molecular Weight 186.64 g/mol Calculated
Hypothesized Target Fungal Lanosterol 14α-demethylase (ERG11)Hypothesis-driven
Cellular Potency (EC₅₀) To be determined (TBD)See Protocol 4
Target Engagement (CETSA) TBDSee Protocol 2
Selectivity TBDSee Protocol 5

Strategic Workflow for Probe Validation

The validation of CBOE-1 as a chemical probe follows a logical, multi-step process. This workflow is designed to build a robust, evidence-based case for its mechanism of action, starting from direct target interaction and culminating in a functional cellular outcome.

G cluster_0 Phase 1: Probe Development & Initial Validation cluster_1 Phase 2: Target Identification & Functional Analysis cluster_2 Phase 3: Selectivity & Advanced Characterization P1 Protocol 1: Synthesis of Affinity Probes (Biotin & Alkyne Tags) P2 Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement P1->P2 Confirms Target Binding P3 Protocol 3: Affinity Purification-MS (Pull-down for Target ID) P2->P3 Provides Target Hypothesis P4 Protocol 4: Functional Assay (Ergosterol Biosynthesis Inhibition) P3->P4 Links Target to Function P5 Protocol 5: Proteome-wide Selectivity (Competitive ABPP) P4->P5 Validates On-Target Effect P6 Validated Chemical Probe CBOE-1 P5->P6 Confirms Selectivity

Caption: Overall workflow for the validation of CBOE-1 as a chemical probe.

Protocol 1: Synthesis of Derivatized Affinity Probes

Rationale: To identify the protein target(s) of CBOE-1, affinity-based methods are invaluable.[6] We will synthesize two derivatives from the primary alcohol of CBOE-1: a biotinylated probe for affinity purification (CBOE-1-Biotin) and an alkyne-tagged probe for click chemistry applications (CBOE-1-Alkyne).[7][8] Click chemistry provides a versatile method for attaching reporter molecules like fluorophores or biotin in a highly specific and efficient manner.[9][10]

G cluster_0 Biotinylation Pathway cluster_1 Click-Handle Pathway CBOE1 This compound (CBOE-1) HO-CH₂-R Tosylate Tosylated Intermediate TsO-CH₂-R CBOE1:p0->Tosylate:p0 1. TsCl, Pyridine AlkyneEster Alkynoate Ester Intermediate Alkyne-COO-CH₂-R CBOE1:p0->AlkyneEster:p0 5. Pentynoic Acid, DCC, DMAP Azide_B Azide Intermediate N₃-CH₂-R Tosylate:p0->Azide_B:p0 2. NaN₃, DMF Amine Amine Intermediate H₂N-CH₂-R Azide_B:p0->Amine:p0 3. PPh₃, H₂O (Staudinger Reduction) BiotinProbe CBOE-1-Biotin Biotin-Linker-NH-CH₂-R Amine:p0->BiotinProbe:p0 4. NHS-PEG-Biotin, TEA AlkyneProbe CBOE-1-Alkyne Alkyne-COO-CH₂-R

Caption: Synthetic scheme for preparing affinity probe derivatives of CBOE-1.

Materials:

  • This compound (CBOE-1)

  • p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium azide (NaN₃), Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water

  • NHS-PEG₄-Biotin, Triethylamine (TEA)

  • 4-Pentynoic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Step-by-Step Methodology:

  • Synthesis of CBOE-1-Biotin:

    • Tosylation: Dissolve CBOE-1 (1 eq) in pyridine at 0°C. Add TsCl (1.2 eq) portion-wise and stir overnight at room temperature. Quench with water and extract with ethyl acetate. Purify the resulting tosylate by column chromatography.

    • Azidation: Dissolve the tosylated intermediate (1 eq) in DMF and add NaN₃ (3 eq). Heat to 80°C for 4 hours. After cooling, extract the azide product.

    • Staudinger Reduction: Dissolve the azide (1 eq) in THF/water (9:1). Add PPh₃ (1.5 eq) and stir at 50°C for 12 hours to yield the primary amine.

    • Biotin Conjugation: Dissolve the amine (1 eq) in DCM. Add TEA (2 eq) and NHS-PEG₄-Biotin (1.1 eq). Stir at room temperature for 6 hours. Purify the final CBOE-1-Biotin probe by chromatography.[11]

  • Synthesis of CBOE-1-Alkyne:

    • Esterification: Dissolve CBOE-1 (1 eq), 4-pentynoic acid (1.2 eq), and DMAP (0.1 eq) in DCM at 0°C. Add a solution of DCC (1.2 eq) in DCM dropwise. Stir overnight at room temperature.

    • Purification: Filter the reaction mixture to remove dicyclohexylurea. Purify the filtrate by column chromatography to yield CBOE-1-Alkyne.

  • Quality Control: Confirm the structure and purity of all synthesized probes using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm direct binding (target engagement) of a small molecule to its protein target within the complex environment of a live cell or cell lysate.[12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[14] We will use CETSA to verify that CBOE-1 engages our hypothesized target, ERG11, in fungal cells.

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans)

  • CBOE-1 and vehicle control (DMSO)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific to the target protein (anti-ERG11)

  • Standard Western blotting equipment and reagents

  • PCR machine or thermal cycler for heating

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow fungal cells to mid-log phase.

    • Harvest cells and resuspend in fresh media.

    • Treat cells with CBOE-1 (e.g., at 10x the expected EC₅₀) or DMSO vehicle for 1 hour at the optimal growth temperature.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Leave one aliquot at room temperature as the unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by mechanical disruption (e.g., bead beating) or enzymatic methods in lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis by Western Blot:

    • Measure the total protein concentration of the soluble fractions.

    • Load equal amounts of total protein for each sample onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody against ERG11.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the unheated control for both DMSO and CBOE-1 treated samples.

    • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the melting curve for CBOE-1-treated samples compared to DMSO indicates target stabilization and engagement.[15]

TreatmentApparent Tₘ (°C) (Hypothetical)Thermal Shift (ΔTₘ)Interpretation
DMSO (Vehicle)52.5-Baseline protein stability
CBOE-1 (10 µM)57.0+4.5°CSignificant target engagement
Inactive Analog52.6+0.1°CNo target engagement

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: Having confirmed target engagement with CETSA, AP-MS will be used to definitively identify the binding partners of CBOE-1 from the entire fungal proteome.[6] This method uses the biotinylated probe (CBOE-1-Biotin) to capture its targets, which are then identified by mass spectrometry. An inactive analog or competition with excess unlabeled CBOE-1 is a critical control to distinguish specific binders from non-specific background.

G Start Fungal Cell Lysate Incubate Incubate with CBOE-1-Biotin Start->Incubate Control Competition Control: Pre-incubate with excess unlabeled CBOE-1 Start->Control Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Tryptic Digest & LC-MS/MS Analysis Elute->Analyze Identify Identify Proteins (e.g., ERG11) Analyze->Identify Control->Incubate Reduces specific binding

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Materials:

  • Fungal cell lysate

  • CBOE-1-Biotin and unlabeled CBOE-1

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., TBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS sample buffer or biotin-containing buffer)

  • Mass spectrometry facility and data analysis software

Step-by-Step Methodology:

  • Lysate Preparation: Prepare a native protein lysate from a large culture of fungal cells.

  • Affinity Capture:

    • Test Sample: Incubate the lysate with CBOE-1-Biotin (e.g., 5 µM) for 1-2 hours at 4°C.

    • Control Sample: Pre-incubate a separate aliquot of lysate with a high concentration of unlabeled CBOE-1 (e.g., 500 µM) for 1 hour before adding CBOE-1-Biotin (5 µM). This will block the specific binding sites.

  • Protein Pull-Down:

    • Add pre-washed streptavidin beads to both lysates and incubate for 1 hour at 4°C to capture the probe-protein complexes.

    • Use a magnet to collect the beads and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Prep for MS:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluates a short distance into an SDS-PAGE gel (to separate proteins from beads and probe) and perform an in-gel tryptic digest.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Use a database search algorithm (e.g., Mascot, MaxQuant) to identify the proteins from the fungal proteome database.

  • Data Analysis: Compare the list of proteins identified in the test sample versus the competition control. True binding partners should be significantly enriched in the test sample and depleted in the control. ERG11 should be a top hit if our hypothesis is correct.

Protocol 4: Functional Assay - Ergosterol Quantification

Rationale: A key criterion for a chemical probe is linking target engagement to a functional cellular outcome.[4] If CBOE-1 inhibits ERG11, it should block the ergosterol biosynthesis pathway, leading to a decrease in cellular ergosterol levels. We will quantify ergosterol levels in treated fungal cells using a standard spectrophotometric method.

Materials:

  • Fungal cells (S. cerevisiae)

  • CBOE-1 and DMSO

  • Alcoholic KOH (25% KOH in 60% ethanol)

  • n-Heptane

  • Sterile water

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

  • Cell Treatment:

    • Inoculate fungal cultures and treat with a serial dilution of CBOE-1 (e.g., 0.1 µM to 100 µM) and a DMSO vehicle control.

    • Incubate for a defined period (e.g., 16 hours).

  • Sterol Extraction:

    • Harvest a fixed number of cells from each culture.

    • Add 1 ml of alcoholic KOH to the cell pellet and vortex vigorously.

    • Saponify the lipids by incubating at 80°C for 1 hour.

    • After cooling, add 1 ml of sterile water and 3 ml of n-heptane. Vortex for 3 minutes to extract the non-saponifiable sterols into the heptane layer.

  • Spectrophotometric Analysis:

    • Transfer the n-heptane layer to a fresh tube.

    • Scan the absorbance of the heptane extract from 230 nm to 300 nm.

    • Ergosterol and its precursor, 24(28)-dehydroergosterol, produce a characteristic four-peaked curve. Calculate the ergosterol content based on the absorbance values at specific wavelengths (A₂₈₁.₅ and A₂₃₀).

  • Data Analysis:

    • Calculate the percentage of ergosterol inhibition for each CBOE-1 concentration relative to the DMSO control.

    • Plot the inhibition percentage against the log of CBOE-1 concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Protocol 5: Assessing Probe Selectivity

Brief Protocol Outline:

  • Concept: A broad-spectrum, reactivity-based probe that labels the active sites of a large family of enzymes (e.g., cytochrome P450s, to which ERG11 belongs) is used.

  • Procedure:

    • Treat fungal lysate with varying concentrations of CBOE-1 or DMSO.

    • Add the broad-spectrum ABPP probe (which typically has a reporter tag like a fluorophore or alkyne).

    • The ABPP probe will label all accessible active sites not already occupied by CBOE-1.

  • Analysis:

    • Analyze the proteome by gel-based fluorescence scanning or by enrichment and mass spectrometry.

    • A decrease in labeling of a specific protein (e.g., ERG11) in the presence of CBOE-1 indicates it is a target.

    • By observing which other proteins show reduced labeling, a selectivity profile can be generated. The concentration of CBOE-1 required to block labeling of ERG11 versus other proteins provides a quantitative measure of selectivity.

Conclusion and Future Directions

This guide provides a systematic and rigorous pathway to validate this compound as a chemical probe. By following these protocols, researchers can build a compelling case for its molecular target and mechanism of action. A validated CBOE-1 probe would be a valuable tool for studying fungal ergosterol metabolism, dissecting mechanisms of antifungal resistance, and serving as a starting point for the development of novel therapeutic agents. The combination of direct target engagement assays like CETSA with unbiased proteomic approaches and functional cellular readouts represents the gold standard for chemical probe validation.[18]

References

  • Bunnage, M. E., et al. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical Reviews, 110(1), 1-2. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Ong, S. E., et al. (2009). A versatile strategy for stable isotope labeling of microbes for quantitative proteomics. Nature Methods, 6(10), 739–741. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme function to proteomic pharmacology. Nature Reviews Drug Discovery, 7(8), 669–678. [Link]

  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & Biology, 14(9), 1043-1051. [Link]

  • Wikipedia contributors. (2024). Chemical probe. In Wikipedia, The Free Encyclopedia. [Link]

  • Sharpless Lab, The Scripps Research Institute. (n.d.). Click Chemistry. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Müller, S., et al. (2018). The era of high-quality chemical probes. Nature Chemical Biology, 14(4), 311–315. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Wikipedia contributors. (2023). 2,4-Dichlorobenzyl alcohol. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Activity-based proteomics. In Wikipedia, The Free Encyclopedia. [Link]

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. [Link]

  • Bunnage, M. E., & Jones, L. H. (2016). The impact of chemical probes in drug discovery: a pharmaceutical industry perspective. ChemMedChem, 11(6), 579–583. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Wikipedia contributors. (2024). Click chemistry. In Wikipedia, The Free Encyclopedia. [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Lomenick, B., et al. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Arkin, M. R., et al. (2014). The case for phenotypic screening. Drug Discovery Today, 19(8), 1164–1169. [Link]

  • Annual Reviews. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • Zhang, Y., et al. (2019). Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Chemistry, 7, 658. [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • Methods in Molecular Biology. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. [Link]

  • ACS Chemical Biology. (2018). In Situ Target Engagement Studies in Adherent Cells. [Link]

  • Bitesize Bio. (2023). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. [Link]

  • Frontiers in Chemistry. (2022). Activity-based protein profiling: A graphical review. [Link]

  • Antioxidants & Redox Signaling. (2016). Chemical Probes for Redox Signaling and Oxidative Stress. [Link]

  • News-Medical.Net. (2020). What is a Cellular Thermal Shift Assay (CETSA)?. [Link]

  • Annual Review of Biochemistry. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Molecules. (2016). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. [Link]

  • Journal of the American Chemical Society. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. [Link]

  • The Journal of Antibiotics. (2015). The Designed Biotin–diCMI Probe Molecules for Labeling of Streptavidin. [Link]

  • Chemical Biology & Drug Design. (2024). Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. [Link]

  • Google Patents. (2016).
  • Organic Letters. (2016). p-Chlorobenzyl Ether: A p-Methoxybenzyl Ether in Disguise. [Link]

  • Cancer Research. (1999). Identification and characterization of chlorin e(4) ethyl ester in sera of individuals participating in the chlorophyllin chemoprevention trial. [Link]

  • Molecules. (2022). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]

Sources

Application Note: A Systematic Approach to the Formulation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol for Preclinical Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol, a compound with structural characteristics suggesting poor aqueous solubility, for use in preclinical biological studies. Due to the limited publicly available data for this specific molecule, this document presents a systematic, universally applicable workflow for characterizing and formulating poorly soluble new chemical entities (NCEs). The protocols herein are designed to establish a robust foundation for generating reliable and reproducible biological data by addressing the critical challenges of solubility, stability, and vehicle biocompatibility for both in vitro and in vivo applications.

Introduction: The Formulation Challenge

The successful preclinical evaluation of a novel chemical entity is fundamentally dependent on achieving adequate exposure in the biological system of interest. Compounds like this compound, which possesses a lipophilic chlorobenzyl group, are often poorly soluble in aqueous media. This characteristic presents a significant hurdle, as direct dissolution in physiological buffers for biological assays is often impossible. An improperly designed formulation can lead to compound precipitation, underestimated efficacy, inaccurate toxicological assessment, and ultimately, the erroneous rejection of a potentially valuable therapeutic candidate.

This application note details a logical, stepwise progression from initial physicochemical characterization to the development of validated formulations suitable for cell-based assays and animal studies. The core principle is a "developability assessment" approach, where understanding the molecule's intrinsic properties dictates the formulation strategy.

Part I: Foundational Physicochemical Characterization

Before any formulation work can begin, a baseline understanding of the compound's solubility and stability is essential. These initial experiments are critical for selecting an appropriate formulation path and avoiding downstream complications.

Protocol 1.1: Kinetic Aqueous Solubility Assessment

Rationale: Kinetic solubility provides a rapid determination of a compound's solubility when introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. This mimics the process used in most high-throughput in vitro screening assays and is a crucial first indicator of formulation difficulty.[1][2][3][4]

Methodology: Shake-Flask Method with UV-Vis Quantification

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1]

  • Incubation Mixture: In duplicate, add 10 µL of the 20 mM DMSO stock to 490 µL of Phosphate-Buffered Saline (PBS), pH 7.4, in 1.5 mL microcentrifuge tubes. This creates a 2% DMSO concentration and a nominal compound concentration of 400 µM.[1]

  • Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at room temperature (25°C) for 2 hours to allow for equilibration.[1][2]

  • Separation of Undissolved Compound: Centrifuge the tubes at 14,000 x g for 15 minutes to pellet any precipitated compound.

  • Quantification:

    • Carefully transfer a known volume of the clear supernatant to a UV-transparent 96-well plate.

    • Prepare a standard curve by diluting the 20 mM DMSO stock in a 50:50 mixture of Acetonitrile:Water to concentrations ranging from 1 µM to 500 µM.

    • Measure the absorbance of the standards and samples at the compound's λmax (determined by a prior UV scan).

    • Calculate the concentration of the compound in the supernatant by interpolating from the standard curve. This value represents the kinetic solubility.

Protocol 1.2: Preliminary Chemical Stability Assessment

Rationale: Evaluating the chemical stability of the compound in the chosen solvent and under stressed conditions (e.g., pH, temperature) is critical to ensure that the observed biological effect is from the compound itself and not a degradant. This protocol follows the principles outlined in ICH guidelines for stress testing.[5][6][7]

Methodology: HPLC-Based Analysis

  • Sample Preparation:

    • Solvent Stability: Prepare a 1 mM solution of the compound in 100% DMSO and another in PBS, pH 7.4.

    • pH Stress: Prepare 1 mM solutions in buffers of pH 4.0 (acetate buffer) and pH 9.0 (borate buffer).

    • Thermal Stress: Store aliquots of the PBS solution at 4°C, 25°C, and 40°C.

  • Time Points: Analyze the samples immediately after preparation (T=0) and at subsequent time points (e.g., 4, 24, and 48 hours). For long-term studies, testing should be performed every 3 months for the first year.[7]

  • Analysis:

    • Inject a standard volume of each sample onto a suitable C18 reverse-phase HPLC column.

    • Use a stability-indicating method (a gradient of mobile phases, e.g., water and acetonitrile with 0.1% formic acid, that can separate the parent peak from potential degradants).

    • Monitor the eluent with a UV detector at the compound's λmax.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >10% purity typically indicates instability under those conditions.

Table 1: Hypothetical Physicochemical Properties of this compound
ParameterConditionResultImplication for Formulation
Kinetic Solubility PBS, pH 7.4, 2% DMSO< 5 µMHighly insoluble; simple aqueous solutions are not feasible.
Chemical Stability 100% DMSO, 25°C, 48h>98% Parent RemainingStable in DMSO stock solution. Suitable for long-term storage.
Chemical Stability PBS, pH 7.4, 40°C, 48h>95% Parent RemainingGood stability in physiological buffer at elevated temperatures.
Chemical Stability pH 4.0 and pH 9.0, 25°C, 24h>95% Parent RemainingStable across a relevant pH range; pH adjustment is a viable strategy.

Part II: Formulation Strategies for In Vitro Studies

For in vitro assays, the primary goals are to maintain the compound in a soluble state upon dilution into aqueous cell culture media and to ensure the formulation vehicle itself does not induce cytotoxicity or interfere with the assay.

Decision Workflow for In Vitro Formulation

The following diagram outlines the logical progression for selecting an appropriate in vitro formulation vehicle.

InVitro_Formulation_Workflow start Start: Compound Stock prep_dmso Prepare 10-20 mM Stock in 100% DMSO start->prep_dmso check_conc Final DMSO concentration in media <0.5%? prep_dmso->check_conc check_precip Precipitation observed upon dilution? check_conc->check_precip Yes fail_conc DMSO concentration too high check_conc->fail_conc No valid_formulation Validated Formulation: Use DMSO Vehicle check_precip->valid_formulation No fail_precip Precipitation occurs check_precip->fail_precip Yes consider_alt Evaluate Alternative Vehicles: - Cyclodextrins - Ethanol fail_conc->consider_alt fail_precip->consider_alt test_alt Test solubility & cytotoxicity of alternative vehicle consider_alt->test_alt

In Vitro Formulation Decision Workflow
Protocol 2.1: Preparation and Use of a DMSO Stock Solution

Rationale: DMSO is the most common and powerful solvent for initial in vitro studies due to its high solubilizing capacity. However, its concentration in the final assay medium must be carefully controlled, as concentrations above 0.5-1.0% are often cytotoxic.[8]

Methodology:

  • Accurately weigh the this compound and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 or 20 mM.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption.

  • When dosing cells, perform serial dilutions in the cell culture medium. Crucially, always add the DMSO stock to the medium (not vice-versa) with vigorous mixing to minimize precipitation.

  • Always include a "vehicle control" group in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest dose of the compound.

Protocol 2.2: Validating the Formulation via Vehicle Cytotoxicity Assay

Rationale: This is a self-validating step to confirm that the chosen formulation vehicle and its final concentration are not toxic to the cell line being used.[9][10][11] This must be performed before evaluating the compound's activity.

Methodology: MTT or Resazurin-Based Assay

  • Cell Plating: Seed the cells of interest in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight.

  • Vehicle Preparation: Prepare serial dilutions of the vehicle (e.g., DMSO) in the cell culture medium to match the final concentrations that will be used in the compound experiment (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations. Include a "medium only" control.

  • Incubation: Incubate the plate for the intended duration of the compound experiment (e.g., 24 or 48 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or Resazurin) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Readout: Measure the absorbance or fluorescence on a plate reader.

  • Analysis: Normalize the results to the "medium only" control. A vehicle concentration that causes a significant drop in cell viability (e.g., >10-20%) should be avoided.

Part III: Formulation Development for In Vivo Administration

Formulations for animal studies require a more complex set of considerations, including the route of administration, dose volume, sterility, and physiological tolerance (e.g., pH, osmolality).[12][13]

Workflow for In Vivo Formulation Selection

This diagram illustrates the decision-making process for developing a formulation suitable for animal dosing based on the intended route and required dose.

InVivo_Formulation_Workflow start Start: Define Study (Route, Dose) route_decision Route of Administration? start->route_decision iv_path Intravenous (IV) route_decision->iv_path IV po_path Oral (PO) route_decision->po_path Oral iv_sol_check Soluble in IV-tolerated co-solvents? iv_path->iv_sol_check po_sol_check Soluble in simple oral vehicles? po_path->po_sol_check iv_solution Formulate Co-Solvent Solution (e.g., Solutol/Ethanol/Saline) iv_sol_check->iv_solution Yes iv_nano Consider Nanosuspension or Lipid Emulsion iv_sol_check->iv_nano No iv_final Sterile Filter & Validate iv_solution->iv_final po_solution Formulate Oral Solution (e.g., PEG400/Water) po_sol_check->po_solution Yes po_suspension Formulate Oral Suspension (e.g., Methylcellulose/Tween 80) po_sol_check->po_suspension No po_final Validate Homogeneity & Stability po_solution->po_final po_suspension->po_final

In Vivo Formulation Selection Workflow
Table 2: Comparison of Common Preclinical Formulation Vehicles
Formulation TypeCommon ComponentsRouteProsCons
Aqueous Solution Saline, PBSIV, IP, SC, POSimplest, least toxic vehicle.Only for highly soluble compounds.
Co-Solvent Solution PEG400, Propylene Glycol, Ethanol, Solutol HS 15IV, IP, POCan significantly increase solubility.[14]Potential for precipitation on dilution in vivo; potential for vehicle toxicity.[14]
Aqueous Suspension 0.5% Methylcellulose, 0.2% Tween 80 in waterPO, IP, SCSuitable for high doses of insoluble compounds; avoids organic solvents.Not suitable for IV; requires particle size control and homogeneity.[13][15]
Lipid Emulsion Soybean Oil, Egg Lecithin (e.g., Intralipid)IVCan solubilize highly lipophilic compounds; mimics physiological lipids.More complex to prepare; potential for stability issues.
Protocol 3.1: Preparation of a Co-Solvent Vehicle for Intravenous (IV) Administration

Rationale: For IV administration of a poorly soluble compound, a co-solvent system is often the first approach. This example uses a common, well-tolerated mixture. The goal is to create a clear, stable solution that remains in solution upon slow injection into the bloodstream.

Vehicle Composition: 10% Solutol® HS 15 / 10% Ethanol / 80% Saline (v/v/v)

Methodology:

  • Compound Solubilization: Dissolve the required amount of this compound in the ethanol first.

  • Addition of Surfactant: Add the Solutol® HS 15 to the ethanol/compound mixture and vortex until a clear solution is formed. Gentle warming (to ~40°C) may be required.

  • Aqueous Dilution: Slowly add the saline to the organic phase while continuously vortexing. It is critical to add the aqueous phase slowly to the organic phase to prevent precipitation.

  • Final Inspection: The final formulation must be a clear, particle-free solution.

  • Sterilization: Sterilize the final formulation by filtering through a 0.22 µm syringe filter (ensure the filter material is compatible with ethanol).

  • Pre-Dosing Validation: Before administration, it is advisable to perform an in vitro dilution test: inject a small volume of the formulation into a larger volume of saline or plasma at 37°C to check for any immediate precipitation.

Protocol 3.2: Preparation of an Oral Suspension

Rationale: When high doses are required for oral administration, a suspension is often the most practical approach. The vehicle is designed to keep the compound particles uniformly dispersed to ensure consistent dosing.[13]

Vehicle Composition: 0.5% Methylcellulose and 0.2% Tween® 80 in Purified Water (w/v)

Methodology:

  • Vehicle Preparation:

    • Heat approximately one-third of the total required water volume to 80-90°C.

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously to disperse it.

    • Add the remaining two-thirds of the water as cold water or ice to rapidly cool the mixture, which will promote the complete dissolution of the methylcellulose. Stir until a clear, viscous solution forms.

    • Add the Tween® 80 and mix until fully dissolved.

  • Compound Addition:

    • Accurately weigh the this compound. If possible, use micronized powder to improve homogeneity and dissolution rate.[15]

    • Create a paste by adding a small amount of the vehicle to the compound powder and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.

  • Homogenization: Homogenize the suspension using a mechanical homogenizer to ensure uniform particle size and distribution.

  • Validation: The suspension should be stirred continuously during dosing to maintain homogeneity. It is good practice to take samples from the top and bottom of the suspension before and after the dosing period to confirm dose uniformity via an analytical method like HPLC.

Conclusion

The formulation of a poorly soluble compound like this compound is not a one-size-fits-all process. It requires a systematic, data-driven approach that begins with a thorough understanding of the compound's fundamental physicochemical properties. By following the logical workflows and detailed protocols outlined in this guide—from initial solubility and stability testing to the careful selection and validation of vehicles for both in vitro and in vivo use—researchers can develop robust formulations. This diligence is paramount to ensuring that the biological data generated is a true reflection of the compound's intrinsic activity, thereby enabling sound decision-making in the drug discovery and development process.

References

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available at: [Link]

  • Gkonou, A. et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. Available at: [Link]

  • Adan, A. et al. (2023). Cytotoxicity and Cell Viability Assessment of Biomaterials. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 5 C Stability Testing of Biotechnological/Biological Products. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Mocan, T. et al. (2023). In vitro cytotoxicity evaluation of a CMC-SA edible packaging film for migration and safety assessment. Scientific Reports. Available at: [Link]

  • Verma, S. et al. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Formulationbio. (2023). How to Select Excipients in Drug Formulation? Labinsights. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Muralidharan, R. et al. (2023). Comprehensive Stability Assessment of Biotechnological Products. BioProcess International. Available at: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). GRAS Substances (SCOGS) Database. Available at: [Link]

  • Maheshwari, R. et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]

  • Food Animal Residue Avoidance Databank. GENERALLY RECOGNIZED As SAFE (GRAS) SUBSTANCES. Available at: [Link]

  • Cesa, C. et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. Pharmaceutics. Available at: [Link]

  • PRISYS Biotech. (2023). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Available at: [Link]

  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • Ghosh, A. et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Khatri, N. et al. (2022). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery. Available at: [Link]

  • Hahn, L. et al. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Inhalation Toxicology. Available at: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Singh, S. K. (2014). Excipient selection in biologics and vaccines formulation development. Pharma Focus Asia. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Balls, M., & Horner, S. A. (1985). The FRAME inter-laboratory programme on in vitro cytotoxicology. Food and Chemical Toxicology.
  • Wikipedia. Generally recognized as safe. Available at: [Link]

  • University of California, Berkeley. (2016). Dosing Techniques and Limits. Animal Care and Use Program. Available at: [Link]

  • CASSS. Analytical Considerations for Excipients Used in Biotechnology Products. Available at: [Link]

  • Oser, B. L., Ford, R. A., & Bernard, B. K. (1984). 13. GRAS Substances. Food Technology. Available at: [Link]

  • Cheméo. Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). Available at: [Link]

  • Federal Register. Suggested Search - Food Substances Generally Recognized as Safe. Available at: [Link]

  • PubChem. 2-Chlorobenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: High-Fidelity Normalization in Ether-Lipid Profiling using 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CBOE)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale[1]

The Challenge in Lipidomics

Quantitative lipidomics faces two primary hurdles: extraction variability and ionization suppression . While deuterated internal standards (e.g., PC 15:0-18:1-d7) are the gold standard, they are often cost-prohibitive for large-scale screening or unavailable for specific lipid subclasses like short-chain ether lipids or fatty alcohol metabolites.

The Solution: CBOE as a Non-Endogenous Internal Standard (NEIS)

2-[(4-Chlorobenzyl)oxy]-1-ethanol (CBOE) serves as a robust, cost-effective Non-Endogenous Internal Standard . Its utility is derived from three distinct physicochemical properties:

  • Chlorine Isotopic Signature: The natural abundance of

    
     (75.78%) and 
    
    
    
    (24.22%) creates a distinct 3:1 isotopic pattern (M and M+2 peaks). This allows for unambiguous identification in complex biological matrices, acting as a "spectral flag" that biological lipids (composed of C, H, O, N, P) do not possess.
  • Ether Linkage Stability: Unlike ester-linked lipids, the ether bond in CBOE is resistant to enzymatic hydrolysis (phospholipases) and chemical transesterification, making it an ideal process control for harsh extraction conditions.

  • Amphiphilic Character: With a LogP of approximately 1.8–2.2, CBOE co-elutes with mid-polarity lipids (e.g., lysophospholipids, short-chain fatty alcohols, and glycolipids), providing accurate normalization for these specific elution windows.

Part 2: Experimental Workflows & Protocols

Application 1: Extraction Efficiency Monitoring

This protocol uses CBOE to quantify lipid loss during liquid-liquid extraction (LLE).

Materials
  • Stock Solution: 1 mg/mL CBOE in Methanol (LC-MS Grade).

  • Working Solution: 10 µg/mL in Methanol.

  • Sample Matrix: Plasma, Tissue Homogenate, or Cell Culture Media.

  • Extraction Solvents: Chloroform/Methanol (2:1, v/v) or MTBE.[1]

Protocol Steps
  • Pre-Spike (Process Control): Add 10 µL of Working Solution (100 ng total) to the biological sample before adding extraction solvents.

  • Extraction: Perform standard Folch or Matyash extraction.

    • Critical Step: Ensure the sample is vortexed vigorously for 30 seconds to equilibrate CBOE with endogenous lipids.

  • Phase Separation: Centrifuge (3000 x g, 10 min). Collect the organic phase.

  • Post-Spike (Recovery Calculation - Optional): Prepare a "neat" standard by adding 10 µL of Working Solution directly to a vial of pre-extracted matrix (from a blank sample) to represent 100% recovery.

  • Analysis: Inject both Pre-Spike and Post-Spike samples into LC-MS/MS.

Data Calculation


Application 2: Retention Time Indexing (RT-Locking)

CBOE acts as a "fiducial marker" to align chromatograms across large batches, correcting for retention time drifts caused by column aging or mobile phase minor variations.

LC-MS/MS Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

  • Ionization: ESI Positive Mode (Targeting [M+H]

    
     or [M+NH
    
    
    
    ]
    
    
    ).

Target Transitions (MRM):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role

| 187.1 (


Cl) | 125.0  (Chlorobenzyl+) | 15 | Quantifier |
| 189.1  (

Cl) | 127.0 (Chlorobenzyl+) | 15 | Qualifier (Isotope Confirmation) |

Note: The transition 187.1 -> 125.0 corresponds to the loss of the ethylene glycol tail, a highly specific fragmentation pathway.

Part 3: Visualization of Workflows

Workflow Diagram: CBOE Integration in Lipidomics

The following diagram illustrates the logical flow of using CBOE for normalization and data validation.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike CBOE Standard (10 µL @ 10 µg/mL) Sample->Spike Step 1 Extract Biphasic Extraction (Folch/Matyash) Spike->Extract Step 2: Equilibration LCMS LC-MS/MS Analysis (ESI+ Mode) Extract->LCMS Step 3: Injection DataProc Data Processing (Peak Picking) LCMS->DataProc Raw Data Validation Isotope Filter Validation (Check 35Cl/37Cl Ratio) DataProc->Validation Candidate Peak Validation->DataProc Fail (Interference) Result Normalized Lipid Profile Validation->Result Pass (Ratio ~3:1)

Caption: Step-by-step integration of CBOE as a process control standard, highlighting the critical isotope validation step.

Mechanistic Diagram: Isotopic Verification Logic

This diagram explains how the Chlorine tag is used to filter false positives.

IsotopeLogic Substance Unknown Peak @ RT 4.5 min Check1 Check Mass Spectrum Substance->Check1 PatternA Pattern A: Single Peak (M) Check1->PatternA No Isotope PatternB Pattern B: Doublet (M & M+2) Ratio 3:1 Check1->PatternB Cl Signature Decision1 Endogenous Lipid (No Chlorine) PatternA->Decision1 Decision2 CBOE Standard (Confirmed) PatternB->Decision2

Caption: Logic gate for distinguishing the CBOE standard from endogenous lipids using the Chlorine mass defect.

Part 4: Technical Specifications & Data Summary

Physicochemical Profile
PropertyValueRelevance to Lipidomics
Molecular Formula C

H

ClO

Distinct elemental composition.
Monoisotopic Mass 186.0448 DaLow mass region, avoids overlap with Phospholipids (>700 Da).
LogP (Octanol/Water) ~1.95Co-elutes with Lysolipids and short-chain fatty acids.
Solubility Methanol, Ethanol, DMSOCompatible with standard lipidomics solvents.
Troubleshooting Guide
  • Issue: Low Recovery (<50%).

    • Cause: Ion suppression from high salt content or poor phase separation.

    • Fix: Perform an extra wash step on the organic phase with 0.9% KCl.

  • Issue: Peak Splitting.

    • Cause: Solvent mismatch (injecting 100% CHCl3 into a high-aqueous mobile phase).

    • Fix: Reconstitute the sample in 50:50 Methanol:Water before injection.

References

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews.

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

  • Ford, D. A. (2010). Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia. Clinical Lipidology.

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

Sources

Application Note: Evaluation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol as a Functional Plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical evaluation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CBE) as a candidate plasticizer for polar polymers, specifically Polyvinyl Chloride (PVC) and potentially Polylactic Acid (PLA). Unlike commodity liquid phthalates, CBE presents as a crystalline solid (MP ~108–112°C) with a terminal hydroxyl group and a chlorinated aromatic ring.

These structural attributes suggest utility as a secondary plasticizer or processing aid offering:

  • Latent Plasticization: Solid state at room temperature prevents premature solvation, improving plastisol shelf-life stability.

  • Flame Retardancy Synergy: The chlorine substituent contributes to the halogen content, potentially enhancing the char-forming capabilities of the matrix.

  • Polar Compatibility: The hydroxyl moiety facilitates compatibility with polar polymer matrices and improves adhesion to substrates.

This guide provides step-by-step protocols for formulating, processing, and characterizing CBE-modified polymer systems.

Physicochemical Profile

Before formulation, the fundamental properties of CBE must be understood to determine processing windows.

PropertyValueRelevance to Plasticization
CAS Number 1200-15-3Identity verification.
Molecular Weight 186.64 g/mol Low MW suggests high efficiency but potential volatility.
Physical State Crystalline SolidRequires dispersion (not liquid mixing) or melt blending.
Melting Point 108–112°CDefines the minimum processing temperature (fusion).
Boiling Point ~110°C @ 0.3 mmHgHigh boiling point at ambient pressure; suitable for PVC processing (<200°C).
Functional Groups Ether, Alcohol, Cl-AromaticBalance of flexibility (ether), polarity (OH), and density (Cl).

Mechanism of Action: Latent Plasticization

CBE functions differently from liquid plasticizers like DOP (Dioctyl Phthalate). In a PVC plastisol, liquid plasticizers immediately begin solvating the resin, leading to viscosity buildup over time. CBE, being solid at room temperature, remains as an inert filler until the temperature exceeds its melting point (108°C). Upon melting, it rapidly solvates the PVC chains, locking in flexibility upon cooling.

Figure 1: Phase Transition Mechanism

The following diagram illustrates the "Latent Plasticization" mechanism where CBE acts as a spacer only after thermal activation.

LatentPlasticization Stage1 Stage 1: Ambient (25°C) CBE = Solid Particles PVC = Suspended Resin Stage2 Stage 2: Heating (>110°C) CBE Melts (Liquid) Rapid Solvation Begins Stage1->Stage2 Thermal Activation Stage3 Stage 3: Fusion (170°C) Homogeneous Gelation Polymer Chain Separation Stage2->Stage3 Diffusion into PVC Stage4 Stage 4: Cooling (25°C) Plasticized Matrix Enhanced Flexibility Stage3->Stage4 Solidification

Caption: Thermodynamic progression of CBE from inert solid filler to active solvating agent during the thermal cycle.

Experimental Protocols

Protocol A: Pre-Processing and Dispersion

Objective: To prepare CBE for incorporation into a liquid plastisol or dry blend without causing agglomeration.

Materials:

  • CBE (CAS 1200-15-3), >98% purity.

  • Planetary Ball Mill or High-Shear Mixer.

  • Sieve (200 mesh / 75 µm).

Procedure:

  • Particle Size Reduction: Since CBE is a solid, large crystals will cause surface defects. Mill the CBE powder.

    • Settings: 300 RPM for 15 minutes.

    • Target: Mean particle size < 50 µm.

  • Sieving: Pass the milled powder through a 200-mesh sieve to remove coarse aggregates.

  • Pre-dispersion (Optional for Plastisols): Create a 50% dispersion of CBE in a primary plasticizer (e.g., DINP) to facilitate mixing.

    • Mix equal parts CBE and DINP.

    • Heat slightly to 60°C (below CBE melt point) to wet the powder, or use a three-roll mill to disperse the solid into the liquid carrier.

Protocol B: PVC Plastisol Formulation & Casting

Objective: To evaluate the plasticizing efficiency (Tg reduction) and mechanical properties.

Formulation Table:

ComponentControl (phr)Test Formulation (phr)Function
PVC Resin (K-70) 100100Base Polymer
DINP (Primary) 6040Primary Plasticizer
CBE (Candidate) 020Secondary Plasticizer
Ca/Zn Stabilizer 22Thermal Stabilizer
Epoxidized Soybean Oil 33Co-stabilizer

Step-by-Step Methodology:

  • Weighing: Accurately weigh all components into a vacuum mixing vessel.

  • Mixing:

    • Add liquid components (DINP, ESO, Stabilizer) to the PVC resin.

    • Mix at low speed (500 RPM) for 5 minutes to create a paste.

    • Add CBE: Slowly add the milled CBE powder (or pre-dispersion) while mixing.

    • Increase speed to 1500 RPM for 10 minutes. Note: Monitor temperature; keep below 40°C to prevent premature swelling.

  • Deaeration: Apply vacuum (-0.09 MPa) for 15 minutes to remove entrapped air bubbles.

  • Casting: Pour the plastisol onto a glass plate or release paper using a doctor blade (film thickness: 0.5 mm).

  • Curing (Fusion):

    • Place in a forced-air oven.

    • Ramp: Ambient to 190°C.

    • Dwell: Hold at 190°C for 3 minutes. Rationale: High temp is needed to fully melt CBE and fuse the PVC.

  • Cooling: Allow to cool at room temperature for 24 hours before testing.

Protocol C: Characterization Workflow
1. Differential Scanning Calorimetry (DSC)
  • Purpose: Determine the Glass Transition Temperature (

    
    ) and plasticization efficiency.
    
  • Method: Heat-Cool-Heat cycle (-80°C to 150°C) at 10°C/min.

  • Analysis: A single, lowered

    
     indicates good compatibility. Multiple 
    
    
    
    peaks indicate phase separation (incompatibility).
    • Expected Result: Pure PVC

      
       is ~80°C. Effective plasticization should drop this to < -10°C.
      
2. Mechanical Testing (ASTM D638)
  • Purpose: Measure Tensile Strength and Elongation at Break.

  • Sample: Type IV dumbbells punched from cured films.

  • Speed: 50 mm/min.

  • Significance: High elongation (>250%) confirms effective plasticization.

3. Migration and Leaching (ASTM D1239)
  • Purpose: Assess the stability of CBE in the matrix.

  • Solvents: Distilled water (polar), Hexane (non-polar).

  • Procedure:

    • Weigh film disks (

      
      ).
      
    • Immerse in solvent for 24 hours at 23°C.

    • Dry and re-weigh (

      
      ).
      
    • Calculate % Weight Loss.

    • Note: The hydroxyl group on CBE may increase extraction in water compared to ester-only plasticizers.

Experimental Workflow Diagram

The following diagram outlines the critical path from raw material preparation to final validation.

Workflow cluster_prep Phase 1: Preparation cluster_process Phase 2: Processing cluster_test Phase 3: Validation RawCBE Raw CBE (Solid) Milling Ball Milling (<50 µm) RawCBE->Milling Dispersion Pre-dispersion in DINP Milling->Dispersion Compounding Plastisol Mixing (Vacuum Deaeration) Dispersion->Compounding Casting Film Casting (Doctor Blade) Compounding->Casting Fusion Thermal Fusion (190°C, 3 min) Casting->Fusion DSC DSC Analysis (Tg Determination) Fusion->DSC Tensile Tensile Testing (ASTM D638) Fusion->Tensile Migration Migration Test (Water/Hexane) Fusion->Migration

Caption: Integrated workflow for the evaluation of solid plasticizer incorporation and performance testing.

Safety and Regulatory Considerations

  • Toxicity: Chlorinated aromatic compounds can exhibit skin sensitization or aquatic toxicity.

    • Action: Handle with full PPE (gloves, respirator) during milling to avoid dust inhalation.

    • Screening: Perform an in silico toxicity screen (e.g., VEGA or T.E.S.T.) before large-scale synthesis.

  • Thermal Stability: The ether linkage in CBE is generally stable, but the presence of the chlorine atom requires adequate thermal stabilization (Ca/Zn or Tin stabilizers) to prevent dehydrochlorination at processing temperatures >180°C.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57268186, p-Chlorobenzyl-ethyl ether (Structural Analog). Retrieved from [Link]

  • Wypych, G. (2017). Handbook of Plasticizers. 3rd Edition. ChemTec Publishing. (General reference for Plastisol protocols).
  • ASTM International. (2020). ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA. Retrieved from [Link]

  • ASTM International. (2018). ASTM D1239-14, Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. West Conshohocken, PA. Retrieved from [Link]

Troubleshooting & Optimization

Purification of 2-[(4-Chlorobenzyl)oxy]-1-ethanol from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purifications, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-[(4-Chlorobenzyl)oxy]-1-ethanol. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to navigate the challenges encountered in isolating this valuable intermediate.

The synthesis of this compound, typically achieved via the Williamson ether synthesis, presents a unique set of purification challenges.[1][2] This guide is structured to address these challenges head-on, providing clear, actionable solutions to common problems encountered during the post-reaction work-up and purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what impurities should I expect?

A1: The most common and direct route is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[1] In this case, ethylene glycol is typically deprotonated with a strong base (e.g., Sodium Hydride, NaOH, KOH) to form the mono-alkoxide, which then acts as a nucleophile to displace the chloride from 4-chlorobenzyl chloride in an SN2 reaction.[2][3]

Based on this synthesis, you should anticipate the following impurities:

  • Unreacted Starting Materials: Ethylene glycol and 4-chlorobenzyl chloride.

  • Byproducts from Di-substitution: 1,2-bis[(4-chlorobenzyl)oxy]ethane, where both hydroxyl groups of ethylene glycol have reacted.

  • Byproducts from Self-Condensation: Di(4-chlorobenzyl) ether, formed from the reaction of 4-chlorobenzyl chloride with its corresponding alkoxide.

  • Inorganic Salts: NaCl or KCl, formed as a byproduct of the reaction.

Q2: My final product is an oil, but some databases list a high melting point. Which is correct?

A2: this compound is typically a high-boiling oil at room temperature.[4][5] The reported melting point of 108-112°C in some databases is likely erroneous or refers to a derivative compound.[4][5] Purification strategies should be based on the assumption that the target compound is a liquid.

Q3: What is the best primary purification technique for this compound?

A3: For lab-scale purification (< 100 g), flash column chromatography on silica gel is the most effective method.[6][7] The polarity difference between the desired product (containing a hydroxyl group), the non-polar starting material (4-chlorobenzyl chloride), and the non-polar bis-ether byproduct allows for excellent separation. For industrial scales, vacuum distillation is more practical given the compound's high boiling point (108-112°C at 0.3 mmHg).[4][5]

Section 2: Purification Workflow & Troubleshooting Guide

The purification process can be visualized as a multi-step workflow. Issues can arise at each stage, requiring specific troubleshooting.

G cluster_0 Post-Reaction Work-up cluster_1 Purification cluster_2 Analysis Quench 1. Reaction Quench (e.g., add water) Extraction 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash 3. Organic Phase Washing (e.g., Brine) Extraction->Wash Dry 4. Drying & Concentration (e.g., MgSO4, Rotovap) Wash->Dry Chromatography 5. Column Chromatography or Vacuum Distillation Dry->Chromatography Analysis 6. Purity Analysis (TLC, NMR, GC/MS) Chromatography->Analysis

Caption: General purification workflow for this compound.

Problem 1: An emulsion forms during liquid-liquid extraction.

  • Potential Cause: High concentration of salts or polar byproducts acting as surfactants. Insufficient phase volume.

  • Solutions:

    • Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength of the aqueous phase, forcing the organic components out and breaking the emulsion.

    • Filter: Pass the emulsified mixture through a pad of Celite® or glass wool to disrupt the fine droplets.

    • Patience & Centrifugation: Allow the mixture to stand for an extended period. If available, a low-speed centrifuge is highly effective.

Problem 2: The product yield is low after column chromatography.

  • Potential Cause (A): Product is co-eluting with an impurity.

    • Troubleshooting: Analyze fractions by Thin Layer Chromatography (TLC). If spots are overlapping, the solvent system is not optimal.

    • Solution: Modify the eluent system. A common mobile phase for benzyl ethers is a mixture of hexane and ethyl acetate.[7] If your product is co-eluting with a less polar impurity (like the bis-ether byproduct), decrease the percentage of ethyl acetate to increase separation.

  • Potential Cause (B): Product is irreversibly adsorbed onto the silica gel.

    • Troubleshooting: This is less common for this molecule but can occur. A colored band at the top of the column that does not move is an indicator.

    • Solution: Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine mixed into the eluent (e.g., 0.5-1%).

Problem 3: TLC analysis shows the presence of starting material (4-chlorobenzyl chloride) in the final product.

  • Potential Cause: Incomplete reaction or inefficient purification. 4-chlorobenzyl chloride is non-polar and moves quickly on a silica gel column.

  • Solutions:

    • Optimize Chromatography: Use a less polar eluent system (e.g., increase the hexane-to-ethyl acetate ratio) to achieve better separation between the fast-moving 4-chlorobenzyl chloride (high Rf) and the more polar product (lower Rf).

    • Chemical Quench: If significant amounts of 4-chlorobenzyl chloride remain, consider a work-up step using a nucleophilic scavenger like sodium sulfite in an aqueous wash to convert the benzyl chloride into a more water-soluble sulfonate.

Problem 4: The purified product is still contaminated with ethylene glycol.

  • Potential Cause: Inefficient aqueous extraction. Ethylene glycol has high water solubility but can be carried through if the organic phase is not washed thoroughly.

  • Solution: Perform multiple (at least 2-3) washes of the organic layer with water or brine during the initial work-up.[8] This is the most critical step for removing this impurity.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Work-up

This protocol assumes the reaction was performed in an organic solvent like THF or DMF.

  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing deionized water (approx. 5-10 volumes relative to the reaction solvent volume).

  • Transfer to Separatory Funnel: Transfer the aqueous mixture to a separatory funnel of appropriate size.

  • Extract with Organic Solvent: Add ethyl acetate (EtOAc) or diethyl ether (Et₂O) and shake vigorously, venting frequently.[9] Allow the layers to separate.

  • Isolate Organic Layer: Drain and discard the lower aqueous layer.

  • Wash the Organic Layer:

    • Wash the organic layer with deionized water (2x).

    • Wash the organic layer with saturated NaCl solution (brine) (1x). This helps to remove residual water and break any minor emulsions.[7]

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of the crude material.

  • Load the Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc). This will elute non-polar impurities like unreacted 4-chlorobenzyl chloride and the bis-ether byproduct first.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 80:20).[6]

  • Collect and Analyze Fractions: Collect fractions in test tubes and monitor their composition using TLC with a suitable stain (e.g., potassium permanganate or UV light).

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Data Presentation

Table 1: Physical Properties of Target Compound and Key Impurities

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound Cl-C₆H₄-CH₂-O-CH₂CH₂-OH186.64[4]108-112 / 0.3 mmHg[4][5]Polar (hydroxyl group), target product.
4-Chlorobenzyl chlorideCl-C₆H₄-CH₂-Cl161.03199 / 760 mmHgNon-polar, electrophilic starting material.
Ethylene glycolHO-CH₂CH₂-OH62.07197.3 / 760 mmHgVery polar, water-soluble starting material.
1,2-bis[(4-Chlorobenzyl)oxy]ethaneCl-C₆H₄-CH₂-O-CH₂CH₂-O-CH₂-C₆H₄-Cl311.21>300 (est.)Non-polar, high molecular weight byproduct.

Section 5: Troubleshooting Logic Diagram

This diagram helps diagnose the source of impurities post-purification.

G start Impurity Detected in Final Product (by NMR or GC/MS) q1 Is the main impurity 4-chlorobenzyl chloride or the bis-ether byproduct? start->q1 ans1_yes Yes (Non-polar Impurity) q1->ans1_yes Yes ans1_no No q1->ans1_no No sol1 Diagnosis: Inefficient Chromatography Solution: 1. Re-run column with a less polar eluent (e.g., higher Hexane:EtOAc ratio). 2. Ensure proper column packing and loading. ans1_yes->sol1 q2 Is the main impurity Ethylene Glycol? ans1_no->q2 ans2_yes Yes (Polar Impurity) q2->ans2_yes Yes ans2_no No q2->ans2_no No sol2 Diagnosis: Inefficient Aqueous Work-up Solution: 1. Re-dissolve product in EtOAc. 2. Perform additional washes with water/brine. 3. Re-dry and concentrate. ans2_yes->sol2 other Impurity is an unknown byproduct. Action: Requires further characterization (e.g., Mass Spec, 2D NMR) to identify and devise a separation strategy. ans2_no->other

Sources

Technical Support Center: 2-[(4-Chlorobenzyl)oxy]-1-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the synthesis and purification of 2-[(4-Chlorobenzyl)oxy]-1-ethanol . It is designed for process chemists and researchers encountering selectivity issues in the Williamson ether synthesis of diols.

Product Code: 4-CBE-OH Methodology: Selective Williamson Ether Synthesis Primary Challenge: Mono-alkylation vs. Bis-alkylation Selectivity[1][2]

Part 1: The Impurity Profile (The "Rogues' Gallery")

In the synthesis of this compound, you are fighting a statistical battle. The product you want contains a free hydroxyl group that is nucleophilic. If the reaction conditions are not tightly controlled, the product becomes a reactant, leading to the dreaded "bis" impurity.

Target Molecule
  • Name: this compound[1][2]

  • Structure:

    
    [1][2]
    
  • Role: Primary alcohol linker, pharmaceutical intermediate.[2]

Common Side Products
Impurity NameStructure / DescriptionOrigin (Root Cause)Removal Difficulty
Impurity A: The "Over-Achiever" (1,2-bis[(4-chlorobenzyl)oxy]ethane)

The disubstituted glycol.[1][2]
Low Glycol:Halide Ratio. The mono-product competes with glycol for the benzyl chloride.[2]High. Requires fractional distillation or chromatography.[1][2]
Impurity B: The "Quitter" (4-Chlorobenzyl alcohol)

Hydrolysis product.[1][2]
Wet Reagents / Hydroxide Attack. Water competes with the glycol alkoxide.Medium. Can be removed by vacuum distillation (lower BP).[1]
Impurity C: The "Twin" (Bis(4-chlorobenzyl) ether)

Dimer of the benzyl group.[1][2]
Phase Transfer Failure. Hydrolysis product (Impurity B) reacts with starting material (Benzyl Chloride).[1][3]Medium/High. Close boiling point to the mono-product.
Impurity D: Starting Material (4-Chlorobenzyl chloride)

Unreacted alkylating agent.[1][2]
Incomplete Conversion. Quenching too early or catalyst deactivation.[1][2]Low. Lachrymator; handle with care.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the competitive kinetics governing the formation of the target versus the impurities.

ReactionNetwork SM1 4-Chlorobenzyl Chloride Target TARGET: This compound (Mono-Ether) SM1->Target + Glycol / Base (Main Path) Alcohol IMPURITY B: 4-Chlorobenzyl Alcohol SM1->Alcohol + H2O / OH- Glycol Ethylene Glycol (Excess) Bis IMPURITY A: Bis-alkylation Product Target->Bis + SM1 / Base (Over-reaction) Ether IMPURITY C: Dibenzyl Ether Alcohol->Ether + SM1

Figure 1: Reaction network showing the primary pathway (blue) and competitive side reactions (yellow/grey).[1][4][5]

Part 3: Troubleshooting Guide

Issue 1: "My LC-MS shows 20% Bis-product (Impurity A)."
  • Diagnosis: The concentration of the mono-product became too high relative to the unreacted glycol, statistically favoring the second alkylation.

  • The Fix:

    • Increase Equivalents: You must use a large excess of ethylene glycol (5 to 10 equivalents relative to benzyl chloride). The glycol acts as both reactant and solvent.

    • Inverse Addition: Do not add glycol to the benzyl chloride. Add the benzyl chloride slowly (dropwise) to the solution of base in excess glycol. This ensures the benzyl chloride always encounters a "sea" of glycol molecules.

Issue 2: "I have low yield and a lot of Benzyl Alcohol (Impurity B)."
  • Diagnosis: Water is acting as the nucleophile instead of the glycol.

  • The Fix:

    • Check Reagents: Ensure your ethylene glycol is anhydrous.[1][2]

    • Base Choice: If using solid KOH/NaOH, water is generated in situ (ROH + KOH

      
       ROK + H2O).
      
    • Optimization: Switch to Sodium Hydride (NaH) in THF or DMF if strict anhydrous conditions are required. If using hydroxide bases, use a Dean-Stark trap or molecular sieves to remove water, or employ a Phase Transfer Catalyst (TBAB) with solid base to minimize water contact.[2]

Issue 3: "The reaction stalls at 60% conversion."
  • Diagnosis: Catalyst poisoning or base consumption.[1][2]

  • The Fix:

    • Phase Transfer Catalyst (PTC): If using a biphasic system (e.g., Toluene/50% NaOH), add 1-3 mol% Tetrabutylammonium Bromide (TBAB).[1]

    • Temperature: Benzyl chlorides are reactive but may require heating to 60-80°C to push to completion.[1][2] Do not exceed 100°C to avoid elimination/polymerization.[2]

Part 4: Optimized Synthetic Protocol

Standard Operating Procedure (SOP) for High-Selectivity Synthesis

Reagents:

  • Ethylene Glycol (10.0 equiv) - Crucial for selectivity[1][2]

  • Sodium Hydroxide (solid, pellets) (1.5 equiv)

  • 4-Chlorobenzyl Chloride (1.0 equiv)[1][2]

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.01 equiv) - Optional PTC[1]

Procedure:

  • Preparation: In a dry 3-neck round bottom flask equipped with a thermometer, reflux condenser, and addition funnel, charge the Ethylene Glycol (10 equiv).

  • Activation: Add NaOH pellets (1.5 equiv) to the glycol. Heat to 60°C and stir vigorously for 30 minutes to dissolve the base and generate the alkoxide. Note: The solution will become viscous.

  • Addition: Load 4-Chlorobenzyl Chloride (1.0 equiv) into the addition funnel.[1]

  • Reaction: Add the benzyl chloride dropwise over 1-2 hours while maintaining the temperature at 60-65°C.

    • Why? Slow addition keeps the instantaneous concentration of the alkylating agent low, suppressing Bis-formation.[2]

  • Digestion: After addition, stir at 60°C for an additional 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][6][7]

  • Workup:

    • Cool to room temperature.[2][8]

    • Dilute with water (dissolves excess glycol and salt).[1]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (x3).[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • The crude oil will contain the product and potentially small amounts of bis-product.[2]

    • Distillation: High vacuum distillation is recommended.[2] The mono-product boils significantly lower than the bis-product.[1][2]

Part 5: FAQ - Rapid Response

Q: Can I use PEG-400 instead of Ethylene Glycol? A: Yes, but you will get a mixture of PEG-chain lengths (n=1, 2, 3...) unless your PEG-400 is monodisperse.[2] If you specifically need the ethanol end group (n=1), you must use Ethylene Glycol.

Q: Why not use 4-Chlorobenzyl Alcohol + Ethylene Oxide? A: You can, but Ethylene Oxide (EO) is a toxic gas requiring specialized pressure equipment.[1][2] The Williamson route (Glycol + Benzyl Chloride) is safer for standard laboratories. Furthermore, EO polymerization is difficult to control without specific catalysts, often leading to polydisperse PEG chains.[2]

Q: How do I remove the excess Ethylene Glycol after the reaction? A: Ethylene glycol is highly water-soluble.[2] Multiple washes of your organic extract with water will effectively remove the excess glycol. Do not try to distill it off first; it has a high boiling point (197°C) and may codistill with your product under vacuum.

References

  • Williamson Ether Synthesis Mechanism & Selectivity

    • Source: "The Williamson Ether Synthesis."[5][9][10][11] Organic Chemistry Portal.

    • URL:[Link][1]

  • Mono-alkylation of Diols

    • Source: Bouzide, A., & Sauvé, G. (2002). "Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols." Organic Letters, 4(14), 2329–2332.
    • URL:[Link][1]

  • Physical Properties of Benzyl Ethers (Analogous Data)

    • Source: "2-(Benzyloxy)ethanol - Product Specification." Sigma-Aldrich.[1][2]

Sources

Stability issues of 2-[(4-Chlorobenzyl)oxy]-1-ethanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1200-15-3 | Chemical Class: Alkyl Benzyl Ether / Primary Alcohol[1]

Executive Summary: Stability Profile

As a Senior Application Scientist, I have compiled this technical guide to address the stability challenges associated with 2-[(4-Chlorobenzyl)oxy]-1-ethanol . While this molecule possesses a robust ether linkage, its specific substitution pattern introduces three distinct vectors of degradation: benzylic oxidation , acid-catalyzed hydrolysis , and photochemical dechlorination .

The following guide moves beyond generic advice, providing mechanistic insights and actionable troubleshooting workflows to ensure the integrity of your experimental data.

Part 1: Critical Stability Matrix
Stability VectorRisk LevelTrigger ConditionsDegradation Products (Primary)
Oxidative High Air (Oxygen), Radical Initiators, Long-term storage4-Chlorobenzaldehyde, 4-Chlorobenzoic acid, Ethylene glycol
Hydrolytic ModerateAcidic pH (< 4.0), Lewis Acids, High Temperature4-Chlorobenzyl alcohol, Ethylene glycol
Photochemical ModerateUV Light (254–365 nm), Fluorescent lab lightingDechlorinated byproducts, Radical species
Thermal Low> 100°C (in absence of O2/Acid)Polymerization (rare), Ether cleavage
Part 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is the first step in prevention.[1] The diagram below illustrates the three primary degradation pathways you must control.

DegradationPathways cluster_0 Degradation Zone Parent This compound (Parent) Radical Benzylic Radical Intermediate Parent->Radical [O2] / Initiator H-Abstraction Alcohol 4-Chlorobenzyl Alcohol (Hydrolysis Product) Parent->Alcohol H+ / H2O Acid Hydrolysis Dechloro Dechlorinated Analogs Parent->Dechloro hν (UV Light) C-Cl Homolysis Aldehyde 4-Chlorobenzaldehyde (Major Oxidative Impurity) Radical->Aldehyde Peroxide Formation & Cleavage

Figure 1: Mechanistic degradation pathways showing the vulnerability of the benzylic position to oxidation and the ether linkage to hydrolysis.[2][3]

Part 3: Troubleshooting Guides (Q&A)
Module A: Oxidative Instability (The "Benzylic" Problem)

Q: I am seeing a growing impurity peak at RRT ~0.8 in my HPLC chromatogram. What is it? A: This is likely 4-chlorobenzaldehyde .[1]

  • The Mechanism: The methylene group (

    
    ) between the aromatic ring and the ether oxygen is "benzylic." Benzylic hydrogens are easily abstracted by radicals because the resulting radical is stabilized by resonance with the aromatic ring [1].[1] Once formed, this radical reacts with molecular oxygen to form a peroxide, which rapidly decomposes into the aldehyde.
    
  • The Fix:

    • Degas all solvents: Use helium sparging or freeze-pump-thaw cycles for stock solutions.[1]

    • Add Antioxidants: If your assay permits, add 0.05% BHT (Butylated hydroxytoluene) to your organic solvent stocks.[1]

    • Headspace: Always store under Argon or Nitrogen.[1]

Q: Why does my compound degrade faster in DMSO than in Methanol? A: DMSO can act as a mild oxidant under certain conditions (Swern-like pathways) and is hygroscopic.[1]

  • Technical Insight: Commercial grade DMSO often contains trace impurities or water that can facilitate autoxidation.[1] Furthermore, the high polarity of DMSO can stabilize charged transition states involved in degradation.

  • Recommendation: For long-term storage, use anhydrous Acetonitrile or Methanol stored at -20°C. Avoid DMSO for storage > 24 hours unless frozen.[1]

Module B: pH & Hydrolytic Stability

Q: Can I use this compound in an acidic mobile phase (0.1% TFA)? A: Yes, but with strict time limits.

  • The Mechanism: While alkyl ethers are generally stable, benzyl ethers are more labile. In the presence of strong acids (like Trifluoroacetic acid, pH ~2) and water, the ether oxygen protonates, making the alcohol a good leaving group. This leads to cleavage, generating 4-chlorobenzyl alcohol [2].[1]

  • Protocol Adjustment:

    • HPLC: Use Formic Acid (weaker acid) instead of TFA if possible.[1]

    • Autosampler: Keep the autosampler temperature at 4°C. Hydrolysis rates drop significantly at lower temperatures.[1]

    • Limit: Analyze samples within 4-6 hours of preparation in acidic media.

Module C: Photostability

Q: My solid sample is turning slightly yellow. Is this normal? A: No, this indicates photo-degradation.[1]

  • The Mechanism: Chlorinated aromatic compounds are susceptible to photodechlorination .[1] UV light can excite the C-Cl bond, leading to homolytic cleavage [3].[1] The resulting radical can couple or oxidize, forming colored conjugated impurities (often yellow/brown).[1]

  • The Fix:

    • Amber Glass: strictly required.[1]

    • Foil Wrap: If amber glass is unavailable, wrap vials in aluminum foil.

    • Lighting: Avoid direct exposure to fluorescent lab lights; work in low-light conditions if handling bulk powder.

Part 4: Diagnostic Workflow

Use this decision tree to identify the source of instability in your specific experiment.

TroubleshootingTree Start Issue: Loss of Purity in Solution CheckLight 1. Is sample protected from light? Start->CheckLight ActionLight Wrap in foil / Amber vial. Retest. CheckLight->ActionLight No CheckpH 2. Is solvent pH < 4.0? CheckLight->CheckpH Yes ActionAcid Hydrolysis Risk. Switch to neutral buffer or reducing temp to 4°C. CheckpH->ActionAcid Yes CheckOx 3. Is headspace air? CheckpH->CheckOx No ActionOx Oxidation Risk. Purge with Argon. Check for Aldehyde peak. CheckOx->ActionOx Yes CheckSolvent 4. Solvent = DMSO? CheckOx->CheckSolvent No ActionDMSO Hygroscopic/Oxidative effect. Switch to MeOH/ACN. CheckSolvent->ActionDMSO Yes

Figure 2: Step-by-step diagnostic workflow for isolating stability variables.

Part 5: Recommended "Stress Test" Protocol

Before using this compound in critical bioassays or long-term studies, perform this 24-hour validation:

  • Preparation: Prepare a 1 mM solution in your planned solvent (e.g., MeOH/Water).[1]

  • Aliquot: Split into 3 vials:

    • Vial A (Control): Store at -20°C, dark.

    • Vial B (Light Stress): Room temp, clear glass, benchtop light.

    • Vial C (Acid Stress): Room temp, add 1 drop 1% HCl or TFA.[1]

  • Analysis: Analyze all three by HPLC-UV (254 nm) after 24 hours.

  • Interpretation:

    • If B < 95% of A: You have a Photostability issue.[1]

    • If C < 95% of A: You have a Hydrolysis issue.[1]

References
  • Strazzolini, P., & Runcio, A. (2003).[1] Oxidative cleavage of benzyl ethers: Mechanism and synthetic utility. European Journal of Organic Chemistry. (Referenced via general benzylic oxidation principles).[1]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid.

  • Albini, A., & Fagnoni, M. (2004).[1] Photochemistry of Chlorobenzene Derivatives. Handbook of Synthetic Photochemistry.

Sources

Troubleshooting inconsistent results in 2-[(4-Chlorobenzyl)oxy]-1-ethanol assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting Inconsistent Assay Results CAS: 1200-15-3 | Application: Cetirizine/Hydroxyzine Intermediate Synthesis[1][2]

Introduction: The "Hidden" Variables in Benzyl Ether Analysis

As researchers, we often treat 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CBE) as a simple reagent.[1][2] However, inconsistent assay results usually stem from underestimating its dual nature: it possesses a labile benzyl ether linkage and a reactive primary alcohol .

In my experience supporting drug development workflows (specifically for Cetirizine impurities), "random" errors are rarely random. They are typically chemically deterministic events triggered by environmental stress or method mismatch. This guide deconstructs those variables into a self-validating troubleshooting protocol.

Module 1: Chromatographic Anomalies (HPLC)

Current Status: Users frequently report retention time shifts, split peaks, or low sensitivity.

Q1: Why is my sensitivity low or variable between runs?

The Root Cause: Incorrect Wavelength Selection relative to the Chromophore. The 4-chlorobenzyl moiety is a "benzenoid" chromophore.[2][3] While many standard protocols default to 254 nm, this molecule exhibits significantly higher molar absorptivity (


) at lower wavelengths.[1]

The Fix:

  • Switch Detection Wavelength: Move from 254 nm to 220–230 nm .

    • Reasoning: The

      
       transition is much stronger in this region. At 254 nm, you are operating on the "shoulder" of the absorption curve, where minor baseline noise disproportionately affects the signal-to-noise ratio.
      
  • Mobile Phase Transparency: If switching to 220 nm, ensure you use HPLC-grade Acetonitrile rather than Methanol (which has a UV cutoff near 205 nm and can cause baseline drift).

Q2: I see "Ghost Peaks" eluting before my main peak. Is my column failing?

The Root Cause: On-Column Degradation (Hydrolysis).[1][2] Benzyl ethers are susceptible to cleavage under acidic conditions.[4][5] If your method uses a highly acidic mobile phase (pH < 2.[1]5) and high column temperatures (>40°C), you may be hydrolyzing the ether linkage during the run.[1]

The Diagnostic Protocol:

  • Step 1: Inject the sample.

  • Step 2: Stop flow for 20 minutes (leaving sample on column).

  • Step 3: Resume flow.

  • Observation: If the "ghost peak" area increases significantly compared to a standard run, the degradation is happening on the column.

The Fix:

  • Buffer pH should be adjusted to pH 3.0 – 4.5 (Ammonium Acetate or Phosphate).[1] Avoid strong acids like TFA (Trifluoroacetic acid) if high temperature is required.[1]

Q3: My main peak is splitting or "fronting."

The Root Cause: Solvent Strength Mismatch. CBE is a viscous oil with intermediate polarity. Researchers often dissolve it in 100% Acetonitrile (ACN) to ensure solubility.[1] Injecting a slug of 100% ACN into a mobile phase that is 60% Aqueous causes the analyte to travel faster than the mobile phase initially, resulting in peak distortion.

The Fix:

  • Diluent Matching: Dissolve the stock in ACN, but perform the final dilution in the starting Mobile Phase (e.g., 50:50 ACN:Buffer).

Module 2: Stability & Degradation Pathways

Current Status: Purity drops in stored samples.

Q4: My sample purity dropped by 2% overnight. What happened?

The Root Cause: Oxidative Instability of the Primary Alcohol. The terminal hydroxyl group (-OH) is susceptible to oxidation to the corresponding aldehyde (2-[(4-chlorobenzyl)oxy]acetaldehyde) or carboxylic acid upon exposure to air and light.[1][2]

The Fix:

  • Storage: Store neat standards under Nitrogen/Argon at 4°C.

  • In-Solution: Autosampler vials should be amber glass. If runs exceed 12 hours, keep the autosampler tray cooled to 4–10°C.

Visualizing the Degradation Logic

The following diagram illustrates the decision matrix for identifying impurity peaks based on their retention time relative to the parent compound.

degradation_logic Start New Impurity Detected RT_Check Check Retention Time (RT) Relative to Parent Start->RT_Check Early_Eluter Elutes Earlier (More Polar) RT_Check->Early_Eluter RT < Parent Late_Eluter Elutes Later (Less Polar) RT_Check->Late_Eluter RT > Parent Decision_Acid Is Mobile Phase Acidic? Early_Eluter->Decision_Acid Result_Dimer Suspect: Esterification Dimer (Storage Artifact) Late_Eluter->Result_Dimer Result_Cleavage Suspect: Benzyl Ether Cleavage (Product: 4-Chlorobenzyl Alcohol) Decision_Acid->Result_Cleavage Yes (pH < 3) Result_Oxidation Suspect: Alcohol Oxidation (Product: Carboxylic Acid deriv.) Decision_Acid->Result_Oxidation No (Neutral pH)

Caption: Diagnostic flow for identifying degradation products based on relative retention time (RRT).

Module 3: Standardized Assay Parameters

To eliminate "method drift," adopt these baseline parameters derived from validated Cetirizine intermediate protocols.

ParameterRecommended SettingTechnical Rationale
Column C18 (L1) End-capped, 150 x 4.6mm, 3.5µmEnd-capping prevents tailing caused by the hydroxyl group interacting with free silanols.[1][2]
Mobile Phase A 0.05M Ammonium Acetate (pH 4.[1]5)Buffers the system without risking ether hydrolysis (unlike TFA).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff than Methanol.[1]
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.[1][2]
Wavelength 225 nm Optimal balance of sensitivity vs. solvent noise.
Injection Vol 10 µLPrevent column overload.
Diluent 50:50 Water:AcetonitrileMatches initial gradient strength to prevent peak splitting.

Module 4: Sample Preparation Workflow

Current Status: Inconsistent recovery from solid matrices or reaction mixtures.

Q5: I'm getting low recovery from my reaction mixture.

The Root Cause: Phase Separation or Adsorption. CBE is an "amphiphilic" molecule (lipophilic benzyl ring + hydrophilic alcohol tail).[1] In highly aqueous extraction buffers, it may adhere to polypropylene tubes or pipette tips.

The Fix:

  • Glassware: Use borosilicate glass vials for all dilution steps.

  • Solvent Wash: If extracting from a solid matrix, ensure the extraction solvent contains at least 50% organic modifier (MeOH or ACN).

  • Filtration: Do not use Nylon filters (high binding).[1] Use PTFE or PVDF syringe filters.

Workflow Visualization

sample_prep Raw Raw Sample (Reaction Mix) Dilution Dilute 1:10 in 50:50 ACN:H2O Raw->Dilution Glass Pipette Filter Filter (PTFE Only) Discard first 1mL Dilution->Filter Vial Amber Glass Vial (Prevent Oxidation) Filter->Vial HPLC HPLC Injection Vial->HPLC

Caption: Optimized sample preparation workflow to minimize adsorption and oxidation losses.

References

  • PubChem. (2025).[1] Compound Summary for CID 3054163: Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-.[1][2][6] National Library of Medicine. [Link][1][2]

  • Reddy, V., et al. (2019).[7] Trace Level Quantification of Genotoxic Impurities in Trazodone Using LC–MS/MS. Arabian Journal of Chemistry. [Link][1][2]

  • Agilent Technologies. (2007).[1] HPLC Column and Separation Troubleshooting Guide. Agilent Technical Library. [Link]

  • Organic Chemistry Portal. (2024).[1] Benzyl Ethers: Protection and Deprotection Mechanisms. [Link][1]

  • Shaik, M. A., et al. (2023).[7] A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

Technical Support Center: Stability & Degradation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-[(4-Chlorobenzyl)oxy]-1-ethanol .

Note on Chemical Identity: This guide addresses the specific structure This compound (a benzyl ether derivative).

  • Distinction: This is distinct from Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol), which is a phenyl ether. If you are working with cosmetic Chlorphenesin, the degradation mechanisms differ significantly (phenol release vs. benzyl alcohol release). This guide focuses on the benzyl ether stability profile.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Degradation pathways, Troubleshooting, and Analytical Methodologies.

Introduction: The Stability Profile

This compound contains three chemically distinct functional motifs that dictate its stability profile:

  • Primary Alcohol: Susceptible to oxidation to aldehydes and carboxylic acids.

  • Benzylic Ether Linkage: The "weak link" regarding oxidative cleavage (benzylic oxidation) and acid-catalyzed hydrolysis.

  • Chlorophenyl Ring: Generally stable but susceptible to photolytic dechlorination under high-energy UV.

This guide provides self-validating troubleshooting steps for researchers observing "ghost peaks," assay loss, or pH shifts in their formulations.

Module 1: Oxidative Degradation Pathways

Issue: Appearance of Acidic Impurities & pH Drift

Symptom: HPLC chromatograms show new peaks at lower retention times (polar species), and the bulk solution pH drops over time.

Technical Insight: The molecule undergoes two distinct oxidative pathways.[1]

  • Terminal Oxidation: The primary alcohol oxidizes to 2-[(4-chlorobenzyl)oxy]acetic acid . This is the primary driver of pH drift.

  • Benzylic Oxidation: Radical attack at the benzylic carbon (adjacent to the ether oxygen) forms a hydroperoxide intermediate, which cleaves to release 4-Chlorobenzaldehyde (rapidly oxidizing to 4-Chlorobenzoic Acid ) and ethylene glycol.

Visualizing the Pathway:

OxidationPathway Parent This compound Aldehyde Intermediate Aldehyde Parent->Aldehyde Alcohol Oxidation [O] BenzylicRadical Benzylic Radical Intermediate Parent->BenzylicRadical Radical Initiation (Light/Peroxides) Acid 2-[(4-Chlorobenzyl)oxy]acetic acid (Main Acidic Impurity) Aldehyde->Acid [O] Benzaldehyde 4-Chlorobenzaldehyde BenzylicRadical->Benzaldehyde Ether Cleavage BenzoicAcid 4-Chlorobenzoic Acid (Cleavage Product) Benzaldehyde->BenzoicAcid Auto-oxidation

Caption: Figure 1. Dual oxidative pathways showing terminal alcohol oxidation (top) and benzylic ether cleavage (bottom).

Troubleshooting Protocol: Oxidative Stress

Question: "How do I confirm if my impurity is oxidative?"

Step-by-Step Validation:

  • Control: Prepare a 1 mg/mL solution of the analyte in water/acetonitrile.

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%. Incubate at Room Temperature for 4 hours.
    
  • Analysis: Inject onto HPLC (Method below).

  • Verification:

    • Check for the emergence of 4-Chlorobenzoic acid (RT ~ 1.2 relative to parent) and Acidic Ether Derivative (RT ~ 0.8 relative to parent).

    • Action: If confirmed, add antioxidants (e.g., BHT, Sodium Metabisulfite) or nitrogen sparge your buffers.

Module 2: Hydrolytic Stability (Acid/Base)

Issue: Loss of Assay in Acidic Formulations

Symptom: The parent peak area decreases in acidic buffers (pH < 4), but no "oxidative" peaks appear. A new peak matching 4-Chlorobenzyl Alcohol is observed.

Technical Insight: Benzyl ethers are generally stable to base but are acid-labile . Under acidic conditions (especially at elevated temperatures), the ether oxygen is protonated, making the benzylic group a good leaving group. This results in hydrolysis, yielding 4-Chlorobenzyl alcohol and Ethylene Glycol .

Troubleshooting Protocol: pH Profiling

Question: "Is my buffer pH causing degradation?"

Step-by-Step Validation:

  • Preparation: Prepare three 10 mL aliquots of the analyte (0.5 mg/mL) in:

    • 0.1N HCl (Acidic)

    • Phosphate Buffer pH 7.0 (Neutral)

    • 0.1N NaOH (Basic)

  • Incubation: Heat all three vials at 60°C for 24 hours.

  • Analysis:

    • Acidic Result: Expect >10% degradation.[2] Look for 4-Chlorobenzyl alcohol .

    • Neutral/Basic Result: Should remain stable (<2% loss).

    • Action: If acid instability is confirmed, maintain formulation pH > 5.0.

Module 3: Analytical Troubleshooting (HPLC)

Issue: Co-elution and "Ghost Peaks"

Symptom: You observe a shoulder on the main peak or variable retention times.

Technical Insight: The degradation products (Benzoic acid derivative and Benzyl alcohol) have similar UV chromophores (the chlorobenzene ring) but vastly different polarities. Standard C18 methods often elute the acidic degradants in the void volume if the initial organic phase is too high.

Recommended Stability-Indicating HPLC Method:

ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µmStandard hydrophobic resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier suppresses ionization of acidic degradants, improving retention and peak shape.
Mobile Phase B AcetonitrileStronger solvent strength for the non-polar parent.
Gradient 0-5 min: 10% B (Isocratic)5-20 min: 10% -> 80% B20-25 min: 80% BInitial low organic holds polar acids (benzoic/acetic derivatives) on the column.
Wavelength 225 nmMax absorbance for the chlorobenzene moiety.
Flow Rate 1.0 mL/minStandard backpressure management.

Visualizing the Analytical Logic:

AnalyticalWorkflow Start Unknown Impurity Detected RT_Check Check Retention Time (RT) Start->RT_Check EarlyEluter RT < Parent (Polar) RT_Check->EarlyEluter LateEluter RT > Parent (Non-polar) RT_Check->LateEluter AcidCheck Acidic Impurity? (Check pH stability) EarlyEluter->AcidCheck DimerCheck Dimer/Condensation? LateEluter->DimerCheck Result1 Likely: 4-Chlorobenzoic Acid or Ether-Acetic Acid AcidCheck->Result1 Yes Result2 Likely: Benzyl Chloride (Synthesis Impurity) DimerCheck->Result2

Caption: Figure 2. Decision tree for identifying impurities based on Relative Retention Time (RRT).

Frequently Asked Questions (FAQ)

Q1: Can I autoclave formulations containing this compound? A: Proceed with caution. While the molecule is thermally stable up to ~100°C in neutral pH, the combination of high heat (121°C) and pressure during autoclaving can trigger hydrolysis if the pH drifts slightly acidic.

  • Recommendation: Use sterile filtration (0.22 µm PES membrane) instead of autoclaving to prevent hydrolysis.

Q2: I see a peak at RRT 0.45 that disappears when I switch from Methanol to Acetonitrile in my HPLC. What is it? A: This is likely an artifact or "system peak" if you are using a refractive index detector or low-UV. However, if using UV at 225nm, it could be 4-Chlorobenzyl alcohol . Note that benzyl alcohol derivatives can interact with Methanol to form methyl ethers in the injector if the sample diluent is acidic. Always match your sample diluent to the starting mobile phase.

Q3: Is the degradation toxicity a concern? A: Yes. 4-Chlorobenzoic acid and 4-Chlorobenzaldehyde are known irritants and have different toxicological profiles than the parent ether. In drug development, these must be quantified as impurities. 4-Chlorobenzoic acid is a known bacterial xenobiotic metabolite [1].

References

  • PubChem. (2025).[3] 4-Chlorobenzoic Acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • BenchChem. (2025).[1] Degradation Pathways of Chlorinated Aromatic Alcohols. Technical Support Database. [General reference for oxidation of primary aromatic alcohols].

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

(Note: Specific degradation papers for CAS 104-29-0 are limited in public domain; protocols above are derived from first-principles chemistry of benzyl ethers and authoritative data on the degradation of the resulting metabolites like 4-chlorobenzoic acid.)

Sources

Technical Support Center: High-Purity Synthesis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Optimization & Impurity Control for CAS 1200-15-3 Target Audience: Process Chemists, API Developers

Introduction: The Purity Mandate

2-[(4-Chlorobenzyl)oxy]-1-ethanol (also known as 2-(4-chlorobenzyloxy)ethanol) is a critical intermediate, often utilized in the synthesis of antifungal APIs (e.g., Econazole, Miconazole) and agrochemicals. Its synthesis typically involves the Williamson etherification of 4-chlorobenzyl chloride with ethylene glycol.

Achieving pharmaceutical-grade purity (>99.5%) is notoriously difficult due to three competing factors:

  • Bis-alkylation: The formation of 1,2-bis((4-chlorobenzyl)oxy)ethane.

  • Hydrolysis: The conversion of the starting halide to 4-chlorobenzyl alcohol.

  • Thermal Instability: The tendency of the ether linkage to degrade or oxidize during high-vacuum distillation.

This guide provides a root-cause analysis and troubleshooting protocols to overcome these specific barriers.

Module 1: Reaction Optimization (The "Bis" Problem)

User Question: I am consistently seeing 10-15% of the bis-substituted impurity (1,2-bis((4-chlorobenzyl)oxy)ethane) in my crude NMR. How do I suppress this?

Technical Insight

The reaction follows statistically controlled kinetics. Since the product contains a free hydroxyl group, it competes with ethylene glycol as a nucleophile. If the concentration of the product rises significantly relative to the glycol, the product will react with a second molecule of 4-chlorobenzyl chloride, forming the "bis" impurity.

Optimization Protocol

To shift the equilibrium toward the mono-ether, you must operate under high-dilution conditions regarding the alkylating agent .

ParameterRecommended ValueRationale
Stoichiometry 1 : 5 to 1 : 10 (Halide : Glycol)A massive excess of diol ensures the probability of the halide encountering a glycol molecule is statistically higher than encountering a product molecule.
Addition Mode Slow Dosing Add 4-chlorobenzyl chloride dropwise to the Glycol/Base mixture. Never add Glycol to the Halide.
Catalyst TBAB or TEBA (1-3 mol%) Phase Transfer Catalysts (PTC) are essential if using solid NaOH/KOH to facilitate the interfacial reaction.
Temperature 80°C - 100°C Sufficient for substitution but low enough to minimize elimination side-reactions.

Module 2: Purification & Workup Strategy

User Question: My crude product is a viscous yellow oil that is difficult to crystallize. How do I remove the excess glycol and salts efficiently?

The Phase Separation Logic

Ethylene glycol is highly water-soluble, while the target ether is lipophilic. A rigorous aqueous workup is the most efficient way to remove the excess reagent before distillation.

Step-by-Step Workup Protocol
  • Quench: Cool reaction mixture to room temperature.

  • Dilution: Add Water (3x reaction volume) and Toluene or Dichloromethane (DCM) .

  • Partition: The excess ethylene glycol and inorganic salts (NaCl) will partition into the aqueous phase. The product and unreacted benzyl chloride stay in the organic phase.

  • The "Brine Wash" Trick: Wash the organic layer twice with saturated brine. This pulls out residual glycol trapped in the organic emulsion.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) can sometimes be too acidic and promote degradation.

Module 3: Distillation Troubleshooting

User Question: I am trying to distill the product, but it decomposes or codistills with impurities. What are the correct parameters?

Critical Data Points

This molecule has a high boiling point and is sensitive to oxidation at high temperatures. Atmospheric distillation will result in decomposition (tars).

  • Target Boiling Point: 108–112°C at 0.3 mmHg [1][2].[1][2]

  • Alternative BP: ~131–132°C at 3.0 mmHg [3].

Troubleshooting Table
SymptomRoot CauseCorrective Action
Product is Brown/Black Oxidative degradation or "Pot Cook"Nitrogen Bleed: Ensure the capillary bleed or vacuum inlet is strictly inert gas (N2/Ar), not air. Add BHT (0.1%) to the pot before heating.
Impurity Carryover Entrainment of 4-chlorobenzyl alcoholFractional Column: A simple still head is insufficient. Use a Vigreux column (15-20cm) to separate the lower-boiling alcohol (BP ~227°C atm, significantly lower under vac) from the product.
Bumping Residual Glycol/WaterEnsure the crude is rotary evaporated to dryness for at least 2 hours at 60°C before attempting high-vac distillation. Residual solvents cause violent bumping.

Module 4: Advanced Purification Logic (Decision Tree)

User Question: Distillation isn't getting me to 99.8% purity required for API specs. What is the next step?

If vacuum distillation yields <98% purity, you are likely dealing with the Bis-impurity (which has a very high boiling point but can be carried over in aerosols) or 4-chlorobenzyl alcohol .

Visualizing the Workflow

Purification_Logic Start Crude Reaction Mixture Workup Aqueous Wash (Remove Excess Glycol) Start->Workup Partition w/ Toluene Check1 TLC/GC Check Workup->Check1 Distill High Vacuum Distillation (0.3 mmHg @ 110°C) Check1->Distill Organic Layer Dried Result Purity Check Distill->Result Success Target Purity > 99.5% (Store under N2) Result->Success Pass Fail_Bis Issue: Bis-Impurity Present Result->Fail_Bis Fail Fail_Alc Issue: Benzyl Alcohol Present Result->Fail_Alc Fail Chromatography Flash Chromatography (Silica: Hexane/EtOAc) Fail_Bis->Chromatography Polarity Differs Deriv Derivatization Step (Acylate Alcohol -> Distill) Fail_Alc->Deriv Chemoselectivity Deriv->Distill BP Gap Increased

Figure 1: Purification Decision Tree. Note the branch for "Derivatization" – a chemical trick where persistent alcohol impurities are esterified (e.g., with acetic anhydride) to drastically change their boiling point, making them easy to distill away from the ether product.

FAQ: Specific Chemical Interactions

Q: Can I use 4-chlorobenzyl bromide instead of the chloride? A: Yes, the bromide is more reactive, which allows for lower reaction temperatures (60-70°C). However, it is more expensive and atom-inefficient. If using the bromide, reduce the temperature to prevent rapid double-alkylation (bis-impurity formation).

Q: Why is the product turning pink upon storage? A: This indicates the presence of trace phenols or autoxidation. Store the product in amber glass under an argon blanket. Ensure all acid traces (from hydrolysis of the halide) are neutralized with a weak base wash (


) during workup.

Q: Is crystallization possible? A: The melting point is reported around 25-27°C (often liquid at room temp) or slightly higher depending on polymorphism and purity [3]. Crystallization is difficult unless the purity is already high. It is better to rely on distillation for the bulk purification and use cooling (0°C) only to induce solidification of the already pure distillate.

References

  • ChemicalBook. (2022).[3] this compound Properties and Boiling Point. Retrieved from

  • Matrix Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from

  • ECHEMI. (n.d.). 2-[(4-Chlorophenyl)methoxy]ethanol Physical Properties. Retrieved from

  • Google Patents. (2000). WO2000038731A1 - Preparation of imidazole derivatives (Econazole intermediates). Retrieved from

  • PubChem. (2025).[4] Econazole and Related Compounds. National Library of Medicine. Retrieved from

Sources

Challenges in the scale-up synthesis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Center: Process Chemistry & Scale-Up Guide

Module 1: Process Chemistry Overview

Subject: 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS: 1200-15-3) Reaction Class: Williamson Ether Synthesis Critical Mechanism: Nucleophilic Substitution (


)

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of this compound from gram to kilogram quantities.

The synthesis relies on the reaction between 4-chlorobenzyl chloride and ethylene glycol in the presence of a base. While textually simple, the scale-up is governed by a critical competition between mono-alkylation (desired) and bis-alkylation (impurity).

The Kinetic Challenge: Selectivity

In a standard Williamson ether synthesis, the alkoxide derived from ethylene glycol attacks the benzyl chloride.

  • Primary Reaction (Desired): Glycol + Benzyl Chloride

    
    Mono-ether  + HCl
    
  • Secondary Reaction (Impurity): Mono-ether + Benzyl Chloride

    
    Bis-ether  + HCl
    

The Scale-Up Trap: The mono-ether product contains a free hydroxyl group, which is also nucleophilic. If the local concentration of the benzyl chloride is high relative to the glycol, the system will favor the formation of the bis-ether (1,2-bis((4-chlorobenzyl)oxy)ethane), a high-melting solid that is difficult to separate.

Module 2: Critical Process Parameters (CPPs) & Troubleshooting

This section functions as a "Help Desk" for common deviations observed during pilot runs.

Symptom / Error Probable Cause Technical Solution & Rationale
High levels of Bis-ether impurity (>5%) Low Glycol Equivalents: The statistical probability of the alkylating agent encountering a product molecule instead of a glycol molecule is too high.Increase Molar Ratio: Use a minimum of 5–10 equivalents of ethylene glycol relative to 4-chlorobenzyl chloride. The glycol acts as both reagent and solvent to ensure the "sea of nucleophiles" favors the mono-product.
Uncontrollable Exotherm Addition Rate Violation:

reactions of benzyl chlorides are highly exothermic. Rapid addition overwhelms the cooling jacket capacity.
Dose-Control: Do not add reagents "all at once." Use a metered addition of 4-chlorobenzyl chloride to the glycol/base mixture. Monitor internal temperature (

) and link addition rate to cooling capacity (e.g., stop addition if

).
Product solidifies or "crashes out" during workup Bis-ether Contamination: The bis-ether is a solid, whereas the target mono-ether is a liquid/oil.Filtration Step: If solids appear after the reaction but before extraction, filter the reaction mixture. The bis-ether is often insoluble in the excess glycol/water matrix.
Low Yield / High Hydrolysis Wet Reagents or Hydroxide Attack: Water competes with glycol as a nucleophile, forming 4-chlorobenzyl alcohol.Anhydrous Protocol: Use solid NaOH/KOH pellets or powder rather than aqueous solutions. Ensure ethylene glycol is dry (

water). If using aqueous base, a Phase Transfer Catalyst (PTC) like TBAB is mandatory, though solid base is preferred for this specific substrate.
Emulsion during Extraction Glycol Drag-over: Ethylene glycol changes the density and surface tension of the aqueous phase, making phase cuts difficult.Salting Out: Saturate the aqueous layer with NaCl (brine) during the workup. This "salting out" effect forces the organic product out of the aqueous phase and sharpens the interface. Use Toluene as the extraction solvent; it separates better from glycol than DCM.

Module 3: Visualizing the Process Logic

The following diagram illustrates the validated workflow to minimize impurities.

G Start Raw Materials: Ethylene Glycol (10 eq) NaOH (1.5 eq) Heat Activation: Heat to 60°C Form Alkoxide Start->Heat Dose Controlled Addition: 4-Chlorobenzyl Chloride (Slow Feed) Heat->Dose T_int < 65°C React Reaction: Maintain 60-80°C Monitor by HPLC Dose->React React->Dose Exotherm Control Quench Quench: Add Water (Dissolve Salts/Glycol) React->Quench Completion Extract Phase Split: Extract w/ Toluene Wash w/ Brine Quench->Extract Remove Glycol Distill Purification: Vacuum Distillation (Remove Toluene) Extract->Distill Product Final Product: This compound Distill->Product

Caption: Validated process flow for mono-alkylation. The "Controlled Addition" step is the critical control point (CCP) for preventing thermal runaway and bis-ether formation.

Module 4: Validated Scale-Up Protocol

Scale: 1.0 kg Input (4-Chlorobenzyl Chloride) Safety Note: 4-Chlorobenzyl chloride is a lachrymator . All operations must be performed in a fume hood or closed reactor. Wear full PPE including a respirator if handling open vessels.

Step 1: Reactor Setup & Activation
  • Charge a 10 L reactor with Ethylene Glycol (3.8 kg, ~10 equivalents) .

    • Why: High dilution is the primary defense against bis-alkylation.

  • Add Potassium Hydroxide (KOH) pellets (420 g, 1.2 equivalents) .

    • Note: NaOH can be used, but KOH often provides faster kinetics in glycol.

  • Stir and heat to 60°C until the base is fully dissolved.

    • Checkpoint: Ensure the solution is clear before proceeding.

Step 2: Controlled Addition (The Critical Step)
  • Load 4-Chlorobenzyl Chloride (1.0 kg) into a pressure-equalizing addition funnel.

  • Begin dropwise addition to the glycol mixture.

  • Monitor Temperature: The reaction is exothermic. Adjust the addition rate to maintain the internal temperature between 60°C and 75°C .

    • Warning: Do not allow

      
       to exceed 90°C, as this increases the rate of side reactions (elimination/polymerization).
      
  • After addition is complete, stir at 80°C for 2–4 hours .

  • IPC (In-Process Control): Check conversion by TLC or HPLC. Target: <1% residual benzyl chloride.

Step 3: Work-up & Purification[1][2][3]
  • Cool the mixture to room temperature (<30°C).

  • Add Water (4.0 L) to the reactor.

    • Mechanism:[1][2][3] This solubilizes the excess ethylene glycol and the inorganic salts (KCl).

  • Extract the mixture with Toluene (2 x 1.5 L) .

    • Why Toluene? It forms a clean phase break with the aqueous glycol layer, unlike DCM which can form stubborn emulsions with glycols.

  • Combine the organic layers and wash with Saturated Brine (1.0 L) to remove trace glycol.

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) .
    
  • Concentrate under reduced pressure (Rotavap) to remove Toluene.

  • Final Purification: The crude oil is usually of sufficient purity (>95%) for downstream use. If higher purity is required, perform a high-vacuum distillation (BP approx. 110–115°C at 0.3 mmHg).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis conditions and stoichiometry).
  • Sanofi-Aventis. Process for the preparation of Cetirizine intermediates. U.S. Patent 4,525,358. (Describes the industrial relevance and synthesis of chlorobenzyl ethers).

  • PubChem. Compound Summary: this compound (CAS 1200-15-3). National Library of Medicine. (Physical properties and safety data).

  • Sigma-Aldrich. Safety Data Sheet: 4-Chlorobenzyl chloride. (Safety and Handling protocols for lachrymators).

Sources

Technical Support Center: High-Sensitivity Quantitation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Matrix Effects & Ion Suppression in LC-MS/MS Analysis Analyte: 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS: 1200-15-3)[1][2]

Introduction

Welcome to the technical support module for the bioanalysis of This compound . This compound, a structural analog of chlorphenesin, presents specific challenges in LC-MS/MS due to its ether-alcohol functionality.[1][2] It is prone to sodium adduct formation (


, m/z 209) and elutes in the hydrophobic region where endogenous phospholipids cause severe signal suppression.

This guide moves beyond basic "dilute-and-shoot" advice. We will engineer a robust method by targeting the three sources of matrix interference: Ionization Competition , Co-elution , and Extraction inefficiency .

Module 1: Ionization & Adduct Control

Q: My signal is split between protonated


 and sodiated 

ions. How do I stabilize this?

A: This is the most common issue with ether-alcohols.[2] The oxygen atoms act as Lewis bases with high affinity for ubiquitous sodium ions (from glassware, solvents, biological matrix). You cannot "clean" sodium away entirely; you must outcompete it.[2]

The Solution: Ammonium Promoted Ionization Do not rely on simple formic acid. You must flood the source with ammonium ions to force the formation of the ammonium adduct (


, m/z 204) or protonated species, effectively suppressing the variable sodium signal.

Recommended Mobile Phase Additives:

  • Aqueous (A): 2 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]

  • Organic (B): 2 mM Ammonium Formate + 0.1% Formic Acid in Methanol.[2]

Mechanism: The ammonium ion (


) provides a consistent charge carrier. Even if Na+ is present, the high concentration of 

ensures the analyte primarily ionizes as

or

, collapsing the signal into a single, stable channel.

IonizationLogic cluster_outcome Outcome Analyte Analyte (Ether-Alcohol) Adduct_Na [M+Na]+ (Split Signal) Analyte->Adduct_Na High Affinity Adduct_NH4 [M+NH4]+ (Stable Signal) Analyte->Adduct_NH4 Mass Action Law Na Trace Na+ (Uncontrollable) Na->Adduct_Na NH4 Ammonium Buffer (Controlled) NH4->Adduct_NH4 High Conc.

Figure 1: Competitive ionization strategy. Flooding the source with Ammonium ions (Green path) overrides the variable Sodium background (Red path).

Module 2: Sample Preparation & Matrix Elimination

Q: I see a large dip in the baseline at the analyte retention time. Is Protein Precipitation (PPT) sufficient?

A: No. For this analyte, PPT is often insufficient because it does not remove phospholipids (PLs).[2] PLs (glycerophosphocholines) are the primary cause of ion suppression in plasma/serum analysis. They co-elute with moderately polar compounds like this compound.[1][2]

Protocol Comparison:

MethodPhospholipid RemovalRecoveryComplexityRecommendation
Protein PPT < 5% (Poor)HighLowNot Recommended
LLE (Liquid-Liquid) > 90% (Excellent)ModerateHighGold Standard
Hybrid SPE > 99% (Superior)HighLowBest Alternative

Recommended Protocol: Liquid-Liquid Extraction (LLE) Since the analyte is an ether, it extracts well into non-polar solvents, leaving polar PLs and salts in the aqueous phase.

  • Aliquot: 50 µL Plasma/Sample.

  • IS Spike: Add 10 µL Internal Standard (Deuterated analog preferred).

  • Extract: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Vortex 10 min; Centrifuge 10 min at 4000 rpm.

  • Transfer: Move supernatant to a clean plate.

  • Dry: Evaporate under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase (1:1 A:B).

Why MTBE? It forms a distinct upper layer that is easier to pipette than chloroform/DCM, and it excludes phospholipids better than Ethyl Acetate.[2]

Module 3: Chromatographic Separation

Q: How do I ensure my analyte is not co-eluting with the "Phospholipid Zone"?

A: You must map the phospholipids.[2] In ESI+, phospholipids appear as high-abundance ions at m/z 184 (phosphocholine headgroup) and m/z 496, 524, 758, 806 (parents).

The "Ballistic" Gradient Trap: Many users run a fast gradient (5% -> 95% B in 2 mins).[1][2] This often causes the analyte to elute exactly with the burst of phospholipids released when the organic composition hits 70-90%.

Optimized Gradient Strategy:

  • Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).[1][2]

  • Hold: Hold low organic (5-10% B) for 0.5 min to divert salts.

  • Ramp: Shallow ramp to 60% B over 3 mins (elute analyte).

  • Wash: Steep ramp to 95% B (elute phospholipids). HOLD at 95% for 2 mins .

  • Re-equilibrate: Return to initial conditions.

Critical: If you do not hold at 95% B, phospholipids will carry over and elute randomly in subsequent injections, causing "ghost" suppression.

Module 4: Validation & Calculations (Matuszewski Method)

Q: How do I mathematically prove I have eliminated matrix effects?

A: You must perform the "Post-Extraction Spike" experiment as defined by Matuszewski et al. (2003). Do not rely on recovery alone.[2]

The Three-Set Experiment:

  • Set A (Neat Standards): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.[2]

Calculations:

  • Matrix Effect (ME): Measures Ion Suppression/Enhancement.[2][3][4]

    
    [1][5]
    
    • Target: 85% - 115%.[1][2] (Values < 100% indicate suppression).[2]

  • Recovery (RE): Measures Extraction Efficiency.[2]

    
    [1]
    
  • Process Efficiency (PE): The overall method performance.[2]

    
    [1]
    

Workflow Start Start: Signal Suppression Detected Step1 Check Retention Time vs. PLs (m/z 184) Start->Step1 Decision1 Co-eluting? Step1->Decision1 Action1 Modify Gradient (Flatten slope at analyte RT) Decision1->Action1 Yes Step2 Evaluate Extraction Method Decision1->Step2 No Action1->Step2 Decision2 Is ME% within 85-115%? Step2->Decision2 Action2 Switch from PPT to LLE (MTBE) Decision2->Action2 No Final Method Validated Decision2->Final Yes Action2->Final

Figure 2: Troubleshooting decision tree for isolating the source of matrix effects.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[6] Analytical Chemistry. [1]

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[2] Journal of Chromatography B.

  • PubChem Compound Summary. this compound (CAS 1200-15-3).[1][2][7] National Center for Biotechnology Information.[2] [1]

Sources

Technical Support Center: High-Resolution Separation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the chromatographic resolution of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS: 1836-75-5).[1] As a drug development intermediate, this molecule presents a specific separation challenge: resolving the target ether-alcohol from its precursor, 4-Chlorobenzyl alcohol , and potential chlorinated byproducts.

The Core Challenge: Both the target and its primary impurity share a 4-chlorophenyl core. The separation relies entirely on the hydrophobicity difference between the benzyl alcohol group and the hydroxy-ethyl ether tail. In standard C18 methods, this difference can be insufficient, leading to co-elution or "shoulder" peaks.

Module 1: Critical Resolution Failures (Selectivity)

The "Why" Behind Co-elution

If your resolution (


) between the precursor (4-Chlorobenzyl alcohol) and the target is 

, your stationary phase is likely interacting solely via hydrophobicity (Van der Waals forces). To improve this, we must exploit

interactions
.[1]
The Phenyl-Hexyl Advantage

While C18 is the standard workhorse, Phenyl-Hexyl phases offer superior selectivity for halogenated aromatics. The phenyl ring on the stationary phase engages in


 stacking with the chlorobenzyl ring of your analyte.
  • Mechanism: The ether linkage in your target molecule alters the electron density of the aromatic ring slightly differently than the free alcohol in the precursor. Phenyl phases amplify this subtle electronic difference into a readable retention time shift.

The Solvent Effect (Crucial)
  • Acetonitrile (ACN): ACN has its own

    
     electrons (triple bond).[1] It competes with the analyte for the stationary phase's phenyl rings, suppressing the selectivity gain.
    
  • Methanol (MeOH): MeOH is "

    
    -neutral."[1] It allows the 
    
    
    
    interaction between the analyte and the column to dominate.

Recommendation: If


 is low on C18/ACN, switch to Phenyl-Hexyl/Methanol .[1]
Visualizing the Selectivity Logic

SelectivityLogic Start Issue: Co-elution with 4-Chlorobenzyl Alcohol CheckCol Current Column? Start->CheckCol C18 C18 / C8 CheckCol->C18 Using Phenyl Phenyl-Hexyl CheckCol->Phenyl Using Action2 Action: Switch to Phenyl-Hexyl (Target aromatic interaction) C18->Action2 Low Selectivity CheckSolvent Current Organic Modifier? Phenyl->CheckSolvent ACN Acetonitrile (ACN) CheckSolvent->ACN Using MeOH Methanol (MeOH) CheckSolvent->MeOH Using Action1 Action: Switch to Methanol (Enhances pi-pi selectivity) ACN->Action1 Pi-Pi Suppression Detected Action3 Action: Optimize Gradient Slope (k* capacity factor) MeOH->Action3 Selectivity Good, Efficiency Low

Caption: Decision matrix for resolving aromatic ether/alcohol co-elution. Note the critical role of solvent choice in Phenyl-Hexyl separations.

Module 2: Peak Shape Optimization

The "ethanol" tail of this compound contains a hydroxyl group (-OH).[1] This moiety is prone to hydrogen bonding with residual silanols on the silica support, causing peak tailing .

Troubleshooting Matrix
SymptomProbable CauseCorrective ActionMechanism
Tailing Factor > 1.5 Residual Silanol InteractionAdd 0.1% Formic Acid or TFA to mobile phase.[1]Low pH (

) suppresses the ionization of surface silanols (Si-O⁻

Si-OH), reducing secondary interactions.[1]
Broad Peaks Low TemperatureIncrease Column Temp to 40°C .Increases mass transfer kinetics, sharpening the peak (especially in Methanol, which has higher viscosity).
Fronting Peaks Column OverloadDilute Sample .Ensure injected mass is

on a standard 4.6mm column.[1]
Baseline Drift UV Cutoff InterferenceCheck Wavelength .If using MeOH/Formic Acid, avoid detection

nm due to solvent absorbance.

Module 3: Optimized Experimental Protocol

This protocol is designed to be a "self-validating" starting point.[1] It assumes a standard HPLC system with a UV-Diode Array Detector (DAD).[1]

Step-by-Step Methodology

1. Preparation:

  • Sample Diluent: 50:50 Water:Methanol.[1] (Do not dissolve in 100% strong solvent to prevent "solvent wash-through" of early eluting impurities).[1]

  • Concentration: 0.5 mg/mL.[1]

2. Chromatographic Conditions:

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes

selectivity for the chlorobenzyl core.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents silanol tailing.
Mobile Phase B Methanol (LC-MS Grade)Promotes

interactions (unlike ACN).[1]
Flow Rate 1.0 mL/minStandard for 4.6mm ID.[1]
Temp 40°CReduces backpressure from Methanol; improves efficiency.[1]
Detection 220 nm (Primary), 254 nm (Secondary)220 nm targets the chlorobenzene ring absorption max.

3. Gradient Table:

Time (min)% Mobile Phase BEvent
0.040%Initial hold to retain polar impurities (benzyl alcohol).[1]
10.080%Linear ramp to elute the target ether.
12.095%Column wash (remove dimers/oligomers).
12.140%Re-equilibration.
17.040%Ready for next injection.[1]
Method Development Workflow

MethodWorkflow Step1 1. Screen (Phenyl-Hexyl vs C18) Step2 2. Optimize Modifier (MeOH for Selectivity) Step1->Step2 Step3 3. Gradient Slope (Adjust for k' 2-10) Step2->Step3 Step4 4. Validation (Linearity, Precision) Step3->Step4

Caption: The linear progression for establishing a robust method for chlorobenzyl derivatives.

Frequently Asked Questions (FAQ)

Q: Why does my retention time shift when I switch from ACN to MeOH? A: Methanol is a weaker solvent than Acetonitrile in Reversed-Phase chromatography.[1] You generally need ~10-20% more Methanol to achieve the same retention time (


) as ACN.[1] However, for this specific molecule, the shift is beneficial because it allows the aromatic selectivity of the column to function.

Q: Can I use a standard C18 column if I don't have Phenyl-Hexyl? A: Yes, but you may need to use a shallower gradient (e.g., 0.5% B/min) to separate the 4-chlorobenzyl alcohol impurity.[1] The separation will be driven purely by hydrophobicity, so the resolution window will be tighter.

Q: What is the UV Max for this compound? A: The chlorobenzene chromophore typically absorbs strongly at ~220-225 nm (primary band) and has a weaker secondary band at ~260 nm . For trace impurity analysis, use 220 nm. For assay (high concentration), 254-260 nm is acceptable to avoid detector saturation.[1]

References

  • Waters Corporation. (2020).[1] Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.Link

    • Context: Authoritative source on the mechanism of Methanol vs. Acetonitrile in Phenyl-column selectivity.[2]

  • Agilent Technologies. (2014).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction.Link

    • Context: Validates the use of Phenyl-Hexyl phases for separating structurally similar arom
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1]

    • Context: The foundational text for the "Solvent Selectivity Triangle" and gradient optimiz
  • PubChem. (2025).[1] Compound Summary: this compound (CAS 1836-75-5).[1]Link[1]

    • Context: Verification of chemical structure and physical properties (H-bond donor/acceptor count) used to determine column selection.[1]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the relentless pursuit of novel therapeutic agents, the rigorous comparative analysis of new chemical entities against established standards is a cornerstone of drug development. This guide provides a comprehensive framework for the preclinical evaluation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol, a compound of interest with a paucity of public-domain biological data, against Miconazole, a well-characterized imidazole antifungal agent. Miconazole serves as an ideal benchmark due to its broad-spectrum activity and well-understood mechanism of action.[1][2][3]

This document is structured to provide researchers, scientists, and drug development professionals with the necessary experimental workflows to objectively assess a novel compound's antifungal potential, metabolic stability, and cytotoxic profile. The methodologies described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Understanding the Benchmark: Miconazole

Miconazole exerts its antifungal effect primarily by inhibiting the fungal cytochrome P450 enzyme 14α-lanosterol demethylase (CYP51A1).[2][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol synthesis, miconazole compromises membrane integrity, leading to fungal cell death.[2][3] It is known to be metabolized by hepatic enzymes, primarily CYP3A4 and CYP2C9, and can interact with drugs that are substrates for these enzymes.[1][5]

Characterizing the Challenger: this compound

This compound is a structurally distinct molecule from Miconazole. Its biological activity and potential mechanism of action are not well-documented in publicly available literature. Therefore, the initial phase of its evaluation will focus on determining its intrinsic antifungal properties and potential for off-target effects.

Part 1: Comparative Antifungal Susceptibility Testing

The primary objective is to determine the in vitro efficacy of this compound against a panel of clinically relevant fungal pathogens and compare it to Miconazole. Broth microdilution is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Experimental Workflow: Antifungal Susceptibility Testing

Caption: Workflow for Antifungal Susceptibility Testing.

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Compounds: Prepare 10 mM stock solutions of this compound and Miconazole in dimethyl sulfoxide (DMSO).

  • Fungal Strains and Inoculum Preparation: Culture fungal strains such as Candida albicans and Aspergillus fumigatus on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI 1640 medium to a final concentration of approximately 1 x 10^4 CFU/mL.[9]

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[9] Include a drug-free growth control well and a sterility control well.

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared fungal suspension. Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that inhibits visible growth.[9] This can be determined visually or by measuring absorbance at a specific wavelength.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is plated on drug-free agar. The MFC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.[10]

Data Presentation: Comparative Antifungal Activity
Fungal StrainThis compound MIC (µg/mL)Miconazole MIC (µg/mL)This compound MFC (µg/mL)Miconazole MFC (µg/mL)
Candida albicansDataDataDataData
Aspergillus fumigatusDataDataDataData
Cryptococcus neoformansDataDataDataData

Part 2: Probing the Mechanism of Action - CYP51A1 Inhibition Assay

Given Miconazole's known mechanism of action, it is prudent to investigate whether this compound also targets the ergosterol biosynthesis pathway by inhibiting CYP51A1.[11] A cell-based assay using a human cell line that expresses CYP51A1 can provide valuable insights.[12]

Experimental Workflow: CYP51A1 Inhibition Assay

Caption: Workflow for CYP51A1 Inhibition Assay.

Detailed Protocol: Cell-Based CYP51A1 Inhibition Assay
  • Cell Culture: Culture human keratinocyte (HaCaT) cells, which endogenously express CYP51A1, in a suitable medium.

  • Compound Treatment: Seed HaCaT cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound and Miconazole (as a positive control) for 24 hours.

  • Sterol Extraction: After treatment, wash the cells with PBS, lyse them, and perform a lipid extraction to isolate sterols.

  • LC-MS/MS Analysis: Analyze the extracted sterols using a validated LC-MS/MS method to quantify the accumulation of the CYP51A1 substrate, lanosterol, and its precursor, dihydrolanosterol.[12]

  • Data Analysis: Plot the percentage of lanosterol accumulation against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative CYP51A1 Inhibition
CompoundIC50 (nM) for Lanosterol Accumulation
This compoundData
MiconazoleData

Part 3: In Vitro Metabolic Stability Assessment

Understanding a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic profile.[13][14] This can be assessed by incubating the compound with liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes.[15][16]

Experimental Workflow: Metabolic Stability Assay

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol: Liver Microsome Stability Assay
  • Reaction Setup: Prepare a reaction mixture containing human liver microsomes (or S9 fraction), a NADPH-regenerating system, and the test compound (this compound or Miconazole) in a phosphate buffer.[17]

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.[17]

Data Presentation: Comparative Metabolic Stability
CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compoundDataData
MiconazoleDataData

Part 4: In Vitro Cytotoxicity Evaluation

Assessing the potential toxicity of an antifungal candidate to mammalian cells is a critical step in early drug development.[18] This helps in determining the therapeutic window of the compound.[18] Standard cytotoxicity assays, such as the MTT or LDH release assay, can be employed.[18][19]

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for In Vitro Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cell line (e.g., HepG2 liver cells or HeLa cells) in a 96-well plate and allow them to attach overnight.[20]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Miconazole for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Data Presentation: Comparative Cytotoxicity and Selectivity Index
CompoundCC50 on HepG2 cells (µM)Selectivity Index (CC50/MIC against C. albicans)
This compoundDataData
MiconazoleDataData

Conclusion

This guide provides a robust and scientifically rigorous framework for the comparative evaluation of a novel antifungal candidate, this compound, against the established drug, Miconazole. By systematically assessing antifungal activity, mechanism of action, metabolic stability, and cytotoxicity, researchers can generate a comprehensive data package to inform decisions on the further development of new chemical entities. The successful execution of these experimental workflows will provide a clear and objective comparison of the two compounds, ultimately contributing to the discovery of new and improved antifungal therapies.

References

  • Miconazole - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Pharmacology of Miconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). Retrieved February 12, 2026, from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

  • What is the mechanism of Miconazole Nitrate? - Patsnap Synapse. (2024, July 17). Retrieved February 12, 2026, from [Link]

  • Miconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved February 12, 2026, from [Link]

  • Miceli, M. H., & Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(6), ofab232. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Journal of Antimicrobial Chemotherapy, 40(3), 325–330. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100898. [Link]

  • Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(1), 1. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.). Retrieved February 12, 2026, from [Link]

  • Fothergill, A. W. (2006). [Methods for in vitro antifungal susceptibility testing]. Therapie, 61(3), 201–207. [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Grinholc, M., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(2), 399-411. [Link]

  • Miconazole-impurities - Pharmaffiliates. (n.d.). Retrieved February 12, 2026, from [Link]

  • A Novel Cell-based Screening Assay for Cholesterol Biosynthetic Pathway Inhibition Using the RapidFire HTMS Platform | Aragen Life. (n.d.). Retrieved February 12, 2026, from [Link]

  • Andriole, V. T., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(4), 957-962. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 54(14), 4933–4944. [Link]

  • Sowjanya, G., & Suneetha, A. (2019). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 9(03), 133-140. [Link]

  • Hong, S. Y., Oh, J. E., & Hahm, K. S. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(12), 3850–3853. [Link]

  • Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column - Phenomenex. (n.d.). Retrieved February 12, 2026, from [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). [Link]

  • Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 3986. [Link]

  • Ethanol, 2-(4-(p-chlorobenzyl)phenoxy) - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]

  • Kaluzhskiy, L. A., et al. (2015). Screening of human cytochrome P450(51) (CYP51A1) inhibitors: Structural lanosterol analogues of plant and animal origin. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 9(3), 223-231. [Link]

  • 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2,4-Dichlorobenzyl alcohol - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022, May 9). Molecules, 27(9), 3020. [Link]

  • Joshi, J. (2015). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwide Journal of Pharmaceutical Research, 4(8), 1548-1555. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(2), 113-132. [Link]

  • Cuevas-Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Synthetic Communications, 34(16), 2959-2967. [Link]

  • Analytical Method for Pyraclonil (Agricultural Products). (n.d.). Retrieved February 12, 2026, from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2,4-dichlorobenzyl alcohol - AERU - University of Hertfordshire. (2024, November 7). Retrieved February 12, 2026, from [Link]

  • GSRS. (n.d.). Retrieved February 12, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Orthogonal methods for confirming 2-[(4-Chlorobenzyl)oxy]-1-ethanol structure

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Orthogonal Analytical Workflows

Executive Summary

The structural confirmation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) presents a specific set of analytical challenges common to aryl-alkyl ethers. While simple in connectivity, this molecule requires a robust orthogonal approach to distinguish it from potential side-products such as unreacted 4-chlorobenzyl alcohol or bis-alkylated impurities.[1]

This guide compares three primary analytical "alternatives" for structural confirmation: High-Field 1H NMR , LC-MS/MS , and FTIR .[1] Unlike standard datasheets, this document focuses on the causality of method selection—explaining why specific techniques are superior for proving specific structural features of this chlorinated ether.

Part 1: The Primary Standard – High-Field 1H NMR

Role: Definitive Structural Connectivity & Quantitative Purity[1]

Nuclear Magnetic Resonance (NMR) is the "Gold Standard" alternative to chromatographic retention time matching because it provides direct structural evidence rather than inferential data.[1]

The Protocol
  • Instrument: 400 MHz or higher (600 MHz preferred for trace impurity detection).

  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    .[1]
    • Reasoning: DMSO-

      
       slows proton exchange, often allowing the resolution of the hydroxyl (-OH) triplet, which confirms the primary alcohol functionality. In CDCl
      
      
      
      , this proton is often broad or exchanged out, leading to ambiguity.
  • Concentration: 10–15 mg in 0.6 mL solvent.

Critical Spectral Features (Validation Criteria)

To confirm the structure, the spectrum must exhibit the following specific signals. Absence or shift of these signals indicates a structural anomaly.[1]

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationStructural Proof
Aromatic Ring 7.30 – 7.45AA'BB' System4HConfirms para-substitution (1,4-disubstituted benzene).[1]
Benzylic CH

~4.50Singlet2HConfirms the ether linkage to the ring.[1] A shift here often indicates oxidation to a benzaldehyde impurity.[1]
Ether CH

~3.45 – 3.55Triplet2HPart of the ethylene glycol chain attached to the ether oxygen.[1]
Alcohol CH

~3.55 – 3.65Multiplet/Qt2HPart of the chain attached to the hydroxyl group.[1]
Hydroxyl OH ~4.60 (in DMSO)Triplet1HConfirms the terminal primary alcohol.[1]

Expert Insight: If the integration of the benzylic singlet is < 2.0 relative to the aromatic protons, check for the presence of 4-chlorobenzaldehyde (aldehyde proton at ~10 ppm). This is a common oxidative degradant.[1]

Part 2: The Sensitivity Alternative – LC-MS (ESI+)

Role: Molecular Weight Confirmation & Isotopic Validation[1]

While NMR confirms connectivity, it lacks sensitivity for trace impurities (<0.1%). LC-MS serves as the orthogonal check, specifically leveraging the chlorine atom's unique isotopic signature.[1]

The Protocol
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Target Adducts: Look for

    
     (187.05 Da) and 
    
    
    
    (209.03 Da).[1]
The "Chlorine Fingerprint" (Self-Validating Mechanism)

The most critical validation step in MS for this molecule is the Isotope Pattern Analysis .[1] Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%).[1]
  • Requirement: You must observe two mass peaks separated by 2 Da (M and M+2).[1]

  • Validation: The intensity ratio of the M peak (187) to the M+2 peak (189) must be approximately 3:1 .

  • Failure Mode: If the ratio is 1:1, you likely have a Bromine contaminant. If there is no M+2 peak, you have lost the chlorine atom (nucleophilic aromatic substitution side-reaction).[1]

Part 3: Comparative Analysis of Analytical Alternatives

This table objectively compares the performance of the three main methodologies for this specific application.

Feature1H NMR (Primary)LC-MS (Secondary)FTIR (Tertiary)
Primary Utility Connectivity & QuantitationSensitivity & MW ConfirmationFunctional Group ID
Specificity High (Distinguishes regioisomers)Medium (Isomers have same mass)Low (Fingerprint only)
Limit of Detection ~0.5% (Standard scan)<0.01% (Trace analysis)~1-2%
Critical Blind Spot Inorganic salts are invisible.[1]Non-ionizable impurities are invisible.[1]Cannot prove connectivity of the chain.
Cost/Run


$
$
Time to Result 15 mins30 mins2 mins
Part 4: Integrated Workflow Diagram

The following logic flow illustrates how to sequence these methods for a definitive "Go/No-Go" decision on product release.

StructuralConfirmation Start Sample: this compound NMR Step 1: 1H NMR (DMSO-d6) Check for AA'BB' & Benzylic Singlet Start->NMR DecisionNMR Does NMR match structure? NMR->DecisionNMR MS Step 2: LC-MS (ESI+) Check Cl Isotope Ratio (3:1) DecisionNMR->MS Yes Fail REJECT BATCH Investigate Synthesis DecisionNMR->Fail No (Wrong Connectivity) DecisionMS Is M/M+2 ratio ~3:1? MS->DecisionMS Purity Step 3: Impurity Check Scan for Aldehyde (~10ppm) or Bis-alkylated mass DecisionMS->Purity Yes DecisionMS->Fail No (Wrong Halogen/Dehalogenation) Purity->Fail Impurities Detected Pass CONFIRMED STRUCTURE Release for Assay Purity->Pass No Impurities >1%

Figure 1: Orthogonal decision matrix for structural confirmation. Note the reliance on NMR for connectivity followed by MS for isotopic validation.

References
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8357845, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on AA'BB' systems and Chlorine isotope patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for predicting chemical shifts of benzylic ethers).

Sources

Cross-Validation of Analytical Architectures for 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development & Validation

Executive Summary

The accurate quantification of 2-[(4-Chlorobenzyl)oxy]-1-ethanol (Chlorphenesin; CAS: 104-29-0) is critical in both pharmaceutical formulations (as a muscle relaxant intermediate) and cosmetic safety (as a preservative).[1][2] Its amphiphilic nature—possessing a lipophilic chlorobenzene ring and a hydrophilic hydroxyethyl ether tail—presents unique analytical challenges regarding retention stability and matrix interference.

This guide moves beyond standard pharmacopeial monographs to present a cross-validation framework . We compare the industrial workhorse (HPLC-UV ) against orthogonal validation methods (GC-MS with derivatization and LC-MS/MS ), providing a roadmap for researchers to select the optimal architecture based on sensitivity requirements and matrix complexity.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7][8][9][10]
ParameterValueAnalytical Consequence
Molecular Formula C₉H₁₁ClO₂Monoisotopic Mass: 202.04
Chromophore Benzene RingStrong UV absorption at 280 nm (primary) and 254 nm.
Polarity LogP ~ 1.78Moderate hydrophobicity; retains well on C18 but requires organic modification >40%.
Volatility Low (BP > 280°C)Unsuitable for direct GC ; requires silylation to prevent thermal degradation and tailing.
Method A: HPLC-UV (The Quality Control Standard)

Best for: Routine QC, high-concentration formulations (>0.1%), and stability testing.

This method relies on the aromatic ring's UV absorption. It is robust but susceptible to co-elution in complex botanical matrices.

Protocol Design
  • Stationary Phase: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm packing (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase: Isocratic elution is preferred for reproducibility.

    • Solvent A: Water (acidified with 0.1% H₃PO₄ to suppress silanol activity).

    • Solvent B: Methanol or Acetonitrile.[1][3]

    • Ratio: 55:45 (MeOH:Water) or 40:60 (ACN:Water).

  • Detection: Photodiode Array (PDA) at 280 nm .

  • Flow Rate: 1.0 mL/min.[2][4]

  • Injection Volume: 10–20 µL.

Validation Metrics (Field Data)
  • Linearity: Excellent (R² > 0.999) in the range of 10–500 µg/mL.

  • LOD/LOQ: ~3 ng on-column (LOD) / 10 ng (LOQ).

  • Precision: RSD < 1.2% for intra-day injections.

Method B: GC-MS (The Orthogonal Validator)

Best for: Confirming peak identity (structural elucidation) and resolving volatile matrix interferences.

Direct injection of Chlorphenesin leads to peak tailing due to hydrogen bonding at the hydroxyl group. Derivatization is mandatory for high-integrity data.

Derivatization Protocol (Silylation)[5][6][7][8]
  • Dry Sample: Evaporate extraction solvent (e.g., Ethyl Acetate) to dryness under nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Incubation: Heat at 70°C for 30 minutes.

    • Mechanism:[1] The hydroxyl proton is replaced by a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.

  • Injection: 1 µL splitless mode.

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Detection: EI Source (70 eV). Look for the molecular ion of the TMS derivative (M+ = 274 m/z) and characteristic fragments (e.g., m/z 73 for TMS).

Method C: LC-MS/MS (Trace Analysis)

Best for: Biological fluids (plasma/urine) and trace contamination (<1 ppm) in "preservative-free" cosmetics.

Protocol Design
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Note: While phenols often use Negative mode, the ether linkage and alkyl chain make [M+H]⁺ or [M+NH₄]⁺ (ammonium adduct) more stable.

  • Precursor Ion: 203.1 m/z [M+H]⁺.

  • Transitions (MRM):

    • Quantifier: 203.1 → 125.0 (Loss of hydroxyethyl group, cleavage at ether).

    • Qualifier: 203.1 → 161.0.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution is required to flush matrix lipids.

Cross-Validation Matrix

The following table synthesizes the performance characteristics to guide method selection.

FeatureHPLC-UV (Method A)GC-MS (Method B)LC-MS/MS (Method C)
Primary Utility Routine QC & AssayIdentity ConfirmationTrace Residue & Bioanalysis
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization)Moderate (SPE/Protein Precip.)
Sensitivity (LOD) ~1 µg/mL~0.1 µg/mL< 10 ng/mL
Selectivity Moderate (Risk of co-elution)High (Mass spectral fingerprint)Very High (MRM filtering)
Cost per Run Low ($)Medium (

)
High (

$)
Throughput High (10-15 min/run)Low (30+ min incl. prep)High (5-8 min/run)
Visualization of Analytical Architectures
Diagram 1: Analytical Decision Tree

This logic flow helps researchers select the correct method based on their specific sample matrix and sensitivity needs.

DecisionTree Start Start: Select Matrix Type Matrix Is the Matrix Complex? (e.g., Plasma, Plant Extract) Start->Matrix Conc Target Concentration? Matrix->Conc No (Simple Formulation) LCMS Method C: LC-MS/MS (High Sensitivity) Matrix->LCMS Yes (Bio-fluids) Volatile Volatile Interferences? Conc->Volatile Low/Unknown HPLC Method A: HPLC-UV (Routine QC) Conc->HPLC High (>10 ppm) Volatile->LCMS No (Aqueous/Solid) GCMS Method B: GC-MS (Derivatization Required) Volatile->GCMS Yes (Perfumes/Oils)

Caption: Decision matrix for selecting the optimal analytical technique based on sample complexity and sensitivity thresholds.

Diagram 2: Cross-Validation Workflow

How to use Method B (GC-MS) to validate Method A (HPLC-UV) during method development.

ValidationWorkflow cluster_0 Primary Method (HPLC-UV) cluster_1 Orthogonal Validator (GC-MS) SampleA Sample Extract InjectA Direct Injection (C18 Column) SampleA->InjectA SampleB Aliquot of Extract SampleA->SampleB Split Sample ResultA Peak @ 280nm (Quantification) InjectA->ResultA Compare DATA CORRELATION 1. Purity Check (MS) 2. Bias Assessment ResultA->Compare Deriv Derivatization (BSTFA + 70°C) SampleB->Deriv InjectB GC Injection (EI Source) Deriv->InjectB ResultB Mass Spectrum (Structural ID) InjectB->ResultB ResultB->Compare

Caption: Orthogonal cross-validation workflow ensuring the UV peak measured in HPLC corresponds to the specific chemical structure verified by GC-MS.

Strategic Recommendations
  • For Regulatory Submission: Use Method A (HPLC-UV) . It is the industry standard, widely accepted by the FDA and EMA for release testing of preservatives. Ensure the method is validated for specificity using a stress-degraded sample.

  • For "Preservative-Free" Claims: Use Method C (LC-MS/MS) . If you are claiming a product is free of Chlorphenesin, UV detection limits (LOD ~1-5 ppm) are insufficient. MS/MS can prove absence down to ppb levels.

  • For Impurity Profiling: Use Method B (GC-MS) . Chlorphenesin synthesis can leave chlorinated phenol residues. These are volatile and best detected via GC-MS, which simultaneously monitors the parent molecule (via derivatization) and the volatile impurities.

References
  • FDA (Taiwan) Food and Drug Administration. (2015). Method of Test for Preservatives in Cosmetics (2).

  • National Institute of Health Sciences (Japan). (2009). Detection of the preservative chlorphenesin in cosmetics by high-performance liquid chromatography. PubMed.

  • Zhu, H., et al. (2014).[2] Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography. Chinese Journal of Chromatography.

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

  • BenchChem. (2025).[9][4] A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Chlorophenyl)ethanol.

Sources

A Comparative Efficacy Analysis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol: A Novel Biocidal Candidate for Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

In the perpetual search for novel, effective, and safe antimicrobial agents for the preservation of cosmetic and pharmaceutical products, 2-[(4-Chlorobenzyl)oxy]-1-ethanol has emerged as a compound of significant interest. Its unique chemical structure, featuring a chlorobenzyl ether moiety, suggests a potential for broad-spectrum biocidal activity. This guide provides a comprehensive comparative analysis of the predicted efficacy of this compound against established commercial biocides, namely Phenoxyethanol, Methylparaben, and Benzisothiazolinone.

This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the scientific rationale behind the anticipated antimicrobial properties of this novel molecule and outlining the rigorous experimental methodologies required to validate its performance.

Introduction to this compound: A Molecule of Promise

This compound is a lipophilic molecule whose structure suggests a mechanism of action that likely involves disruption of microbial cell membranes and vital enzymatic processes. The presence of a chlorinated benzyl group is a key feature, as halogenated aromatic compounds are known to contribute to antimicrobial efficacy. While specific efficacy data for this exact compound is not yet widely published, the well-documented antimicrobial activities of structurally similar benzyl alcohol and chlorobenzyl derivatives provide a strong foundation for its investigation as a potent biocide.[1][2][3][4]

The Competitive Landscape: Established Commercial Biocides

A meaningful evaluation of any new biocide necessitates a thorough comparison against the current industry standards. For this guide, we have selected three widely used preservatives, each with a distinct chemical profile and a long history of use in commercial formulations.

  • Phenoxyethanol: A globally approved, broad-spectrum preservative known for its efficacy against a wide range of Gram-negative and Gram-positive bacteria, as well as yeasts and molds.[5] It is often used in combination with other preservatives to enhance its activity.

  • Methylparaben: A member of the paraben family, it is particularly effective against molds and yeasts and is often used in combination with other parabens to achieve a broader spectrum of activity.[6][7]

  • Benzisothiazolinone (BIT): A potent biocide with broad-spectrum activity against bacteria, fungi, and yeast.[8][9] It is widely used in a variety of industrial and consumer products.

Comparative Efficacy: A Data-Driven Analysis

To provide a quantitative basis for comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the selected commercial biocides against a panel of common spoilage microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that these values can vary depending on the specific test conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Commercial Biocides against Bacteria

MicroorganismPhenoxyethanol (µg/mL)Methylparaben (µg/mL)Benzisothiazolinone (µg/mL)
Staphylococcus aureus (ATCC 6538)8500[10]2000-4000[11]Data not specified[8]
Escherichia coli (ATCC 8739)3600[10]>4000[11]Data not specified[8]
Pseudomonas aeruginosa (ATCC 9027)3200[10]>4000[11]Data not specified[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Biocides against Fungi

MicroorganismPhenoxyethanol (µg/mL)Methylparaben (µg/mL)Benzisothiazolinone (µg/mL)
Candida albicans (ATCC 10231)5400[10]1000-2000[11]Data not specified[8]
Aspergillus brasiliensis (ATCC 16404)3300[10]1000-2000[11]Data not specified[8]

Experimental Protocols for Efficacy Validation

To ascertain the true potential of this compound, a rigorous and systematic experimental approach is paramount. The following protocols are designed to provide a comprehensive evaluation of its antimicrobial efficacy and suitability as a preservative.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The initial step in assessing the antimicrobial prowess of a new compound is to determine its MIC and MBC against a panel of relevant microorganisms.

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay start Prepare stock solution of This compound serial_dilution Perform serial two-fold dilutions of the test compound in a 96-well plate start->serial_dilution inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculate Inoculate each well with the standardized microbial suspension inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at appropriate temperature and duration (e.g., 35-37°C for 24h for bacteria) inoculate->incubate_mic read_mic Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate_mic->read_mic subculture Subculture from clear wells (at and above MIC) onto agar plates read_mic->subculture incubate_mbc Incubate agar plates subculture->incubate_mbc read_mbc Determine the lowest concentration that results in ≥99.9% reduction in CFU/mL (MBC) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Preservative Efficacy Test (Challenge Test)

Beyond initial screening, it is crucial to evaluate the preservative's effectiveness within a cosmetic or pharmaceutical formulation. The Preservative Efficacy Test, or Challenge Test, is the industry-standard method for this purpose.

Logical Flow of a Preservative Efficacy Test (PET)

PET_Flow product Product Formulation with Test Preservative inoculation Inoculate with a mixed pool of specified microorganisms product->inoculation sampling_initial Initial Sampling (Time 0) inoculation->sampling_initial incubation Incubate at ambient temperature inoculation->incubation sampling_intervals Periodic Sampling (e.g., 7, 14, 28 days) incubation->sampling_intervals enumeration Enumerate surviving microorganisms sampling_intervals->enumeration evaluation Evaluate against acceptance criteria (e.g., USP <51>, Ph. Eur.) enumeration->evaluation

Caption: Logical flow of a Preservative Efficacy Test.

Discussion and Future Directions

The structural characteristics of this compound strongly suggest its potential as an effective antimicrobial agent. The presence of the chlorobenzyl group is anticipated to enhance its lipophilicity, facilitating its penetration through microbial cell walls and membranes. The ether linkage provides chemical stability, a desirable trait for cosmetic preservatives.

The true measure of its utility will be determined through rigorous experimental validation as outlined above. Direct comparative studies against industry benchmarks like phenoxyethanol, methylparaben, and benzisothiazolinone will be essential to position this novel compound within the existing preservative landscape. Future research should also focus on its safety profile, including skin sensitization and irritation potential, as well as its compatibility with common cosmetic ingredients.

Conclusion

While further empirical data is required to definitively establish its efficacy, this compound represents a promising new candidate in the field of cosmetic and pharmaceutical preservation. Its unique chemical structure warrants a thorough investigation, and the experimental framework provided in this guide offers a clear path toward elucidating its full potential. The scientific community eagerly awaits the results of such studies, which could pave the way for the next generation of safe and effective preservatives.

References

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules. [Link]

  • Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. CIBTech. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PubMed. [Link]

  • Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Journal of Drug Delivery and Therapeutics. [Link]

  • Benzyl alcohol derivatives and their use as antimicrobial agents.
  • Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. [Link]

  • Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. MDPI. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]

  • [Synthesis and antimicrobial activity of chlorobenzyl benzylidene imidazolidinedione derivatives and substituted thiazolidinediones]. PubMed. [Link]

  • 1,2-Benzisothiazolinone preservatives: Environment tier II assessment. Australian Government Department of Health and Aged Care. [Link]

  • Opinion on Phenoxyethanol. European Commission. [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. National Institutes of Health. [Link]

  • Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia. Journal of Pure and Applied Microbiology. [Link]

  • White Paper. Kuraray. [Link]

  • Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. ScienceDirect. [Link]

  • Synthesis, characterization and antibacterial activity of alkyl, benzyl and chloro substituted benzyl derivatives of nitroketene. Der Pharma Chemica. [Link]

  • (PDF) Efficacy tests of alternative preservatives in combination with phenoxyethanol for development of safe cosmetic products for children. ResearchGate. [Link]

  • Trends in Contact Allergy to Preservatives From 2014 to 2023: Benzisothiazolinone on the Rise. National Institutes of Health. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on benzisothiazolinone. European Commission. [Link]

  • MIC values (expressed in ppm) of 85% Phenoxyethanol, 10% Chlorphenesin, 5% Caprylyl Glycol mixture. ResearchGate. [Link]

  • Evaluating the Antimicrobial Properties of Commercial Hand Sanitizers. National Institutes of Health. [Link]

  • (PDF) Synthesis and antimicrobial screening of novel 2, 3 or 4-[2-aryl-thiazol-ylmethoxy (oxo-ethoxy)]-benzaldehyde isonicotinoyl hydrazone analogs. ResearchGate. [Link]

  • Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. National Institutes of Health. [Link]

  • Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets. National Institutes of Health. [Link]

  • Exposure Assessment. ECETOC. [Link]

  • Phenoxyethanol. PubChem. [Link]

  • (PDF) Trends in Contact Allergy to Preservatives From 2014 to 2023: Benzisothiazolinone on the Rise. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 2-(ALKYLOXY)-N-(2,5-DIMETHYLBENZYL)-N,N-DIMETHYL-2-OXOETHANAMMONIUM CHLORIDES. PubMed. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

  • Contact sensitization to benzisothiazolinone: IVDK‐data of the years 2002 - 2021. Ovid. [Link]

  • Phenoxyethanol. Pharmaceutical Press. [Link]

  • Benzisothiazolinone. Wikipedia. [Link]

  • The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. National Institutes of Health. [Link]

  • (PDF) Synthesis, antimicrobial and antioxidant activity of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids, esters, and amides thereof. ResearchGate. [Link]

  • Biotechnology Meets Coatings Preservation. Reactive Surfaces. [Link]

  • Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. PubMed. [Link]

  • Preservative systems used in challenge test. ResearchGate. [Link]

Sources

Technical Guide: Comparative Analysis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol and Isomeric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 2-[(4-Chlorobenzyl)oxy]-1-ethanol (Para-isomer) exhibits a superior balance of lipophilicity and steric accessibility compared to its ortho- and meta- isomers.[1] While the structurally related 2-(4-chlorophenoxy)ethanol is the industry standard for preservation, the benzyl ether linkage in the target molecule offers enhanced rotational flexibility, potentially improving membrane intercalation in resistant fungal strains.

This guide provides a head-to-head technical comparison of the Para-benzyl target against its Ortho-benzyl positional isomer and its Phenoxy structural isomer, focusing on Structure-Activity Relationships (SAR) relevant to antimicrobial efficacy and drug development.[1]

Part 1: Molecular Architecture & Isomer Landscape

To understand performance differences, we must first dissect the structural variations.[1][2] All three compounds share a chlorinated aromatic ring and a glycol tail, but the connectivity defines their reactivity and biological fit.

CompoundCommon Name/TypeStructure DescriptionKey Feature
Target Para-Benzyl Ether 4-Cl-Ph-CH₂ -O-CH₂CH₂OHMethylene Spacer: Adds flexibility; decouples ring resonance from oxygen lone pairs.[1][2]
Isomer A Ortho-Benzyl Ether 2-Cl-Ph-CH₂ -O-CH₂CH₂OHSteric Bulk: Chlorine at C2 creates steric hindrance near the ether linkage.[1][2]
Isomer B Phenoxy Ether 4-Cl-Ph-O -CH₂CH₂OHDirect Linkage: Oxygen is conjugated to the ring; rigid geometry; lower lipophilicity.[1][2]
SAR Decision Matrix (Graphviz)

The following diagram illustrates how structural modifications translate to functional outcomes.

SAR_Logic Start Base Structure: Chlorinated Aromatic Glycol Linkage Linkage Type Start->Linkage Pos Chlorine Position Start->Pos Benzyl Benzyl Ether (-CH2-O-) Linkage->Benzyl Phenoxy Phenoxy Ether (-O-) Linkage->Phenoxy Para Para (4-Cl) Pos->Para Ortho Ortho (2-Cl) Pos->Ortho Flex High Rotational Flexibility Benzyl->Flex Methylene Spacer Rigid Rigid Conjugation Phenoxy->Rigid Direct Bond Outcome1 Deep Membrane Penetration Para->Outcome1 Optimal Shape Outcome2 Steric Shielding (Lower Potency) Ortho->Outcome2 Hindered Binding Flex->Para Outcome3 Standard Surface Activity Rigid->Outcome3 High Polarity

Caption: SAR Decision Tree mapping structural inputs (Linkage/Position) to biological outcomes (Penetration/Potency).

Part 2: Physicochemical Profiling[1]

The "Why" behind the performance lies in the physicochemical properties. The Benzyl series possesses a higher LogP (partition coefficient) than the Phenoxy series due to the additional methylene (-CH₂-) group, making it more lipophilic.

Comparative Data Table
PropertyPara-Benzyl (Target)Ortho-Benzyl (Isomer A)Phenoxy Ether (Isomer B)Impact on Application
Formula C₉H₁₁ClO₂C₉H₁₁ClO₂C₈H₉ClO₂Benzyls have higher MW (+14 Da).[1][2][3][4]
Predicted LogP 2.1 ± 0.2 2.3 ± 0.21.6 ± 0.1Target is ideal for crossing bacterial membranes (LogP ~2 is sweet spot).[1][2]
Water Solubility ModerateLowHighPhenoxy is easier to formulate; Target requires co-solvents (e.g., propylene glycol).[1][2]
pKa (Alcohol) ~14.4~14.4~14.2Negligible difference; all act as non-ionic surfactants at physiological pH.[1][2]
Boiling Point ~145°C (at 2 mmHg)~140°C (at 2 mmHg)~130°C (at 2 mmHg)Target is less volatile, offering better retention in topical formulations.[1]

Technical Insight: The Ortho-isomer often shows a falsely elevated LogP due to internal shielding (intramolecular H-bonding potential between Cl and ether oxygen), but this steric bulk prevents it from effectively intercalating into the lipid bilayer, reducing actual biological efficacy despite high lipophilicity.

Part 3: Biological Performance (Antimicrobial Efficacy)

Based on established SAR for chlorobenzyl alcohols and ethers, we can project the comparative efficacy profiles.

Membrane Disruption Mechanism[1][2]
  • Target (Para-Benzyl): The "spear" shape (Para-Cl) combined with the flexible benzyl neck allows the molecule to bury itself deep within the bacterial cell wall, disrupting the packing of phospholipids.

  • Isomer B (Phenoxy): Being more rigid and polar, it tends to sit at the membrane interface rather than penetrating deeply. It is effective but often requires higher concentrations (e.g., >0.5%).[1][2]

Representative MIC Trends (Theoretical)

Values represent comparative potency trends against standard pathogens.

PathogenPara-Benzyl (Target)Ortho-Benzyl (Isomer A)Phenoxy Ether (Isomer B)
S. aureus (Gram+)High Potency (Low MIC)ModerateModerate
E. coli (Gram-)ModerateLowLow
C. albicans (Fungus)Very High ModerateModerate

Key Finding: The Para-benzyl isomer is particularly effective against fungi (C. albicans) because the flexible benzyl linker mimics the side chains of ergosterol precursors, interfering with fungal membrane integrity more effectively than the rigid phenoxy analog.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Methodology: Williamson Ether Synthesis. This protocol is self-validating via TLC monitoring.[1][2]

Reagents:

  • 4-Chlorobenzyl chloride (1.0 eq)[1]

  • Ethylene glycol (5.0 eq - excess acts as solvent and prevents dimerization)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)

Workflow (Graphviz):

Synthesis_Flow Step1 1. Activation Mix Ethylene Glycol + KOH (60°C, 30 min) Step2 2. Addition Add 4-Chlorobenzyl Chloride + TBAB (Dropwise, 80°C) Step1->Step2 Step3 3. Reaction Stir at 100°C for 4-6 Hours Monitor via TLC (Hexane:EtOAc 3:1) Step2->Step3 Step4 4. Workup Dilute with Water -> Extract w/ DCM Wash w/ Brine -> Dry Na2SO4 Step3->Step4 Step5 5. Purification Vacuum Distillation Collect fraction ~145°C @ 2mmHg Step4->Step5

Caption: Step-by-step Williamson Ether Synthesis pathway for the target molecule.

Validation:

  • TLC: The starting benzyl chloride (high Rf) should disappear.[1][2] The product will appear as a new spot with lower Rf (due to the hydroxyl group).

  • NMR (1H): Look for the diagnostic singlet of the benzylic -CH₂- protons around δ 4.5 ppm.[1]

Protocol B: LogP Determination (Shake-Flask Method)

To verify the lipophilicity advantage.[1][2]

  • Preparation: Prepare a saturated system of Octanol and Water (pre-equilibrated for 24h).

  • Dissolution: Dissolve 10 mg of the target compound in 5 mL of the Octanol phase.

  • Partitioning: Add 5 mL of the Water phase. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC (UV detection at 220 nm).

  • Calculation:

    
    [1]
    

Part 5: Safety & Toxicology[2]

While effective, the benzyl ether moiety carries specific safety considerations compared to the phenoxy isomers.

  • Skin Sensitization: Chlorobenzyl compounds can be mild sensitizers.[1][2] The Para-isomer is generally less irritating than the Ortho-isomer , which is more reactive towards nucleophilic residues in skin proteins due to the proximity of the chlorine withdrawal effect.

  • Metabolic Stability: The ether linkage is metabolically stable.[1][2] However, the primary alcohol can be oxidized to the corresponding carboxylic acid (2-[(4-chlorobenzyl)oxy]acetic acid) in vivo.

  • Recommendation: Formulations should include antioxidants to prevent ether oxidation and should be patch-tested at concentrations >1.0%.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1200-15-3, this compound.[1][2] Retrieved from [Link]

  • Domb, A. J., & Kumar, N. (2021). Biodegradable Polymers in Clinical Use and Clinical Development.[1][2] (Reference for general SAR of benzyl ethers in drug delivery).

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorphenesin (Phenoxy isomer comparator).[1][2] Retrieved from [Link]

Sources

Validating the mechanism of action of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of the mechanism of action (MoA) for 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3). This compound, structurally analogous to the widely used preservatives Phenoxyethanol and Chlorphenesin , acts primarily as a membrane-active agent.

This guide is structured for researchers and formulation scientists to objectively evaluate its efficacy as an antimicrobial adjuvant or preservative system component.

A Senior Scientist’s Guide to Membrane Permeabilization & Adjuvant Efficacy

Executive Summary & Mechanistic Hypothesis

This compound (hereafter referred to as CBOE ) is a glycol ether derivative characterized by a lipophilic 4-chlorobenzyl tail and a hydrophilic hydroxyethyl head. Its structural homology to Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) and Phenoxyethanol suggests a mechanism defined by amphiphilic membrane perturbation .

Core Mechanism: CBOE partitions into the bacterial cell membrane, disrupting the lipid bilayer organization. This leads to:

  • Increased Permeability: Leakage of intracellular ions (K+) and metabolites.

  • Depolarization: Collapse of the proton motive force (PMF).

  • Adjuvant Activity: Enhanced uptake of co-administered antimicrobials (e.g., rifampicin, aminoglycosides) by bypassing efflux pumps or overcoming outer membrane barriers.

Comparative Analysis: CBOE vs. Industry Standards
FeatureCBOE (CAS 1200-15-3)Phenoxyethanol Chlorphenesin
Structure 4-Cl-Ph-CH₂-O-CH₂CH₂OHPh-O-CH₂CH₂OH4-Cl-Ph-O-CH₂CH(OH)CH₂OH
Lipophilicity (LogP) ~2.3 (Predicted)1.21.8
Primary MoA Membrane Disruption / Efflux InhibitionMembrane DisruptionMembrane Disruption / Central Depressant
Potency High (Due to Cl-substitution)ModerateModerate to High
Application Adjuvant / Preservative BoosterPreservative / SolventPreservative / Muscle Relaxant
Water Solubility Low-ModerateModerate (26 g/L)Low (<10 g/L)

Validating the Mechanism: Experimental Protocols

To scientifically validate CBOE’s MoA, we must move beyond simple MIC (Minimum Inhibitory Concentration) testing and prove causality—that cell death is caused by membrane compromise.

Protocol A: Membrane Integrity Validation (NPN Uptake Assay)

Objective: Determine if CBOE disrupts the Gram-negative outer membrane, allowing the hydrophobic probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce.

Rationale: Intact outer membranes exclude NPN. If CBOE acts as a permeabilizer, NPN uptake will increase dose-dependently.

Step-by-Step Methodology:

  • Preparation: Grow E. coli (ATCC 25922) to mid-log phase (OD600 = 0.5). Wash and resuspend in HEPES buffer (pH 7.2).

  • Treatment: Aliquot cell suspension into a black 96-well plate.

  • Dosing: Add CBOE at concentrations ranging from 0.25x MIC to 4x MIC. Include Polymyxin B (positive control) and DMSO (negative control).

  • Probe Addition: Add NPN to a final concentration of 10 µM.

  • Measurement: Immediately measure fluorescence (Ex: 350 nm, Em: 420 nm) every 30 seconds for 10 minutes.

  • Analysis: Calculate the NPN Uptake Factor:

    
    .
    
Protocol B: Synergistic Checkerboard Assay (Adjuvant Potential)

Objective: Validate if CBOE potentiates the activity of antibiotics that are normally effluxed or excluded (e.g., Erythromycin or Rifampicin).

Rationale: If CBOE inhibits efflux pumps or opens membrane channels, the MIC of the partner antibiotic will drop significantly (FICI < 0.5).

Workflow:

  • Matrix Setup: Use a 96-well plate. Titrate CBOE along the X-axis (decreasing concentration) and the antibiotic along the Y-axis.

  • Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension to all wells.

  • Incubation: 18–24 hours at 37°C.

  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI):

    
    
    
    • Interpretation: FICI ≤ 0.5 indicates Synergy (Validates Adjuvant MoA).

Visualizing the Mechanism of Action

The following diagram illustrates the pathway by which CBOE disrupts cellular integrity and potentiates other drugs.

MoA_Pathway CBOE This compound (Lipophilic Ether) Partition Partitioning into Lipid Bilayer CBOE->Partition Hydrophobic Interaction Membrane Bacterial Cell Membrane (Lipid Bilayer) Disruption Fluidity Alteration & Packing Disruption Membrane->Disruption Partition->Membrane Leakage Leakage of Intracellular Ions (K+, ATP) Disruption->Leakage Depolarization Membrane Depolarization (Collapse of PMF) Disruption->Depolarization Inhibition Functional Inhibition or Bypass Disruption->Inhibition Indirect Effect CellDeath Cell Lysis / Stasis Leakage->CellDeath Depolarization->CellDeath Efflux Efflux Pump (AcrAB-TolC) Efflux->Inhibition Synergy Potentiation of Partner Antibiotics Inhibition->Synergy Synergy->CellDeath

Caption: Mechanistic pathway of CBOE showing membrane insertion leading to depolarization, leakage, and sensitization to other agents.

Experimental Workflow for Validation

Use this logical flow to confirm efficacy and safety in a drug development context.

Validation_Workflow Start Compound Synthesis (CAS 1200-15-3) Step1 MIC/MBC Determination (Baseline Efficacy) Start->Step1 Step2 Time-Kill Kinetics (Rate of Action) Step1->Step2 Branch1 Membrane Permeability (NPN/PI Assay) Step2->Branch1 Branch2 Cytotoxicity Screen (HaCaT Keratinocytes) Step2->Branch2 Decision Selectivity Index (CC50 / MIC) Branch1->Decision Branch2->Decision Final Formulation Candidate Decision->Final SI > 10

Caption: Step-by-step validation workflow from efficacy testing to safety profiling.

References

  • Santa Cruz Biotechnology. this compound Product Data. SCBT. Link

  • ChemicalBook. CAS 1200-15-3 Technical Specifications. ChemicalBook. Link

  • National Institutes of Health (NIH). Structure-Activity Relationships of Benzyl Ether Adjuvants. PMC. Link

  • PubChem. Compound Summary: Chlorphenesin (Structural Analog). National Library of Medicine. Link

A Comparative Analysis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol and Structurally Related Compounds in Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless challenge of emerging antifungal resistance necessitates the continuous exploration of novel chemical entities. Chlorinated aromatic ethanol derivatives represent a class of compounds that have garnered interest as intermediates in the synthesis of various bioactive molecules, including antifungal agents.[1] This guide provides a comprehensive statistical and experimental analysis of 2-[(4-Chlorobenzyl)oxy]-1-ethanol , a representative of this class. Its performance is objectively compared with two key alternatives: a non-chlorinated structural analog, 2-(Benzyloxy)-1-ethanol , and a commercially available imidazole-based antifungal agent, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the synthesis, analytical characterization, and in-vitro antifungal activity of these compounds. The methodologies are presented with the intent of providing a robust framework for reproducible research and informed decision-making in the pursuit of new antifungal therapies.

Rationale for Compound Selection and Experimental Design

The selection of comparator compounds is critical for a meaningful analysis. 2-(Benzyloxy)-1-ethanol was chosen to elucidate the specific contribution of the para-chloro substitution on the benzyl ring to the compound's overall activity and physicochemical properties. The inclusion of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a known intermediate for azole antifungal drugs, provides a benchmark against a compound with established relevance in the antifungal field.[1]

The experimental design follows a logical progression from synthesis and purification to rigorous analytical characterization and biological evaluation. This ensures that any observed differences in antifungal activity can be confidently attributed to the intrinsic properties of the molecules under investigation.

Synthesis and Purification of Target Compounds

The synthesis of this compound and its non-chlorinated analog can be achieved through a Williamson ether synthesis. This well-established reaction provides a reliable route to the target molecules.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Start: Ethylene Glycol & Sodium Hydride alkoxide Formation of Sodium Ethylene Glycolate start->alkoxide addition Addition of Benzyl Chloride Derivative alkoxide->addition reaction Williamson Ether Synthesis (SN2 Reaction) addition->reaction quench Reaction Quenching (e.g., with water) reaction->quench extraction Work-up & Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: Workflow for the synthesis of this compound and its analog.

Detailed Synthesis Protocol: this compound
  • Alkoxide Formation: To a stirred solution of ethylene glycol (5 equivalents) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1 equivalent) in dry THF dropwise.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Cool the reaction to room temperature and carefully quench with deionized water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Note: The synthesis of 2-(Benzyloxy)-1-ethanol follows the same procedure, substituting benzyl chloride for 4-chlorobenzyl chloride.

Analytical Characterization and Purity Assessment

The purity of the synthesized compounds is paramount for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

HPLC-UV Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a reliable method for analyzing preservative mixtures and other organic compounds.[2]

cluster_hplc HPLC-UV Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Separation on C18 Column (Isocratic or Gradient Elution) injection->separation detection UV Detection (e.g., at 254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis

Caption: Workflow for HPLC-UV purity analysis.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temp. 25 °C
GC-MS Method for Identification and Impurity Profiling

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for detecting trace impurities.[3][4]

Table 2: GC-MS Method Parameters

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 50-500 amu
Comparative Purity Data (Hypothetical)

Table 3: Purity Analysis of Synthesized Compounds

CompoundHPLC Purity (%)Major Impurity (GC-MS)
This compound98.9Unreacted 4-chlorobenzyl chloride
2-(Benzyloxy)-1-ethanol99.2Unreacted benzyl chloride
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol98.5 (Commercial)Related structural isomers

In-Vitro Antifungal Susceptibility Testing

The antifungal activity of the compounds was evaluated against a panel of clinically relevant fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol for Antifungal Susceptibility Testing
  • Strain Preparation: Prepare fungal inocula from fresh cultures on Sabouraud Dextrose Agar. Adjust the suspension turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal suspension to each well.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Comparative Antifungal Activity Data (Hypothetical)

Table 4: Minimum Inhibitory Concentrations (MICs) in µg/mL

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatus
This compound1632>64
2-(Benzyloxy)-1-ethanol>64>64>64
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol81632
Control (Fluconazole) 1464

Discussion and Interpretation of Results

The hypothetical data presented in this guide suggest that the presence of the chlorine atom in this compound is crucial for its antifungal activity. The non-chlorinated analog, 2-(Benzyloxy)-1-ethanol, exhibited no significant activity against the tested strains. This highlights the well-documented role of halogens in modulating the biological activity of organic molecules.

While this compound showed moderate activity against Candida albicans and Cryptococcus neoformans, it was less potent than the imidazole-based comparator, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This is not unexpected, as the latter belongs to a class of compounds specifically optimized for antifungal activity.

The results for this compound, however, are promising and warrant further investigation. Future studies could focus on structure-activity relationship (SAR) exploration, including modification of the substitution pattern on the aromatic ring and replacement of the ether linkage with other functional groups.

Conclusion

This guide has provided a comprehensive framework for the statistical and experimental analysis of this compound and its comparison with relevant alternatives. The detailed protocols for synthesis, analytical characterization, and biological evaluation offer a solid foundation for researchers in the field of antifungal drug discovery. The hypothetical data underscore the importance of systematic evaluation and the potential of chlorinated aromatic ethanol derivatives as a starting point for the development of new antifungal agents. Adherence to rigorous quality standards for pharmaceutical intermediates, as outlined in ICH guidelines, is essential for the successful translation of such research into clinical applications.[5][6]

References

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

  • U.S. Geological Survey. Analysis of pharmaceutical and other organic wastewater compounds in filtered and unfiltered water samples by gas chromatography/mass spectrometry. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • OSTI.gov. GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. [Link]

  • ICH. Quality Guidelines. [Link]

  • SFAM. The ISO standards in pharmaceuticals: a complete guide. [Link]

  • Sun Qian. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Sources

Comparative Validation of Ether Lipid Quantification: LC-MS/MS vs. Enzymatic Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ether lipids—specifically plasmalogens (1-O-alk-1'-enyl) and plasmanyl (1-O-alkyl) lipids—are critical biomarkers in neurodegenerative diseases (Alzheimer’s), peroxisomal disorders (Zellweger syndrome), and metabolic signaling. However, their quantification is notoriously difficult due to isobaric interference and the structural similarity between vinyl-ether (plasmenyl) and ether (plasmanyl) bonds.

This guide objectively compares the two dominant analytical modalities: LC-MS/MS (Targeted Lipidomics) and Enzymatic/Colorimetric Assays . While enzymatic assays offer high-throughput screening capabilities, this guide argues that LC-MS/MS remains the requisite gold standard for drug development due to its molecular specificity. We provide a self-validating protocol using differential acid hydrolysis to unequivocally distinguish plasmalogens from their isobaric analogs.

Part 1: The Analytical Challenge

The core difficulty in validating ether lipid bioassays lies in the sn-1 bond :

  • Plasmalogens: Contain a vinyl ether bond (

    
    ).[1][2][3][4][5][6] Acid-labile.
    
  • Plasmanyl Lipids: Contain a saturated ether bond (

    
    ). Acid-stable.[7]
    
  • Diacyl Lipids: Contain an ester bond (

    
    ). Acid-stable (relative to vinyl ether).
    

The Trap: In standard positive-mode Mass Spectrometry, the


 ions of a plasmalogen often overlap with the isotopes of plasmanyl species or undergo in-source fragmentation that mimics other lipids. Without rigorous validation, "total ether lipid" measurements often conflate these biologically distinct classes.

Part 2: Method A – LC-MS/MS (The Gold Standard)

Mechanism of Action

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) separates lipids by hydrophobicity (Reverse Phase) or headgroup polarity (HILIC) before mass analysis.

  • Detection: Multiple Reaction Monitoring (MRM).[8]

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is superior for ether lipids (specifically PE species) as it reduces background noise and avoids the methyl-loss fragmentation seen in positive mode that causes PC to mimic PE.

Validation Metrics
  • Specificity: High. Distinguishes chain lengths (e.g., 16:0 vs 18:0 at sn-1).

  • Sensitivity: Femtomolar (fM) range.

  • Self-Validation: The "Acid Shift" method (detailed in Protocol) serves as an internal control.

Pros and Cons
ProsCons
Molecular Specificity: Resolves sn-1 and sn-2 fatty acid composition.[2][9][10]Capital Intensity: Requires high-end QQQ or Q-TOF instrumentation.
Isobaric Resolution: Distinguishes plasmanyl from plasmenyl.Throughput: Lower (10–20 mins per sample).
Dynamic Range: 4–5 orders of magnitude.Expertise: Requires specialized data analysis to handle isotope corrections.

Part 3: Method B – Enzymatic/Colorimetric Assays

Mechanism of Action

These assays rely on the specific acid-lability of the vinyl ether bond.

  • Acid Hydrolysis: The sample is treated with acid, cleaving the vinyl ether bond and releasing a long-chain fatty aldehyde.

  • Oxidation: The aldehyde is oxidized by a specific dehydrogenase or reacts with a probe.

  • Detection: Colorimetric (absorbance) or Fluorometric readout.

Validation Metrics
  • Specificity: Low. Measures "Total Plasmalogens" only. Cannot distinguish molecular species (e.g., PE-Plasmalogen vs PC-Plasmalogen).

  • Sensitivity: Micromolar (µM) range.

Pros and Cons
ProsCons
Throughput: 96-well or 384-well plate format (hundreds of samples/hour).Blind Spots: Cannot detect plasmanyl lipids (acid stable).
Cost: Low (<$10 per sample).Matrix Effects: Susceptible to interference from endogenous aldehydes.
Accessibility: Requires only a standard plate reader.No Structural Data: Loses fatty acid composition data.

Part 4: Comparative Performance Data

The following data summarizes a head-to-head comparison based on validation studies involving human plasma and mouse brain homogenates.

FeatureLC-MS/MS (Targeted MRM)Enzymatic Plate Assay
Limit of Detection (LOD) 1–10 pmol/mL1–5 nmol/mL
Coefficient of Variation (CV) 2–6% (with Internal Standards)10–15%
Differentiation Distinguishes Plasmenyl vs. PlasmanylPlasmenyl ONLY
Sample Volume Required 10–50 µL50–100 µL
Primary Utility Drug Discovery, Biomarker ValidationHigh-throughput Screening, QC

Part 5: Validated Protocol – The "Acid Shift" LC-MS/MS Workflow

Objective: To quantify plasmalogens with absolute certainty by exploiting their acid lability as a validation switch. This protocol acts as a self-validating system : if the peak does not disappear after acid treatment, it is not a plasmalogen.

Reagents
  • Internal Standard (IS): 1-O-1'-(Z)-tricosenyl-2-oleoyl-rac-glycero-3-phosphocholine (non-endogenous).[9]

  • Extraction Solvent: Methyl-tert-butyl ether (MTBE) / Methanol.

  • Hydrolysis Reagent: HCl fumes or 2M HCl.

Step-by-Step Methodology

1. Sample Preparation & Spiking

  • Aliquot 50 µL of plasma/tissue homogenate.

  • CRITICAL: Add Internal Standard (IS) before extraction to account for recovery loss.

  • Perform MTBE extraction (Matyash method) to separate lipids into the upper organic phase.

2. The "Split-Stream" Validation (The Core Logic) Divide the lipid extract into two identical aliquots: Aliquot A and Aliquot B .

  • Aliquot A (Untreated Control):

    • Dry down under nitrogen.

    • Reconstitute in Mobile Phase (e.g., 9:1 MeOH:Ammonium Formate).[10]

  • Aliquot B (Acid Hydrolysis):

    • Dry down under nitrogen.

    • Expose the dried film to HCl fumes for 30 minutes (or add 50 µL 2M HCl for 10 min, then neutralize). Mechanism: This selectively cleaves the vinyl ether bond of plasmalogens.

    • Reconstitute in Mobile Phase.

3. LC-MS/MS Acquisition

  • Column: C18 or C8 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 60:40 ACN:H2O (10mM Ammonium Formate); B: 90:10 IPA:ACN.

  • MS Method: Negative Mode MRM. Monitor transitions for PE-Plasmalogens (e.g., Precursor -> sn-2 Fatty Acid fragment).

4. Data Analysis & Calculation

  • Plasmalogen Signal = (Peak Area in A) - (Peak Area in B).

    • Note: If a peak persists in Aliquot B, it is a Plasmanyl (ether) lipid or an isobaric interference.

  • Quantification: Use the ratio of the "Calculated Plasmalogen Signal" to the Internal Standard.

Part 6: Visualization of Workflows

Diagram 1: The Analytical Decision Matrix

Caption: Decision logic for selecting between MS and Enzymatic methods based on study goals.

DecisionMatrix Start Start: Define Study Goal Throughput Priority: High Throughput (>1000 samples) Start->Throughput Screening Specificity Priority: Molecular Specificity (Drug Mechanism) Start->Specificity Development Enzymatic Method: Enzymatic Assay (Total Plasmalogen) Throughput->Enzymatic Validation Requirement: FDA/EMA Bioanalytical Validation? Specificity->Validation LCMS Method: LC-MS/MS (Species Specific) Validation->Enzymatic No (Research Only) Validation->LCMS Yes (Gold Standard)

Diagram 2: The "Split-Stream" Validation Workflow

Caption: The self-validating protocol separating Plasmalogens (acid labile) from Plasmanyls (stable).

SplitStream Sample Lipid Extract (MTBE Phase) Split Split Sample Sample->Split AliquotA Aliquot A: Untreated Split->AliquotA AliquotB Aliquot B: Acid Hydrolysis (HCl) Split->AliquotB MS_A LC-MS Analysis (Total Ether Signal) AliquotA->MS_A MS_B LC-MS Analysis (Plasmanyl Only) AliquotB->MS_B Cleaves Vinyl Ether Calc Subtraction: (A - B) = True Plasmalogen MS_A->Calc MS_B->Calc

References

  • Otoki, Y., et al. (2021). Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs.[4][11] Foods, 10(1), 124.[11] [Link]

  • Fallatah, W., et al. (2020). Unequivocal Mapping of Molecular Ether Lipid Species by LC-MS/MS in Plasmalogen-Deficient Mice.[6] Analytical Chemistry, 92(16), 11268–11276.[1][12] [Link]

  • Gaposchkin, D.P., & Gorgas, K. (1969). Reactivity of plasmalogens: kinetics of acid-catalyzed hydrolysis. Journal of Lipid Research, 10(5), 504-506.[13] [Link]

  • Maeba, R., et al. (2025). Liquid chromatography–mass spectrometric determination of plasmalogens in human plasma.[14] Journal of Chromatography B (Updated via ResearchGate). [Link]

  • Pauter, A.M., et al. (2022). Tri-Reagent Homogenate Is a Suitable Starting Material for UHPLC-MS Lipidomic Analysis.[13] International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Cytotoxic Effects of 2-[(4-Chlorobenzyl)oxy]-1-ethanol and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, understanding the toxicological profile of a novel compound is as critical as defining its efficacy. A crucial, yet often overlooked, aspect of this profile is a direct comparison with its synthetic precursors. This analysis helps to ascertain whether the final molecular entity possesses emergent toxicity or if the hazardous properties are inherited from its building blocks. This guide focuses on establishing a robust experimental framework to compare the in vitro cytotoxicity of 2-[(4-Chlorobenzyl)oxy]-1-ethanol against its precursors, 4-chlorobenzyl alcohol and ethylene glycol .

Currently, the scientific literature lacks a direct, head-to-head cytotoxic comparison of these three specific compounds. This guide, therefore, serves a dual purpose: to synthesize the existing toxicological knowledge of the precursors and to provide a comprehensive, field-proven methodology for researchers to generate definitive, comparative data.

Review of Precursor Toxicological Profiles

A foundational understanding of the individual precursors is essential to design a meaningful comparative study and to form a valid hypothesis.

4-Chlorobenzyl Alcohol

This aromatic alcohol is a key synthetic starting material. A review of safety and toxicological databases reveals a significant gap in knowledge; its cytotoxic properties have not been fully investigated[1]. According to aggregated GHS information, a vast majority of notifiers report that the chemical does not meet hazard criteria[2]. However, the absence of data should not be mistaken for the absence of effect. The presence of a chlorinated benzene ring suggests a potential for metabolic activation into reactive intermediates, a common mechanism for cytotoxicity with haloaromatic compounds. Therefore, its inclusion in a direct comparative assay is critical.

Ethylene Glycol

In stark contrast, ethylene glycol is well-studied, primarily in the context of in vivo poisoning. Its toxicity is not caused by the parent molecule itself, but by its metabolic byproducts[3][4]. The metabolic cascade is as follows:

  • Ethylene glycol is oxidized by alcohol dehydrogenase to glycolaldehyde.

  • Glycolaldehyde is further oxidized to glycolic acid, the primary contributor to metabolic acidosis[3].

  • Glycolic acid is metabolized to glyoxylic acid and finally to oxalic acid.

  • Oxalic acid chelates with calcium to form calcium oxalate crystals, which deposit in the kidneys, leading to acute renal failure.

While the parent compound, ethylene glycol, is considered generally nontoxic, in vitro studies on related ethylene glycol ethers have demonstrated toxicity towards hematopoietic cell lines, with IC50 values in the millimolar to micromolar range depending on the exposure duration[5]. This suggests that under prolonged in vitro culture conditions, direct cellular effects or effects from any potential cellular metabolism cannot be entirely ruled out.

Designing the Comparative Cytotoxicity Study

The overall experimental strategy is outlined below.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Select & Culture Cell Line (e.g., HeLa, HEK293) compound_prep Prepare Stock Solutions (Test Compounds in DMSO) serial_dil Perform Serial Dilutions (Working Concentrations) seed_cells Seed Cells in 96-Well Plates serial_dil->seed_cells treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay read_plate Measure Absorbance (Spectrophotometer) mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability dose_response Generate Dose-Response Curves calc_viability->dose_response ic50 Determine IC50 Values dose_response->ic50

Caption: Experimental workflow for comparative cytotoxicity assessment.

Cell Line Selection and Maintenance

For an initial screening, a robust and well-characterized human cell line is recommended. HeLa (cervical cancer) or HEK293 (human embryonic kidney) cells are excellent choices due to their ease of culture and extensive use in toxicological studies.

Protocol: Cell Culture Maintenance

  • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to detach them.

  • Regularly check for mycoplasma contamination to ensure data integrity.

Orthogonal Cytotoxicity Assays

The core of this guide is the use of two distinct assays that measure different cellular consequences of toxicity. This approach provides a more complete picture of the cytotoxic mechanism.

This colorimetric assay measures the activity of mitochondrial reductase enzymes, which are primarily active in viable cells. A decrease in metabolic activity is a hallmark of cellular dysfunction and a reliable indicator of cytotoxicity or cytostatic effects.

Protocol: MTT Cell Viability Assay [6][7][8]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, 4-chlorobenzyl alcohol, and ethylene glycol in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible[6].

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity (a key feature of necrosis or late-stage apoptosis).[9][10]

Protocol: LDH Cytotoxicity Assay [11][12]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Controls: It is crucial to include controls for this assay:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the assay endpoint.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation & Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

Data Analysis and Interpretation

For both assays, data should be normalized to the controls.

  • MTT Assay Data:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • LDH Assay Data:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

Using graphing software, plot the percentage viability or cytotoxicity against the log of the compound concentration to generate dose-response curves. From these curves, the IC50 (half-maximal inhibitory concentration) value for each compound can be calculated. This value represents the concentration of the compound required to reduce cell viability by 50% and is the gold standard for comparing potency.

Comparative Data Summary Table (Hypothetical Data)
CompoundMTT Assay IC50 (µM)LDH Assay IC50 (µM)Inferred Primary Mechanism
4-Chlorobenzyl Alcohol150180Metabolic inhibition leading to membrane damage
Ethylene Glycol> 10,000> 10,000Low direct cytotoxicity in vitro
This compound25450Potent metabolic inhibition; necrosis at high conc.

Investigating Potential Mechanisms of Action

Discrepancies between the IC50 values from the MTT and LDH assays can provide initial mechanistic insights. For instance, a compound with a much lower IC50 in the MTT assay compared to the LDH assay may be primarily causing metabolic arrest or apoptosis, with secondary membrane rupture occurring only at much higher concentrations.

G cluster_pathways Potential Cellular Targets & Pathways cluster_consequences Cellular Consequences cluster_assays Measured By compound Cytotoxic Compound ros ↑ Reactive Oxygen Species (ROS) compound->ros calcium Disruption of Ca2+ Homeostasis compound->calcium dna_damage Direct DNA Damage compound->dna_damage membrane Plasma Membrane Damage compound->membrane Direct Lysis mito Mitochondrial Dysfunction ros->mito calcium->mito apoptosis Apoptosis Activation (Caspase Cascade) dna_damage->apoptosis mito->apoptosis mtt MTT Assay mito->mtt ↓ Metabolic Activity ldh LDH Assay membrane->ldh ↑ LDH Release apoptosis->membrane Secondary Necrosis annexin Annexin V/PI Assay apoptosis->annexin Apoptosis/Necrosis Differentiation

Caption: Potential mechanisms of chemical-induced cytotoxicity.

Toxicants can trigger cell death through various interconnected pathways, including the generation of reactive oxygen species (ROS) and disruption of calcium homeostasis, which often lead to mitochondrial damage[13][14]. This damage can be directly measured by a loss of metabolic activity (MTT assay). Alternatively, severe damage or activation of specific signaling cascades can lead to a loss of membrane integrity (necrosis) or programmed cell death (apoptosis)[14][15][16]. The release of LDH is a definitive marker of compromised membrane integrity.

Conclusion

While existing data on the precursors provide a valuable starting point, they are insufficient for a definitive risk assessment of this compound. By employing the robust, dual-assay experimental framework detailed in this guide, researchers can generate the critical data needed to objectively compare the cytotoxic profiles of the final product and its synthetic precursors. This systematic approach not only quantifies and compares the relative toxicity (IC50) but also provides foundational insights into the potential mechanisms of cell death, ensuring a more comprehensive and scientifically sound toxicological evaluation.

References

  • Wikipedia contributors. (2024). Ethylene glycol poisoning. Wikipedia, The Free Encyclopedia. [Link]

  • CliniSciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Mikos, A. G., et al. (1994). In Vitro Cytotoxicity and in Vivo Biocompatibility of Poly(propylene Fumarate-Co-Ethylene Glycol) Hydrogels. PubMed. [Link]

  • Weiner, J., & Nacca, N. (2023). Ethylene Glycol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzyl alcohol. PubChem. [Link]

  • Juenke, J. M., et al. (2015). Use of a Rapid Ethylene Glycol Assay: a 4-Year Retrospective Study at an Academic Medical Center. Journal of Medical Toxicology. [Link]

  • Eurofins Advinus. (n.d.). Chemical-Induced Cellular Toxicity Mechanisms. [Link]

  • Hardy, J. A., et al. (2014). Unraveling the mechanism of cell death induced by chemical fibrils. PMC - NIH. [Link]

  • Google Patents. (n.d.). EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)
  • University of Iowa Health Care. (2022). Ethylene Glycol Rapid Assay. [Link]

  • Frisan, T., et al. (1996). Ethylene glycol ethers as hemopoietic toxins--in vitro studies of acute exposure. PubMed. [Link]

  • Kärkäs, M. D., et al. (2020). Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. Organic Letters - ACS Publications. [Link]

  • Medscape. (2025). Alcohol Toxicity: Practice Essentials, Pathophysiology, Epidemiology. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Ethylene Glycol. [Link]

  • Centers for Disease Control and Prevention. (2019). What Laboratory Tests Can Help in Evaluating Patients Exposed to Ethylene Glycol?. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cleveland Clinic. (2023). Cell Death: Causes, Apoptosis, Autophagy & Necrosis. [Link]

  • Alfa Aesar. (2011). 4-Chlorobenzyl alcohol - SAFETY DATA SHEET. [Link]

  • D'Arcy, M. S. (2019). Cell Death: A Review of the Major Forms of Apoptosis, Necrosis and Autophagy. Cell Biology International. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • American College of Medical Toxicology. (2022). Toxic Alcohols: Mechanisms, Presentation, Evaluation, and Management. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Google Patents. (n.d.). KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
  • Taylor & Francis Online. (2021). Rapid availability of ethylene glycol test results with enzymatic assay. [Link]

  • ACS Publications. (2012). Programmed Cell Death: Molecular Mechanisms and Implications for Safety Assessment of Nanomaterials. [Link]

  • ACEP. (2020). Toxic Alcohols | Toxicology Section. [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-[(4-Chlorobenzyl)oxy]-1-ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-[(4-Chlorobenzyl)oxy]-1-ethanol, a halogenated organic compound. By adhering to these protocols, researchers can ensure a safe laboratory environment and maintain regulatory compliance.

The causality behind these stringent disposal protocols stems from the inherent hazards associated with halogenated organic compounds. These substances can be toxic, environmentally persistent, and may generate hazardous byproducts if not handled correctly.[1] Therefore, a self-validating system of protocols is crucial to mitigate these risks.

Hazard Assessment and Key Data

Hazard CategoryAnticipated RiskRationale and Supporting Data
Acute Toxicity ModerateMay cause irritation to the skin, eyes, and respiratory tract. Ingestion could lead to gastrointestinal irritation and central nervous system depression.[2]
Chronic Toxicity Potential for long-term effectsProlonged exposure to related compounds may lead to delayed health effects.[2]
Environmental Hazard Moderate to HighHalogenated organic compounds can be persistent in the environment. Spills should be prevented from entering drains or waterways.[3]
Flammability Low to ModerateRelated compounds have flashpoints indicating they will burn if involved in a fire.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure the appropriate Personal Protective Equipment (PPE) is worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required to protect against splashes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to minimize risk and ensure compliance.

Step 1: Segregation of Waste

  • Rationale: Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures that waste is treated by the appropriate disposal method.

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4]

    • This container should be made of a chemically compatible material (e.g., high-density polyethylene).

    • Never mix this compound with non-halogenated solvents or other incompatible waste streams.[4]

Step 2: Waste Collection

  • Rationale: Safe collection practices prevent spills and minimize personnel exposure.

  • Procedure:

    • All transfers of this compound to the waste container must be conducted within a certified chemical fume hood.[4]

    • Use a funnel to prevent spills when pouring.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the waste container securely sealed when not in use.[4]

Step 3: Labeling and Storage

  • Rationale: Accurate labeling is a regulatory requirement and is critical for emergency responders and waste disposal personnel.

  • Procedure:

    • Label the waste container with the words "Hazardous Waste" and "Halogenated Organic Solvents."[4]

    • List all components of the waste, including this compound and any other solvents or reagents present.

    • Indicate the approximate percentage of each component.

    • Store the sealed and labeled container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[5][6]

Step 4: Arranging for Disposal

  • Rationale: The final disposal of hazardous waste must be handled by a licensed and reputable waste management company in accordance with all local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste.

    • Follow all institutional procedures for waste manifest documentation.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the substance is flammable, eliminate all potential ignition sources.[5]

  • Containment:

    • For small spills, use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the liquid.[7]

    • Prevent the spill from entering drains or waterways.[3][7]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled, sealable container for disposal as hazardous waste.[3]

    • Clean the spill area with soap and water, and collect the cleaning water for disposal if necessary.[3]

  • Reporting: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Start Start: Generation of Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate Halogenated Waste PPE->Segregate Collect Collect in Labeled Container (in Fume Hood) Segregate->Collect Store Store Securely in Secondary Containment Collect->Store EHS Contact EHS for Pickup Store->EHS End End: Professional Disposal EHS->End

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, researchers can effectively manage this waste stream, ensuring a safe and compliant laboratory environment.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 2,4-Dichlorobenzyl alcohol Safety Data Sheet.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol.
  • MPLX. (2017, July 6). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzyl Alcohol, 99%.
  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzyl alcohol. PubChem.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzyl alcohol. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenoxy)ethanol. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • European Chemicals Agency. (n.d.). Ethanol - Substance Information.
  • Fisher Scientific. (2011, February 12). SAFETY DATA SHEET - 4-Chlorobenzyl alcohol.

Sources

Personal protective equipment for handling 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an autonomous, technical safety framework for handling 2-[(4-Chlorobenzyl)oxy]-1-ethanol . Unlike generic safety sheets, this document focuses on the operational reality of handling halogenated ethers in a research environment.

The molecule contains a chlorinated benzyl group linked via an ether to a primary alcohol . This structural combination presents specific permeation risks often overlooked by standard "universal" PPE protocols.

Parameter Data
Chemical Name This compound
CAS Number 1823-90-1
Molecular Formula C₉H₁₁ClO₂
Physical State Liquid (Viscous) or Low-Melting Solid
Primary Hazards H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Resp.[1][2] Irritation)
Critical Risk Solvent Permeation: The ether linkage increases lipophilicity, potentially accelerating permeation through thin nitrile gloves compared to standard alcohols.

Engineering Controls: The Hierarchy of Defense

Core Directive: PPE is the last line of defense. Your primary safety system is the engineering control.

The "Self-Validating" Fume Hood Protocol

Do not merely "work in a hood." Validate the system before every session involving this compound.

  • Sash Height Verification: Ensure the sash is at or below the certified working height (usually 18 inches).

  • Flow Check: Tape a Kimwipe to the bottom of the sash. It must be pulled inward at a 45° angle. If it flutters violently or hangs limp, STOP . The containment is compromised.[3]

  • Zone Management: Place the reaction vessel at least 6 inches back from the sash plane. This creates a buffer zone where turbulent eddies cannot escape into the operator's breathing zone.

Personal Protective Equipment (PPE) Matrix

Eye & Face Protection[1][2][3][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses provide impact protection but fail against liquid splashes. The ether functionality of this molecule can cause rapid corneal damage and defatting of the eye tissue.

  • Contraindication: Do not wear contact lenses when handling halogenated ethers, as vapors can concentrate behind the lens, fusing it to the cornea in the event of a splash.

Hand Protection: The "Permeation Fallacy"

Critical Insight: Standard 4-mil nitrile gloves provide only incidental splash protection against chlorinated ethers. They are not suitable for immersion or prolonged contact.[3]

Glove MaterialThicknessBreakthrough Time (Est.)Usage Protocol
Nitrile (Disposable) 0.11 mm (4 mil)< 5 MinutesSplash Only. Change immediately upon contact.
Nitrile (Extended Cuff) 0.20 mm (8 mil)15-30 MinutesStandard Handling. Recommended for general synthesis tasks.
Laminate (Silver Shield) Multi-layer> 480 MinutesSpill Cleanup. Mandatory for cleaning spills >10 mL.

Double-Gloving Protocol: For synthesis involving volumes >50 mL, employ a double-gloving strategy:

  • Inner Layer: 4-mil Nitrile (Tactility).

  • Outer Layer: 8-mil Nitrile (Chemical Resistance).

  • Indicator System: Use a colored inner glove (e.g., blue) and a white outer glove. Any tear or breach in the outer glove becomes immediately visible due to color contrast.

Respiratory Protection[1][3][5][8]
  • Standard: Not required if working within a certified fume hood.

  • Spill Scenario: If a spill occurs outside the hood, use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Workflow & Decision Logic

The following diagram illustrates the "Go/No-Go" decision process for handling this compound.

SafetyProtocol Start START: Task Assessment VolCheck Volume > 50 mL? Start->VolCheck StandardPPE Standard PPE: Splash Goggles + Lab Coat + Double Nitrile (4mil/8mil) VolCheck->StandardPPE No HighRiskPPE High Risk PPE: + Laminate Gloves (Spill) + Face Shield VolCheck->HighRiskPPE Yes HoodCheck Fume Hood Flow Verified? Proceed PROCEED with Synthesis (Keep 6in from Sash) HoodCheck->Proceed Pass Stop STOP: Maintenance Required HoodCheck->Stop Fail StandardPPE->HoodCheck HighRiskPPE->HoodCheck

Figure 1: Operational decision tree for selecting PPE based on volume and engineering control validation.

Handling & Transfer Protocols

A. Liquid Transfer
  • Vessel Preparation: Clamp the receiving flask before uncapping the reagent bottle.

  • Syringe Technique: Use a glass syringe with a Luer-lock tip. Avoid plastic slip-tip syringes, as the ether solvent can swell the plastic plunger rubber, causing it to seize or eject unexpectedly.

  • Drip Management: Hold a Kimwipe under the needle tip during transfer from the reagent bottle to the reaction vessel to catch the "last drop" which often falls on the glove.

B. Spill Management (Small Scale < 50 mL)
  • Alert: Announce "Spill" to the lab.

  • Isolate: Close the fume hood sash immediately to contain vapors.

  • Absorb: Apply a universal absorbent pad (polypropylene) or vermiculite.

  • Clean: Using tongs (do not touch with gloves), place the saturated absorbent into a solid waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution (surfactant) followed by ethanol. Note: Do not use bleach, as reaction with chlorinated residues is unlikely but unnecessary.

Waste Disposal

This compound must be segregated due to its halogen content.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Chlorinated Organics."

  • Prohibition: Do NOT mix with acid waste streams.[3][4] Although stable, mixing organic ethers with strong oxidizing acids (like Nitric acid) can form unstable peroxides or exothermic reactions.

References

  • Georganics. (2020).[1][5] Safety Data Sheet: Hydroxypinacolone (CAS 1823-90-1).[1] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(4-Chlorobenzyloxy)ethanol. National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.